Methyl 4-(Chlorosulfonyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQDKOKODUZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406204 | |
| Record name | Methyl 4-(Chlorosulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69812-51-7 | |
| Record name | Methyl 4-(Chlorosulfonyl)benzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40406204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(chlorosulfonyl)benzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-(Chlorosulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(Chlorosulfonyl)benzoate, also known as 4-(methoxycarbonyl)benzenesulfonyl chloride, is a crucial bifunctional organic compound. Its structure, incorporating both a methyl ester and a reactive sulfonyl chloride group, renders it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry. The sulfonyl chloride moiety serves as a versatile handle for the introduction of sulfonamide functionalities, a common pharmacophore in numerous therapeutic agents. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the reaction mechanism, a detailed experimental protocol, potential side reactions, and purification strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is vital for its proper handling, characterization, and use in subsequent synthetic steps.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₄S | |
| Molecular Weight | 234.66 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 72-73 °C | |
| Boiling Point | 126 °C at 0.05 mmHg |
Primary Synthesis Pathway: Chlorosulfonation of Methyl Benzoate
The most direct and widely employed method for the synthesis of this compound is the electrophilic aromatic substitution reaction of methyl benzoate with chlorosulfonic acid.[1] This reaction leverages the reactivity of the aromatic ring of methyl benzoate towards a strong electrophile generated from chlorosulfonic acid.
Reaction Scheme
Mechanism of a Related Reaction: Electrophilic Aromatic Substitution
The chlorosulfonation of methyl benzoate proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. While the specific generation of the electrophile from chlorosulfonic acid can be complex, it is understood to involve the formation of a highly reactive sulfonyl cation equivalent, SO₂Cl⁺.[2] The mechanism can be understood by analogy to the well-documented nitration of methyl benzoate.[3]
The methyl ester group (-COOCH₃) is a deactivating and meta-directing group. However, in the case of chlorosulfonation, the para-product is predominantly formed. This can be attributed to steric hindrance at the ortho positions and the powerful nature of the sulfonylating agent.
The general steps of the EAS mechanism are as follows:
-
Generation of the Electrophile: Chlorosulfonic acid self-ionizes to a small extent to produce the electrophilic species, SO₂Cl⁺.[2]
-
Nucleophilic Attack: The π-electron system of the methyl benzoate aromatic ring acts as a nucleophile, attacking the electrophilic sulfur atom of the SO₂Cl⁺ species. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as a chloride ion or another molecule of chlorosulfonic acid, removes a proton from the carbon atom bearing the newly attached sulfonyl chloride group. This restores the aromaticity of the ring and yields the final product, this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound, adapted from similar established procedures for the chlorosulfonation of aromatic compounds.[4]
Safety Precautions: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[5] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, must be worn at all times.
Materials and Equipment
| Reagent/Equipment | Quantity/Specification |
| Methyl Benzoate | 13.6 g (0.1 mol) |
| Chlorosulfonic Acid | 58.3 g (33.8 mL, 0.5 mol) |
| Dichloromethane (DCM) | 100 mL |
| Crushed Ice | ~200 g |
| 500 mL Three-necked round-bottom flask | 1 |
| Magnetic stirrer and stir bar | 1 |
| Dropping funnel | 1 |
| Thermometer | 1 |
| Ice-water bath | 1 |
| Buchner funnel and filter flask | 1 |
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place methyl benzoate (13.6 g, 0.1 mol). Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (58.3 g, 0.5 mol) dropwise from the dropping funnel to the stirred methyl benzoate over a period of approximately 1 hour. Maintain the internal reaction temperature between 0-10 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring. A white solid precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove any residual acids.
-
Drying: Dry the product under vacuum to a constant weight.
Potential Side Reactions and Purification
Several side reactions can occur during the chlorosulfonation of methyl benzoate, potentially leading to impurities in the final product.[5]
-
Formation of Isomeric Byproducts: Although the para-isomer is the major product, small amounts of the ortho- and meta-isomers may also be formed.
-
Polysulfonation: If the reaction conditions are too harsh (e.g., higher temperature or prolonged reaction time), the introduction of a second sulfonyl chloride group onto the aromatic ring can occur.
-
Hydrolysis of the Sulfonyl Chloride: The desired sulfonyl chloride product is susceptible to hydrolysis back to the corresponding sulfonic acid, particularly during the aqueous work-up. It is crucial to perform the work-up at low temperatures and minimize the contact time with water.
-
Reaction at the Ester Group: Under the strongly acidic conditions, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, although this is generally a minor side reaction under controlled temperatures.
Purification
The crude this compound obtained after filtration and drying is often of sufficient purity for many applications. However, for obtaining a highly pure product, recrystallization is the preferred method.
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as a mixture of dichloromethane and hexane or chloroform.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Conclusion
The chlorosulfonation of methyl benzoate is a robust and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and appropriate work-up and purification procedures are essential for obtaining a high yield of the pure product. This guide provides the necessary technical details and insights to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
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MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1547. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-(Chlorosulfonyl)benzoate: Properties, Synthesis, and Structural Analysis
Abstract: This technical guide provides a comprehensive overview of Methyl 4-(Chlorosulfonyl)benzoate, a bifunctional reagent of significant interest to researchers in synthetic chemistry, materials science, and drug development. We delve into its core chemical and physical properties, explore a validated synthetic pathway, and present a detailed framework for its complete structural elucidation using modern spectroscopic techniques. This document is designed to serve as a practical resource for scientists, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and interpretation.
Introduction: A Versatile Synthetic Building Block
This compound (CAS No. 69812-51-7) is an aromatic organic compound featuring two key functional groups: a methyl ester and a sulfonyl chloride.[1] This dual reactivity makes it an exceptionally valuable intermediate. The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a vast range of nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively.[2][3] Simultaneously, the methyl ester provides a site for hydrolysis or amidation, allowing for further molecular elaboration. This orthogonal reactivity profile enables its use as a versatile linker and scaffold component in the synthesis of complex molecules, including pharmaceutical agents and functional materials.[4]
Physicochemical and Safety Profile
Accurate knowledge of a compound's properties is fundamental to its successful application in a laboratory setting. The key physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 69812-51-7 | [1][5] |
| Molecular Formula | C₈H₇ClO₄S | [1][6] |
| Molecular Weight | 234.66 g/mol | [1] |
| IUPAC Name | This compound | [5] |
| Appearance | White to light yellow solid/powder | [7] |
| Melting Point | 72-73 °C | [5][8] |
| Boiling Point | 126 °C at 0.05 mmHg | [5][8] |
| InChI Key | MOFQDKOKODUZPK-UHFFFAOYSA-N | [5][6] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
GHS Classification: The compound is classified as corrosive. The primary hazard statement is H314: "Causes severe skin burns and eye damage."[7][8][9] It may also be harmful if swallowed, in contact with skin, or if inhaled.[5]
-
Handling Precautions: Work should be conducted in a chemical fume hood. Wear chemical-resistant gloves, a lab coat, and splash-proof goggles or a face shield. Avoid breathing dust.[7] The compound is moisture-sensitive and reacts with water, likely to produce hydrochloric acid and the corresponding sulfonic acid, so it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3][7]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.[7]
Synthesis and Reactivity
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The reactivity of the product is dominated by the electrophilic nature of the sulfonyl chloride group.
Synthetic Protocol
A reliable method involves the conversion of 4-(chlorosulfonyl)benzoic acid to its more reactive acid chloride derivative, followed by esterification with methanol.[8] The causality here is that the carboxylic acid itself is not reactive enough for direct, high-yield esterification under mild conditions compatible with the sulfonyl chloride group. Conversion to the benzoyl chloride intermediate via thionyl chloride is a classic and effective activation strategy.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol: [8]
-
Activation: In a round-bottom flask equipped with a reflux condenser and stir bar, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in dichloroethane. Add thionyl chloride (excess, e.g., 4-5 eq) to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours. The progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove all volatile components under reduced pressure using a rotary evaporator to yield the crude 4-(chlorosulfonyl)benzoyl chloride as a solid.
-
Esterification: Cool the crude solid in an ice bath. Slowly add pre-chilled methanol (excess) with stirring, ensuring the temperature remains low.
-
Completion: Allow the mixture to warm to room temperature and stir for an additional 10-20 minutes.
-
Isolation: Add ice-cold water to the reaction flask to precipitate the product. Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound.
Core Reactivity
The primary mode of reaction for this compound is nucleophilic acyl substitution at the sulfur atom.[10] The strong electron-withdrawing effect of the two oxygen atoms makes the sulfur atom highly electrophilic, and the chloride ion is an excellent leaving group.
-
Reaction with Amines: Forms sulfonamides. This is one of the most common applications, forming the structural core of many sulfa drugs.
-
Reaction with Alcohols/Phenols: Forms sulfonate esters. These esters are potent alkylating agents and useful protecting groups.[3]
-
Reaction with Water (Hydrolysis): Forms the corresponding 4-(methoxycarbonyl)benzenesulfonic acid. This is why the compound must be protected from moisture.[3]
Structure Elucidation: A Multi-Technique Approach
Confirming the identity and purity of the synthesized product is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods provides unambiguous structural confirmation.
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- 4. Methyl 4-[(chlorosulfonyl)methyl]benzoate - High purity | EN [georganics.sk]
- 5. 4-Chlorosulfonyl-benzoic acid methyl ester | 69812-51-7 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]
- 7. This compound | 69812-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 4-(Chlorosulfonyl)-benzoic acid methyl ester | 69812-51-7 [chemicalbook.com]
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An In-depth Technical Guide to Methyl 4-(Chlorosulfonyl)benzoate (CAS 69812-51-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Reagent
Methyl 4-(chlorosulfonyl)benzoate, a seemingly unassuming crystalline solid, holds a significant position in the toolkit of synthetic chemists. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable methyl ester, makes it a valuable intermediate in the synthesis of a diverse array of complex molecules. This guide, intended for the discerning researcher, aims to provide a comprehensive understanding of its characterization, handling, and synthetic utility, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles.
Core Molecular Characteristics
This compound is a para-substituted benzene derivative. The electron-withdrawing nature of both the chlorosulfonyl and the methoxycarbonyl groups significantly influences the reactivity of the aromatic ring and the sulfonyl chloride moiety.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 69812-51-7 | [1][2] |
| Molecular Formula | C₈H₇ClO₄S | [2] |
| Molecular Weight | 234.66 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 72-73 °C | |
| Boiling Point | 126 °C at 0.05 mmHg | |
| Solubility | Soluble in many organic solvents such as dichloromethane and THF. Reacts with protic solvents like water and alcohols. |
Spectroscopic Characterization: A Multi-faceted Approach
A thorough characterization of this compound is paramount for its effective use in synthesis. This section details the expected spectroscopic data, providing a benchmark for purity and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is characterized by its simplicity and distinct signals. The para-substitution pattern of the aromatic ring leads to a classic AA'BB' spin system, which often appears as two distinct doublets.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| ~8.25 | d | 2H | Aromatic (ortho to -CO₂Me) | ~8.5 |
| ~8.05 | d | 2H | Aromatic (ortho to -SO₂Cl) | ~8.5 |
| ~3.95 | s | 3H | Methyl ester (-OCH₃) | N/A |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides valuable information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | Carbonyl carbon (-C O₂Me) |
| ~145 | Aromatic carbon attached to -SO₂Cl |
| ~135 | Aromatic carbon attached to -CO₂Me |
| ~131 | Aromatic carbons ortho to -CO₂Me |
| ~128 | Aromatic carbons ortho to -SO₂Cl |
| ~53 | Methyl carbon (-OC H₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1725 | Strong | C=O stretch (ester) |
| ~1380 & ~1180 | Strong | Asymmetric and symmetric S=O stretch (sulfonyl chloride) |
| ~1600 & ~1450 | Medium | C=C stretch (aromatic ring) |
| ~1280 | Strong | C-O stretch (ester) |
| ~570 | Medium | S-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 234 (for the ³⁵Cl isotope) and 236 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
-
Key Fragmentation Patterns:
-
Loss of the chlorine radical (-Cl) to give a fragment at m/z = 199.
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 203.
-
Loss of the chlorosulfonyl group (-SO₂Cl) to give a fragment at m/z = 135.
-
Formation of the benzoyl cation (C₆H₄CO⁺) at m/z = 104.
-
Synthesis and Purification: A Practical Protocol
The synthesis of this compound is typically achieved through the chlorosulfonation of methyl benzoate. The following protocol is a representative procedure.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl benzoate
-
Chlorosulfonic acid
-
Thionyl chloride (optional, for purification)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved). Cool the flask in an ice bath.
-
Chlorosulfonation: To the cooled flask, add chlorosulfonic acid (typically 2-3 equivalents). Slowly add methyl benzoate (1 equivalent) dropwise from the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic and generates a significant amount of HCl gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours) or until the reaction is deemed complete by TLC or other analytical methods.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Extraction: Extract the aqueous mixture with dichloromethane. The organic layer will contain the desired product.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound as a white crystalline solid.
Reactivity and Synthetic Applications: A Versatile Building Block
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The sulfonyl chloride is a potent electrophile, readily reacting with nucleophiles, while the methyl ester can be hydrolyzed or otherwise transformed in subsequent steps.
Reactions at the Sulfonyl Chloride Moiety
The primary reaction of the sulfonyl chloride group is nucleophilic substitution at the sulfur atom.
-
Sulfonamide Formation: This is one of the most common applications. Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) affords the corresponding sulfonamides. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds, including sulfa drugs.[3]
-
Sulfonate Ester Formation: Reaction with alcohols in the presence of a base yields sulfonate esters. These esters can be used as protecting groups or as leaving groups in nucleophilic substitution reactions.
-
Reduction: The sulfonyl chloride can be reduced to the corresponding thiol or disulfide using various reducing agents.
Reactions Involving the Methyl Ester
The methyl ester group can be manipulated under conditions that do not affect the sulfonyl chloride or after the sulfonyl chloride has been derivatized.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for further functionalization, such as amide bond formation.
Illustrative Reaction Workflow
Caption: Synthetic pathways originating from this compound.
Safe Handling and Storage: A Scientist's Responsibility
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Quenching and Disposal: Excess reagent should be quenched carefully by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate. Dispose of waste in accordance with local regulations.
Conclusion: A Key Intermediate for Innovation
This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space. Its predictable reactivity and the orthogonality of its functional groups allow for the strategic construction of complex molecular architectures. A thorough understanding of its properties, as outlined in this guide, is essential for any researcher aiming to leverage its full potential in the pursuit of novel scientific discoveries and the development of new therapeutic agents.
References
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The Unseen Workhorse: A Technical History of Methyl 4-(Chlorosulfonyl)benzoate
An In-depth Guide for Researchers and Drug Development Professionals
Preamble: The Quiet Importance of a Reactive Intermediate
In the vast landscape of chemical synthesis, some molecules command the spotlight, celebrated for their therapeutic efficacy or novel structures. Others, like Methyl 4-(Chlorosulfonyl)benzoate, operate in the wings—critical, yet often unheralded. This technical guide delves into the history and discovery of this pivotal reagent, tracing its lineage through the broader history of sulfonyl chloride chemistry. For the researcher, scientist, and drug development professional, understanding the origins and synthetic evolution of such a foundational building block provides a deeper appreciation of its utility and the chemical principles that govern its reactivity. While a singular "discovery" paper for this compound is not readily apparent in the historical record, its emergence can be understood as a logical progression in the field of aromatic chemistry.
I. Historical Context: The Rise of Sulfonyl Chlorides
The story of this compound is intrinsically linked to the development of methods for synthesizing aromatic sulfonyl chlorides. The functional group itself, the sulfonyl chloride (-SO₂Cl), rose to prominence in the late 19th and early 20th centuries as a versatile handle for the funtionalization of aromatic rings.
Early methods for the preparation of benzenesulfonyl chloride, the parent compound of this class, included the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. Another established method involved the direct chlorosulfonation of benzene using chlorosulfonic acid. This latter method, in particular, laid the groundwork for the synthesis of a wide array of substituted benzenesulfonyl chlorides.
The ability to introduce a sulfonyl chloride group onto an aromatic ring opened up new avenues for synthesis. This group is a powerful electrophile, readily reacting with nucleophiles such as amines to form sulfonamides and with alcohols to form sulfonate esters. This reactivity became the cornerstone of many synthetic strategies, particularly in the burgeoning field of medicinal chemistry.
II. The Genesis of this compound: A Plausible Synthetic Narrative
Given the established chemistry of the early 20th century, the first synthesis of this compound likely followed one of two logical pathways. The absence of a landmark paper suggests its initial preparation may have been a routine extension of existing methods, documented in laboratory notebooks rather than high-impact journals.
Pathway A: Chlorosulfonation of Methyl Benzoate
The most direct and probable route to this compound is the electrophilic aromatic substitution of methyl benzoate with chlorosulfonic acid.
Caption: Plausible synthesis of this compound via chlorosulfonation.
In this reaction, the ester group (-COOCH₃) of methyl benzoate is a deactivating but para-directing group. Therefore, the incoming chlorosulfonyl group would be directed to the position opposite the ester, yielding the desired para-substituted product. This method is efficient and utilizes readily available starting materials, making it a highly likely candidate for the initial synthesis.
Pathway B: Esterification of 4-(Chlorosulfonyl)benzoic Acid
An alternative, albeit more circuitous, route involves the initial synthesis of 4-(Chlorosulfonyl)benzoic acid followed by esterification.
Caption: Alternative multi-step synthesis of this compound.
This pathway is less direct but demonstrates the versatility of aromatic chemistry. The oxidation of the methyl group of p-toluenesulfonic acid would yield p-carboxybenzenesulfonic acid, which could then be converted to the sulfonyl chloride and subsequently esterified.
III. Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a reagent requires a thorough characterization of its physical and chemical properties.
| Property | Value | Source |
| CAS Number | 69812-51-7 | [1] |
| Molecular Formula | C₈H₇ClO₄S | [1] |
| Molecular Weight | 234.66 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 72-73 °C | [3] |
| Boiling Point | 126 °C at 0.05 mmHg | [3] |
| Solubility | Reacts with water and alcohol. Soluble in many organic solvents. |
Spectroscopic Data:
Modern spectroscopic techniques provide unambiguous structural confirmation.
-
¹H NMR: The proton NMR spectrum would be expected to show a characteristic AA'BB' pattern for the aromatic protons, indicative of para-substitution, and a singlet for the methyl ester protons.
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the methyl carbon, and the four unique aromatic carbons.
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for chlorine and sulfur.
IV. Key Applications in Modern Synthesis
The utility of this compound lies in its bifunctional nature. It possesses a reactive sulfonyl chloride and a less reactive methyl ester. This allows for selective reactions, making it a valuable building block in multi-step syntheses.
1. Synthesis of Sulfonamides:
The most common application is in the synthesis of sulfonamides, a class of compounds with a broad range of biological activities, including antibacterial and diuretic properties. The reaction with a primary or secondary amine in the presence of a base yields the corresponding sulfonamide.
Experimental Protocol: General Synthesis of a N-Substituted Methyl 4-Sulfamoylbenzoate
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: To the stirred solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired sulfonamide.
2. Synthesis of Sulfonate Esters:
Reaction with alcohols in the presence of a base provides sulfonate esters. These can serve as intermediates or as final products with specific applications.
3. Intermediate in Drug Discovery and Agrochemicals:
The sulfonamide linkage is a common motif in pharmaceuticals and agrochemicals. For instance, some herbicides are synthesized using intermediates derived from related sulfonyl chlorides. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.
V. Conclusion: An Enduring Legacy in Synthesis
While the precise moment of its "discovery" may be lost to the annals of chemical history, the importance of this compound is undeniable. Its synthesis is a logical extension of well-established principles of aromatic chemistry. The dual functionality of this reagent, combined with its straightforward preparation, has cemented its role as a valuable and versatile intermediate in the synthesis of a wide array of functional molecules. For the modern researcher, a deep understanding of such foundational building blocks is not merely an academic exercise but a practical necessity for the design and execution of elegant and efficient synthetic strategies.
VI. References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
Google Patents. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
Georganics. Methyl 4-[(chlorosulfonyl)methyl]benzoate. [Link]
-
PubChemLite. This compound (C8H7ClO4S). [Link]
-
Wuhan Combed Biotech. Methyl 3-(Chlorosulfonyl)benzoate. [Link]
-
ACS Publications. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. [Link]
-
Chemsrc. This compound. [Link]
-
Google Patents. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
Sources
A Technical Guide to the Spectroscopic Characterization of Methyl 4-(Chlorosulfonyl)benzoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 4-(chlorosulfonyl)benzoate (CAS No. 69812-51-7) is a bifunctional organic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structure incorporates a methyl ester and a sulfonyl chloride group, making it a versatile reagent for the synthesis of sulfonamides and other derivatives with potential therapeutic applications. As a critical starting material, its unambiguous identification and purity assessment are paramount. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize this molecule, blending established data with expert interpretation of expected spectral features.
This document is designed for researchers and professionals in the chemical and pharmaceutical sciences. It moves beyond a simple data repository to explain the causality behind the spectral features, providing a framework for understanding the molecule's electronic and vibrational properties.
Molecular Structure and Properties
A foundational understanding of the molecular structure is essential for interpreting spectroscopic data. The key structural features and physical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₇ClO₄S | [1][3] |
| Molecular Weight | 234.66 g/mol | [3] |
| CAS Number | 69812-51-7 | [1][2] |
| Physical Form | White to light yellow solid/crystal | |
| Melting Point | 70-73 °C | [2] |
| Boiling Point | 126 °C @ 0.05 mmHg |
The molecule's structure, featuring a para-substituted benzene ring, dictates a specific symmetry and electronic environment that gives rise to its characteristic spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy
Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR
Caption: Workflow for acquiring a ¹H NMR spectrum.
Data and Interpretation
The following data is reported for a spectrum acquired in DMSO-d₆.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.93 | Doublet | 2H | 8.4 | H-2, H-6 |
| 7.70 | Doublet | 2H | 8.4 | H-3, H-5 |
| 3.84 | Singlet | 3H | - | -OCH₃ |
Expert Analysis:
-
Aromatic Region: The presence of two doublets, each integrating to 2H, is characteristic of a 1,4-disubstituted (para) benzene ring. The protons labeled H-2 and H-6 are adjacent to the electron-withdrawing ester group, while H-3 and H-5 are adjacent to the even more strongly electron-withdrawing sulfonyl chloride group. Standard substituent effect tables would predict the protons closer to the sulfonyl chloride to be further downfield. However, the reported assignment places the H-2/H-6 protons downfield. This could be due to complex resonance effects or an alternative assignment. For an unambiguous assignment, a 2D NMR experiment like HMBC would be required.
-
Aliphatic Region: A single peak at 3.84 ppm integrating to 3H is the classic signature of a methyl ester group. Its singlet nature indicates no adjacent protons.
¹³C NMR Spectroscopy
Expected ¹³C NMR Data and Interpretation
| Expected Shift (δ, ppm) | Predicted Carbon | Rationale |
| ~165 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~148 | C-4 (C-S) | Aromatic carbon attached to the highly deshielding sulfonyl group. |
| ~135 | C-1 (C-C=O) | Quaternary carbon attached to the ester group, deshielded. |
| ~131 | C-2, C-6 | Aromatic CH carbons adjacent to the ester group. |
| ~128 | C-3, C-5 | Aromatic CH carbons adjacent to the sulfonyl group. |
| ~53 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
Causality Behind Predictions:
-
Symmetry: Due to the molecule's symmetry, only 6 distinct carbon signals are expected: four for the aromatic ring (two quaternary, two CH), one for the carbonyl group, and one for the methyl group.
-
Substituent Effects: The electron-withdrawing nature of both the ester and sulfonyl chloride groups shifts all aromatic carbons downfield relative to benzene (128.5 ppm). The carbons directly attached to these groups (C-1 and C-4) are the most deshielded and appear furthest downfield.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid method for confirming their presence.
Experimental Protocol: FT-IR (ATR Method)
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Expected Data and Interpretation
While a published spectrum is not available, the key vibrational modes can be predicted from the known functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| ~1725 | C=O Stretch | Ester | Strong |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |
| ~1380 | S=O Asymmetric Stretch | Sulfonyl Chloride | Strong |
| ~1280 | C-O Stretch | Ester | Strong |
| ~1180 | S=O Symmetric Stretch | Sulfonyl Chloride | Strong |
| ~580 | S-Cl Stretch | Sulfonyl Chloride | Medium |
Expert Analysis: The IR spectrum is expected to be dominated by several strong, characteristic peaks. The sharp, intense absorption around 1725 cm⁻¹ for the ester carbonyl (C=O) and the two very strong absorptions for the symmetric and asymmetric S=O stretches (~1180 and ~1380 cm⁻¹) would be the most prominent and diagnostic features, confirming the core structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity and structure.
Experimental Protocol: GC-MS (Electron Ionization) A typical protocol involves dissolving the sample in a volatile solvent, injecting it into a gas chromatograph for separation, followed by introduction into the mass spectrometer. Ionization is commonly achieved by electron impact (EI) at 70 eV.
Expected Fragmentation and Interpretation
The molecular ion (M⁺˙) would be expected at m/z 234 (for ³⁵Cl) and 236 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom.
Key Fragmentation Pathways:
-
Loss of Methoxy Radical: Cleavage of the O-CH₃ bond is common for methyl esters, leading to a stable acylium ion.
-
[M]⁺˙ - ·OCH₃ → m/z 203/205
-
-
Loss of Chlorine Radical: Cleavage of the S-Cl bond.
-
[M]⁺˙ - ·Cl → m/z 199
-
-
Loss of Sulfonyl Chloride Group: Cleavage of the C-S bond.
-
[M]⁺˙ - ·SO₂Cl → m/z 135 (methyl benzoate cation)
-
-
Loss of Methyl Ester Group:
-
[M]⁺˙ - ·CO₂CH₃ → m/z 175/177 (chlorosulfonylbenzene cation)
-
Caption: Plausible EI-MS fragmentation pathways for the title compound.
Conclusion
The structural elucidation of this compound relies on a multi-technique spectroscopic approach. ¹H NMR confirms the para-substitution pattern and the presence of the methyl ester. While experimental ¹³C NMR, IR, and MS data are not widely disseminated in public databases, a thorough understanding of spectroscopic principles allows for the confident prediction of their key features. The expected spectra are characterized by distinct signals corresponding to the ester and sulfonyl chloride functional groups. This guide provides the foundational knowledge for researchers to acquire, interpret, and validate the spectroscopic data for this important synthetic building block, ensuring its correct identification and use in scientific research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
A Technical Guide to Methyl 4-(Chlorosulfonyl)benzoate: Properties, Synthesis, and Applications in Chemical Research
This guide provides an in-depth exploration of Methyl 4-(Chlorosulfonyl)benzoate, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the compound's synthesis, reactivity, and strategic application, with a focus on the causal relationships that underpin sound experimental design.
Core Compound Identification and Physicochemical Properties
This compound is a bifunctional organic compound featuring a methyl ester and a highly reactive sulfonyl chloride group. This unique combination makes it an invaluable building block for introducing the 4-(methoxycarbonyl)phenylsulfonyl moiety into a wide range of molecular scaffolds. Its identity and core properties are confirmed across multiple authoritative chemical data repositories.
The compound's molecular formula is C₈H₇ClO₄S[1][2][3], and its molecular weight is approximately 234.66 g/mol [1][2][3][4][5]. These fundamental values are the bedrock of all stoichiometric calculations in its synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₄S | [1][3][6] |
| Molecular Weight | 234.66 g/mol | [1][2][4] |
| CAS Number | 69812-51-7 | [2][3][4] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 69-73 °C | [6][7] |
| Boiling Point | 126 °C @ 0.05 mmHg | [6] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 4-(Methoxycarbonyl)benzenesulfonyl chloride; 4-Carbomethoxybenzenesulfonyl chloride; Methyl p-(chlorosulfonyl)benzoate | [6][8] |
Synthesis and Mechanistic Considerations
The most direct and common laboratory-scale synthesis of this compound is the electrophilic aromatic substitution of methyl benzoate using chlorosulfonic acid. This method is favored due to the low cost of starting materials and a generally straightforward procedure.
Experimental Protocol: Synthesis via Chlorosulfonation
Scientist's Note (Expertise & Experience): The success of this synthesis hinges on strict moisture control and temperature management. Chlorosulfonic acid reacts violently with water, and the reaction is highly exothermic. Performing the addition at 0 °C prevents thermal runaway and minimizes the formation of undesired side products, such as the corresponding sulfonic acid (hydrolysis product) or disubstituted products. The final quench on ice serves a dual purpose: it safely decomposes any unreacted chlorosulfonic acid and precipitates the solid product, which has low solubility in the acidic aqueous environment.
Materials:
-
Methyl Benzoate (1.0 eq)
-
Chlorosulfonic Acid (HSO₃Cl) (4.0-5.0 eq)
-
Dichloromethane (DCM) or Chloroform (optional, as solvent)
-
Ice-water bath
-
Crushed ice
-
Deionized water
Procedure:
-
Equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Ensure all glassware is oven-dried to be completely anhydrous.
-
Charge the flask with methyl benzoate. If using a solvent, dissolve the methyl benzoate in DCM.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid dropwise via the dropping funnel to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Prepare a large beaker containing a slurry of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. The product will precipitate as a white or off-white solid.
-
Isolate the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.
-
Dry the solid product under vacuum to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Visualization: Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Core Reactivity and Application in Drug Discovery
The utility of this compound stems from the high reactivity of the sulfonyl chloride functional group towards nucleophiles. This reaction is the foundation for creating vast libraries of sulfonamides and sulfonate esters, which are prominent motifs in pharmaceuticals.
Protocol: General Synthesis of N-Substituted Sulfonamides
Trustworthiness & Self-Validation: This protocol is designed to be self-validating. The reaction's endpoint can be clearly determined by TLC analysis, showing the consumption of the starting amine and sulfonyl chloride. The workup is designed to remove both the HCl byproduct and the catalyst (pyridine), and the final product's identity and purity can be unequivocally confirmed using standard analytical techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Materials:
-
This compound (1.0 eq)
-
A primary or secondary amine (e.g., Benzylamine) (1.0-1.1 eq)
-
Pyridine or Triethylamine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask, dissolve the amine in anhydrous DCM.
-
Add pyridine to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 2-16 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), deionized water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by recrystallization or flash column chromatography.
Visualization: Application as a Library Scaffolding Tool
Caption: Use of this compound to generate diverse libraries.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage[1][4][7]. It may also be harmful if swallowed, inhaled, or in contact with skin[1][4].
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.
-
Handling: Avoid breathing dust[7]. Prevent contact with skin and eyes. It reacts with water, potentially releasing HCl gas, so all operations should be conducted under anhydrous conditions. Use oven-dried glassware and inert atmosphere (nitrogen or argon) for reactions[6].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[7]. It is recommended to store under an inert atmosphere to prevent degradation from moisture[2][6].
Conclusion
This compound is more than a simple chemical; it is a versatile and powerful tool for chemical innovation. Its confirmed molecular weight of 234.66 g/mol and formula of C₈H₇ClO₄S provide the quantitative foundation for its use. By understanding the mechanistic principles behind its synthesis and reactivity, researchers can leverage this reagent to efficiently construct diverse molecular libraries, accelerating the discovery of new therapeutics and other functional molecules. Adherence to rigorous safety and handling protocols is paramount to its successful and safe application in the laboratory.
References
-
Title: this compound | C8H7ClO4S | CID 4738388 Source: PubChem, National Center for Biotechnology Information URL: [Link]
Sources
- 1. This compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 69812-51-7|Methyl 4-chlorosulfonylbenzoate|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 69812-51-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | CAS:69812-51-7 | ACCELPHARMTECH [accelpharmtech.com]
- 6. 4-(Chlorosulfonyl)-benzoic acid methyl ester | 69812-51-7 [chemicalbook.com]
- 7. This compound | 69812-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. parchem.com [parchem.com]
The Synthetic Cornerstone: A-Z Guide to Methyl 4-(Chlorosulfonyl)benzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unsung Hero of Medicinal and Agrochemical Synthesis
In the vast landscape of chemical intermediates, few compounds offer the versatile reactivity and strategic importance of Methyl 4-(Chlorosulfonyl)benzoate. While its name may not be as widely recognized as the blockbuster drugs it helps create, this bifunctional molecule is a cornerstone in the synthesis of a multitude of bioactive compounds. Its structure, featuring both a reactive sulfonyl chloride and a modifiable methyl ester on a stable benzene ring, makes it a prized building block for medicinal chemists and process development scientists. This guide provides a comprehensive overview of this compound, from its fundamental properties and nomenclature to its synthesis, reaction mechanisms, and critical applications in drug discovery and agrochemical development.
Nomenclature and Identification: A Compound of Many Names
Clarity in communication is paramount in science. This compound is known by a variety of synonyms and identifiers across different databases and suppliers. A thorough understanding of this nomenclature is crucial for accurate literature searches and material sourcing.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 69812-51-7 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₈H₇ClO₄S | Tokyo Chemical Industry Co., Ltd. |
| Molecular Weight | 234.66 g/mol | PubChem[1] |
| Synonym | 4-Chlorosulfonylbenzoic Acid Methyl Ester | Tokyo Chemical Industry Co., Ltd. |
| Synonym | 4-(Methoxycarbonyl)benzenesulfonyl chloride | Parchem |
| Synonym | 4-Carbomethoxybenzenesulfonyl chloride | Parchem |
| Synonym | Methyl p-(chlorosulfonyl)benzoate | Parchem |
| MDL Number | MFCD00627554 | Tokyo Chemical Industry Co., Ltd. |
| EC Number | 822-349-5 | PubChem[1] |
| InChIKey | MOFQDKOKODUZPK-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties and Safety Profile
A solid understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and use in synthesis. It is a white to light yellow crystalline solid that is sensitive to moisture.
| Property | Value | Source |
| Melting Point | 69.0 to 73.0 °C | Tokyo Chemical Industry Co., Ltd. |
| Physical State | Solid | Tokyo Chemical Industry Co., Ltd. |
| Storage | Room temperature, under inert gas | Tokyo Chemical Industry Co., Ltd. |
Safety Profile:
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[1]
| Hazard Statement | Description | Source |
| H314 | Causes severe skin burns and eye damage | BLD Pharm[3] |
| H302 | Harmful if swallowed | PubChem[1] |
| H312 | Harmful in contact with skin | PubChem[1] |
| H332 | Harmful if inhaled | PubChem[1] |
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The most common and practical laboratory synthesis of this compound involves a two-step, one-pot procedure starting from 4-(chlorosulfonyl)benzoic acid. This method is favored for its efficiency and the ready availability of the starting material.
Overall Reaction:
4-(Chlorosulfonyl)benzoic acid + Thionyl chloride → 4-(Chlorosulfonyl)benzoyl chloride 4-(Chlorosulfonyl)benzoyl chloride + Methanol → this compound
Experimental Protocol
Materials and Reagents:
-
4-(Chlorosulfonyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloroethane (or another suitable inert solvent)
-
Methanol (pre-cooled)
-
Ice-water bath
-
Standard laboratory glassware for reflux, filtration, and extraction
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(chlorosulfonyl)benzoic acid in dichloroethane.
-
Carefully add an excess of thionyl chloride to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Esterification: After the reaction is complete, cool the mixture and concentrate it using a rotary evaporator to remove excess thionyl chloride and the solvent, yielding a crude brown solid of 4-(chlorosulfonyl)benzoyl chloride.
-
Cool the resulting solid in an ice bath for 5 minutes.
-
Slowly add pre-cooled methanol to the flask with continuous stirring while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 10 minutes.
-
Work-up and Purification: Add ice-cold water to the reaction mixture to precipitate the product as a white solid.
-
Collect the solid product by filtration and wash it with cold water.
-
Dry the product under vacuum to obtain pure this compound.
Causality Behind Experimental Choices
-
Choice of Thionyl Chloride: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion.[4]
-
Use of an Inert Solvent: Dichloroethane is used as a solvent to facilitate the reaction and control the reaction temperature. It is inert under the reaction conditions.
-
Temperature Control: The initial refluxing ensures the complete formation of the acid chloride. The subsequent cooling before the addition of methanol is crucial to control the exothermic reaction between the highly reactive acid chloride and the alcohol.
-
Pre-cooled Methanol: Using pre-cooled methanol helps to moderate the initial rate of the esterification reaction, preventing potential side reactions.
-
Aqueous Work-up: The addition of ice-cold water serves two purposes: it quenches any remaining reactive species and precipitates the less water-soluble product, allowing for its easy isolation by filtration.
Mechanistic Pathway of Synthesis
The synthesis proceeds through a nucleophilic acyl substitution mechanism.
Caption: General scheme for sulfonamide formation.
Application in the Synthesis of Sulfonylurea Herbicides
This compound and its derivatives are crucial intermediates in the synthesis of sulfonylurea herbicides, a class of highly effective and selective weed control agents. For instance, a related compound, 2-chlorosulfonyl-3-methyl benzoate, is a key intermediate in the synthesis of triflusulfuron-methyl, a herbicide used for broadleaf weed control in sugar beet crops. [5]The synthesis of these herbicides typically involves the reaction of the sulfonyl chloride intermediate with a substituted amine on a heterocyclic ring system. [6]
Characterization of this compound
Confirmation of the identity and purity of synthesized this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The aromatic protons typically appear as two doublets in the downfield region (around 7.70 and 7.93 ppm), while the methyl protons of the ester will be a singlet further upfield (around 3.84 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. [1]
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. A common fragmentation is the loss of the methoxy group (-OCH₃) or the entire ester group. [7]
Conclusion: A Versatile and Indispensable Synthetic Tool
This compound is a powerful and versatile intermediate in organic synthesis. Its dual reactivity allows for the facile introduction of the sulfonamide functional group, a privileged scaffold in medicinal chemistry, and provides a handle for further molecular elaboration through the methyl ester. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional seeking to leverage this important building block in the creation of novel and impactful molecules.
References
Sources
- 1. This compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 69812-51-7|Methyl 4-chlorosulfonylbenzoate|BLD Pharm [bldpharm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 6. Triflusulfuron-methyl (Ref: DPX 66037) [sitem.herts.ac.uk]
- 7. pharmacy180.com [pharmacy180.com]
Direct chlorosulfonation of methyl benzoate mechanism
An In-depth Technical Guide to the Direct Chlorosulfonation of Methyl Benzoate
This guide provides a comprehensive technical overview of the direct chlorosulfonation of methyl benzoate, a key reaction for synthesizing valuable chemical intermediates. We will delve into the underlying mechanistic principles, provide a detailed experimental protocol based on established laboratory procedures for electrophilic aromatic substitution, and discuss the critical parameters that govern the reaction's success. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.
Introduction: Significance of the Reaction
The direct chlorosulfonation of methyl benzoate is an important electrophilic aromatic substitution (EAS) reaction that introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The primary product, methyl 3-(chlorosulfonyl)benzoate, is a versatile intermediate. Its two distinct functional groups—the reactive sulfonyl chloride and the ester—allow for sequential, selective modifications, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. Understanding the nuances of its synthesis is crucial for efficient and safe laboratory and industrial production.
Part 1: The Core Reaction Mechanism
The chlorosulfonation of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction on a deactivated aromatic system. The outcome is governed by the electronic properties of the methyl ester substituent.
Pillar 1: Generation of the Electrophile
Unlike many other EAS reactions that require a separate catalyst, chlorosulfonation generates its own potent electrophile. Chlorosulfonic acid (ClSO₃H) undergoes self-protonation and subsequent dissociation to form the highly electrophilic chlorosulfonium cation (SO₂Cl⁺).[1][2] This equilibrium, while complex, is the critical first step that provides the reactive species for the aromatic attack.
2 ClSO₃H ⇌ SO₂Cl⁺ + SO₃Cl⁻ + H₂O
Pillar 2: The Directing Effect of the Methyl Ester Group
The methyl ester (-COOCH₃) group is a moderately deactivating substituent. It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene itself.[3][4]
Crucially, this deactivating effect is not uniform across all positions of the ring. The ortho and para positions are significantly more deactivated than the meta position. This can be understood by examining the resonance structures of the sigma complex (or arenium ion) intermediate that would be formed upon attack at each position.
-
Ortho and Para Attack: If the electrophile attacks at the ortho or para position, one of the resulting resonance structures places a positive charge directly adjacent to the electron-withdrawing carbonyl carbon. This is a highly unstable and energetically unfavorable arrangement.
-
Meta Attack: Attack at the meta position ensures that the positive charge in the sigma complex is never placed on the carbon atom bearing the ester group.[5][6] While all intermediates are destabilized by the withdrawing group, the meta intermediate is the "least unstable" and is therefore the kinetically favored pathway.
Consequently, the methyl ester group is a meta-director in electrophilic aromatic substitution.[3]
Pillar 3: The Mechanistic Pathway
The complete mechanism proceeds in three key steps:
-
Generation of Electrophile: As described above, chlorosulfonic acid self-ionizes to produce the SO₂Cl⁺ electrophile.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the methyl benzoate ring attacks the electrophilic sulfur atom of the SO₂Cl⁺ cation. This attack occurs preferentially at the meta position to form a resonance-stabilized carbocation intermediate (the sigma complex).
-
Deprotonation and Aromaticity Restoration: A base (such as the chlorosulfate anion, SO₃Cl⁻) removes the proton from the carbon atom where the electrophile has attached. This collapses the sigma complex, restores the aromaticity of the ring, and yields the final product, methyl 3-(chlorosulfonyl)benzoate.
Mechanistic Pathway Diagram
Caption: The three-step mechanism for the direct chlorosulfonation of methyl benzoate.
Part 2: Field-Proven Experimental Protocol
While direct protocols for this specific reaction are not abundant in literature, a reliable procedure can be adapted from well-established methods for similar electrophilic aromatic substitutions on deactivated substrates, such as the nitration of methyl benzoate.[7] The following protocol emphasizes safety and control over this highly exothermic and hazardous reaction.
Mandatory Safety Precautions
WARNING: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride (HCl) gas. This reaction must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber), is mandatory. Ensure an emergency quench bath (ice/water) and appropriate neutralizing agents are readily accessible.
Reagents and Equipment
-
Methyl Benzoate (high purity)
-
Chlorosulfonic Acid
-
Crushed Ice and Deionized Water
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice-water bath
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Step-by-Step Methodology
-
Reaction Setup: Place a 250 mL round-bottom flask containing a magnetic stir bar in a large ice-water bath. Equip the flask with an addition funnel, ensuring the setup is securely clamped within a fume hood.
-
Reagent Charging: Carefully measure 4.0 molar equivalents of chlorosulfonic acid and add it to the reaction flask. Begin stirring and allow the acid to cool to 0-5 °C.
-
Substrate Addition (Critical Step): Measure 1.0 molar equivalent of methyl benzoate and add it to the addition funnel. Add the methyl benzoate dropwise to the cold, stirring chlorosulfonic acid over a period of 60-90 minutes. Causality: The slow, dropwise addition is essential to control the highly exothermic reaction. Maintaining a low temperature (below 10 °C) is critical to prevent the formation of unwanted byproducts and ensure reaction safety.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 60 minutes to ensure the reaction goes to completion.
-
Work-up and Isolation: Prepare a large beaker containing a substantial amount of crushed ice (approx. 10 parts ice to 1 part reaction mixture by volume). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. Causality: This step quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the solid organic product, which is insoluble in water. This must be done slowly to manage the violent reaction between the acid and water.
-
Product Filtration: Allow the ice to melt completely. Collect the solid white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.
-
Drying and Purification: Press the solid as dry as possible on the filter. The product can be further purified by recrystallization from a suitable solvent, such as a methanol/water mixture, to yield a colorless crystalline solid.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of methyl 3-(chlorosulfonyl)benzoate.
Part 3: Quantitative Data and Parameter Control
The success of this synthesis relies on the careful control of key experimental variables.
| Parameter | Recommended Value | Rationale & Field Insights |
| Stoichiometry | ~4:1 (ClSO₃H : Methyl Benzoate) | An excess of chlorosulfonic acid is used to act as both the reagent and the solvent, ensuring the reaction mixture remains fluid and driving the reaction to completion.[8] |
| Reaction Temperature | 0–10 °C during addition | This is the most critical parameter. The reaction is highly exothermic. Insufficient cooling can lead to a runaway reaction and the formation of undesired sulfone byproducts. |
| Addition Time | 60–90 minutes | A slow addition rate is paramount for temperature control and safety. A faster addition risks localized overheating. |
| Work-up Procedure | Quenching on a large excess of ice | The violent, exothermic hydrolysis of chlorosulfonic acid must be managed. Using a large volume of ice absorbs the heat generated, keeping the quench mixture cold and minimizing decomposition of the product. |
References
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? [Online]. Available at: [Link]
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Industrial & Engineering Chemistry Research. Mechanism and Kinetics of Sulfonation of Polystyrene−Butadiene Rubber with Chlorosulfonic Acid. [Online]. ACS Publications. Available at: [Link]
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GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. [Online]. Available at: [Link]
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Reddit. (2020). Can someone explain me properly the mechanism of chlorosulfonation? [Online]. r/OrganicChemistry. Available at: [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Online]. Available at: [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. The Royal Society of Chemistry.
- Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate. [Online].
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Online]. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Online]. Available at: [Link]
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YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. [Online]. Available at: [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Online]. Available at: [Link]
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SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Online]. Available at: [Link]
- Google Patents. (1985). US4562280A - Chloromethylation of deactivated aromatic compounds. [Online].
-
ResearchGate. (2008). Chlorosulfonation of N-Arylmaleimides. [Online]. Available at: [Link]
- Google Patents. (2004). US20040242932A1 - Aromatic sulfonation reactions. [Online].
- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate. [Online].
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Online]. Available at: [Link]
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ResearchGate. (2019). ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. [Online]. Available at: [Link]
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Methodological & Application
The Strategic Use of Methyl 4-(Chlorosulfonyl)benzoate in the Synthesis of Novel Sulfonamides: A Guide for Researchers
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, this remarkably versatile moiety has been incorporated into a vast array of therapeutic agents.[1] Sulfonamides exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic effects.[2] Their continued prevalence in drug discovery is a testament to their favorable pharmacokinetic properties and their ability to effectively interact with a wide range of biological targets.
Methyl 4-(chlorosulfonyl)benzoate has emerged as a particularly valuable building block for the synthesis of novel sulfonamide-containing compounds. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a modifiable methyl ester, allows for the straightforward construction of diverse molecular architectures. The sulfonyl chloride provides a reliable handle for coupling with a wide variety of primary and secondary amines, while the methyl ester can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, enabling subsequent amide bond formation or other derivatizations. This guide provides an in-depth exploration of the use of this compound in sulfonamide synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 69812-51-7 | [3] |
| Molecular Formula | C₈H₇ClO₄S | [3] |
| Molecular Weight | 234.66 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 72-73 °C | [5] |
| Boiling Point | 126 °C at 0.05 mmHg | [5] |
Safety and Handling:
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[3][4] It can cause severe skin burns and eye damage.[3][4] Inhalation, ingestion, or skin contact may be harmful.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6] Store the reagent in a tightly sealed container in a cool, dry place, away from moisture.[7]
The Sulfonylation Reaction: A Mechanistic Overview
The synthesis of sulfonamides from this compound and an amine is a classic example of nucleophilic acyl substitution at a sulfonyl center. The reaction is generally robust and high-yielding.
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the sulfonamide bond. The reaction produces hydrochloric acid (HCl) as a byproduct, which is typically neutralized by the addition of a base, such as pyridine or triethylamine, to drive the reaction to completion.
Caption: General mechanism of sulfonamide formation.
Computational studies have provided deeper insights into the transition state of this reaction, supporting a concerted or near-concerted process where bond formation and bond breaking occur in a single step.[2] The reactivity of the sulfonyl chloride is influenced by the electronic nature of the aromatic ring; electron-withdrawing groups can enhance the electrophilicity of the sulfur atom, potentially accelerating the reaction.
Experimental Protocols
The following protocols provide a framework for the synthesis of sulfonamides using this compound. It is crucial to adapt and optimize these procedures based on the specific properties of the amine being used.
Protocol 1: General Synthesis of N-Aryl and N-Alkyl Sulfonamides
This protocol is a generalized procedure adapted from the synthesis of similar sulfonamides and is suitable for a wide range of primary and secondary amines.
Materials and Reagents:
-
This compound
-
Appropriate primary or secondary amine
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the chosen solvent.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure sulfonamide.
Caption: A typical workflow for sulfonamide synthesis.
Protocol 2: Synthesis of Methyl 4-((3-methyl-2-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyridin-8-yl)sulfamoyl)benzoate
This protocol is based on a specific example from the patent literature and demonstrates the use of this compound in the synthesis of a complex, medicinally relevant molecule.[6]
Materials and Reagents:
-
3-methyl-2-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyridin-8-amine
-
Pyridine
-
This compound
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Heptanes
Procedure:
-
Reaction Setup: To a solution of 3-methyl-2-(4-(trifluoromethoxy)benzyl)imidazo[1,2-a]pyridin-8-amine (1.5 g) in pyridine (20 mL), add this compound (1.24 g) in portions.
-
Reaction: Stir the resulting solution at ambient temperature for 18 hours.
-
Work-up: Pour the reaction mixture into ice water. Carefully make the resulting suspension basic with the addition of a saturated aqueous solution of NaHCO₃.
-
Isolation: Collect the solid by filtration, wash with water, and air dry.
-
Purification: Pre-absorb the solid onto silica gel and purify by flash chromatography, using a gradient of ethyl acetate (10-60%) in heptanes as the eluent.
Data Presentation and Characterization
The successful synthesis of the target sulfonamide should be confirmed by a combination of spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic N-H proton signal (for primary and secondary amine-derived sulfonamides), and shifts in the signals of the aromatic and aliphatic protons adjacent to the newly formed sulfonamide bond. |
| ¹³C NMR | Characteristic shifts in the carbon signals of the aromatic rings and any aliphatic chains upon sulfonamide formation. |
| FT-IR | Appearance of characteristic stretching vibrations for the S=O bonds (typically in the range of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹) and the N-H bond (for primary and secondary amine-derived sulfonamides, around 3300 cm⁻¹). |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the expected mass of the synthesized sulfonamide. |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a wide range of sulfonamides. Its dual functionality allows for the facile introduction of the sulfamoylbenzoate moiety, which can be further elaborated to generate libraries of compounds for drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to successfully employ this valuable building block in their synthetic endeavors. As with any chemical synthesis, careful planning, adherence to safety protocols, and thorough characterization of the final products are essential for achieving reliable and reproducible results.
References
-
Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
-
Ganguly, S., & Teichert, J. F. (2020). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 22(15), 6022–6026. Retrieved from [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Molecules, 26(24), 7687. Retrieved from [Link]
- Google Patents. (2012). Imidazo [1, 2-a] pyridine sulfonamides as trpm8 modulators. (WO2012078994A1).
-
Hinsberg test| Amines | Class 12 | Chemistry | Khan Academy. (2021, February 19). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
-
Viscardi, G., & et al. (2019). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 24(22), 4084. Retrieved from [Link]
-
Wang, L., & et al. (2019). Discovery of amide-bridged pyrrolo[2,3-d]pyrimidines as tumor targeted classical antifolates with selective uptake by folate receptor α and inhibition of de novo purine nucleotide biosynthesis. Journal of Medicinal Chemistry, 62(21), 9563–9583. Retrieved from [Link]
-
Yusuf, M., & et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7433. Retrieved from [Link]
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The Synthetic Cornerstone: Application of Methyl 4-(Chlorosulfonyl)benzoate in Pharmaceutical Drug Discovery
Introduction: The Strategic Importance of a Bifunctional Reagent
In the landscape of modern medicinal chemistry, the efficient construction of molecular scaffolds with predictable and versatile reactivity is paramount. Methyl 4-(chlorosulfonyl)benzoate stands out as a strategic bifunctional reagent, offering a powerful platform for the synthesis of a diverse array of compounds, particularly those centered around the biologically significant sulfonamide functional group. Its structure marries a highly reactive sulfonyl chloride with a modifiable methyl ester, providing chemists with a two-pronged approach to molecular elaboration. The sulfonyl chloride acts as a robust electrophile, readily forming stable sulfonamide linkages with primary and secondary amines. Simultaneously, the methyl ester serves as a versatile handle for subsequent chemical transformations, such as hydrolysis to a carboxylic acid for amide coupling or reduction to an alcohol, thus enabling the generation of extensive chemical libraries from a single, reliable starting point. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and mechanistic insights for the research scientist.
Core Application: Synthesis of N-Substituted 4-(Methoxycarbonyl)benzenesulfonamides
The primary and most widespread application of this compound is in the synthesis of N-substituted 4-(methoxycarbonyl)benzenesulfonamides. This reaction is a cornerstone for building libraries of compounds for high-throughput screening and for the targeted synthesis of specific drug candidates.
Reaction Principle and Mechanism
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom, leading to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, and a proton is removed from the nitrogen, typically by a mild base present in the reaction mixture, to yield the stable sulfonamide product. The presence of a base is crucial to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Diagram 1: General Reaction Scheme
A visual representation of the reaction between this compound and a primary amine.
Detailed Laboratory Protocol: General Synthesis of an N-Aryl-4-(methoxycarbonyl)benzenesulfonamide
This protocol provides a reliable, step-by-step method for the synthesis of a representative N-aryl sulfonamide using this compound and a substituted aniline.
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-methoxyaniline) (1.05 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.05 eq) in anhydrous DCM.
-
Addition of Base: To the stirred solution, add anhydrous pyridine (2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes. The slow addition is crucial for maintaining temperature control.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to remove any remaining acidic impurities), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
The structure and purity of the final product should be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide and ester functional groups.
-
Melting Point: As an indicator of purity.
Application in the Discovery of Carbonic Anhydrase Inhibitors
The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various diseases, including glaucoma, epilepsy, and cancer.[1][2][3][4][5] this compound is an excellent starting material for the synthesis of libraries of potential CA inhibitors.
Design Rationale
The primary sulfonamide group is known to coordinate to the zinc ion in the active site of carbonic anhydrases. By reacting this compound with a diverse range of amines, researchers can introduce various substituents that can interact with other residues in the active site, leading to enhanced potency and selectivity for specific CA isoforms. The methyl ester can be further modified to explore additional binding interactions or to modulate the physicochemical properties of the molecule. For instance, derivatives of methyl sulfamoylbenzoate have shown high affinity and selectivity for Carbonic Anhydrase IX (CAIX), a tumor-associated isoform that is a key target in cancer therapy.[6][7]
Table 1: Representative Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |
| Benzenesulfonamides with ureidoethylaminobenzyl tails | hCA II | 2.8–63 nM | [3] |
| Benzenesulfonamide-thiazolidinone derivatives | hCA II & IX | Potency equivalent to Acetazolamide | [4] |
| Novel benzenesulfonamide derivatives | hCA II & VII | Low to medium nanomolar | [5] |
Application in the Synthesis of Diuretic Agents
The 5-sulfamoylbenzoic acid moiety is a key structural feature in a class of potent diuretic drugs.[8][9] While not a direct precursor to all such compounds, this compound provides a valuable scaffold that can be elaborated to produce novel diuretic candidates. The synthesis would involve the reaction with an appropriate amine, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid.
Synthetic Strategy and Workflow
The synthesis of potential diuretic agents based on the 5-sulfamoylbenzoic acid scaffold can be envisioned as a multi-step process where this compound serves as a key starting material.
Diagram 2: Workflow for Synthesis of a 5-Sulfamoylbenzoic Acid Derivative
A flowchart illustrating the synthetic steps from this compound to a potential diuretic agent.
Protocol: Hydrolysis of the Methyl Ester
This protocol describes the saponification of the methyl ester in an N-substituted 4-(methoxycarbonyl)benzenesulfonamide to the corresponding carboxylic acid.
Materials and Reagents:
-
N-Alkyl-4-(methoxycarbonyl)benzenesulfonamide (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5-2.0 eq)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Dissolution: Dissolve the N-substituted 4-(methoxycarbonyl)benzenesulfonamide in a mixture of THF (or methanol) and water.
-
Addition of Base: Add LiOH or NaOH and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Acidification: Once the starting material is consumed, remove the organic solvent under reduced pressure. Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the acidic aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid product.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid contact with skin and eyes, and prevent inhalation of dust. Store in a cool, dry place under an inert atmosphere.
Conclusion and Future Perspectives
This compound is a versatile and highly valuable reagent in pharmaceutical drug discovery. Its primary utility lies in the straightforward and efficient synthesis of sulfonamide derivatives, which are prominent scaffolds in a multitude of therapeutic areas. The protocols and applications detailed in this guide underscore its importance in the generation of compound libraries for screening and the targeted synthesis of enzyme inhibitors, such as those for carbonic anhydrases. The dual functionality of this molecule ensures its continued relevance in the exploration of new chemical space and the development of next-generation therapeutics. Future applications may see its increased use in fragment-based drug discovery (FBDD) and the development of novel bioconjugation reagents and chemical probes.
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Center for Biotechnology Information. Available at: [Link]
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Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Taylor & Francis Online. Available at: [Link]
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Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. National Center for Biotechnology Information. Available at: [Link]
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Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. National Center for Biotechnology Information. Available at: [Link]
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Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link]
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Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. PubMed. Available at: [Link]
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Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. PubMed. Available at: [Link]
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Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI. Available at: [Link]
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Methyl 4-(Chlorosulfonyl)benzoate: A Versatile Reagent for Sulfonate Ester Formation in Research and Drug Development
Introduction: Unveiling the Potential of Methyl 4-(Chlorosulfonyl)benzoate
In the landscape of modern organic and medicinal chemistry, the sulfonate ester linkage represents a cornerstone functional group. Its presence in a molecule can significantly influence physicochemical properties such as solubility, metabolic stability, and target-binding affinity. This compound has emerged as a highly effective and versatile reagent for the introduction of this critical moiety. This bifunctional molecule, featuring a reactive sulfonyl chloride and a methyl ester, provides a convenient handle for the synthesis of a diverse array of sulfonate esters from alcohols and phenols. The electron-withdrawing nature of the para-substituted methyl carboxylate group enhances the electrophilicity of the sulfonyl sulfur, rendering it highly susceptible to nucleophilic attack by hydroxyl groups. This guide provides an in-depth exploration of this compound as a reagent, complete with detailed experimental protocols and expert insights to empower researchers in their synthetic endeavors.
Reagent Profile: Physical and Chemical Properties
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClO₄S | [PubChem][1] |
| Molecular Weight | 234.66 g/mol | [PubChem][1] |
| Appearance | White to light yellow solid | [Tokyo Chemical Industry Co., Ltd.][2] |
| Melting Point | 72-73 °C | [Sigma-Aldrich] |
| Boiling Point | 126 °C at 0.05 mmHg | [Sigma-Aldrich] |
| CAS Number | 69812-51-7 | [PubChem][1] |
This data is compiled from reputable chemical suppliers and databases and should be used as a reference. Always consult the specific product's certificate of analysis for the most accurate information.
The Chemistry of Sulfonate Ester Formation: A Mechanistic Overview
The reaction between this compound and an alcohol or phenol proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. The hydroxyl group of the substrate acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Caption: Reaction pathway for sulfonate ester formation.
The choice of base is crucial; sterically hindered bases are preferred to minimize potential side reactions, such as the formation of a sulfonylpyridinium salt, which can occur with less hindered bases.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the synthesis of sulfonate esters using this compound. These have been adapted from established procedures for analogous sulfonyl chlorides and are broadly applicable to a range of primary and secondary alcohols, as well as phenols.[3]
Protocol 1: General Procedure for the Synthesis of Alkyl Sulfonate Esters
This protocol describes a general method for the reaction of this compound with a primary or secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, isopropanol) (1.2 eq)
-
Anhydrous Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram:
Caption: Experimental workflow for sulfonate ester synthesis.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the stirred solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) dropwise to the reaction mixture. A slight exotherm may be observed.
-
Reaction: After the complete addition of pyridine, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude sulfonate ester.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: Synthesis of Aryl Sulfonate Esters from Phenols
This protocol outlines the procedure for the reaction of this compound with a phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone or Acetonitrile
-
Round-bottom flask with stir bar and reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: To a solution of the phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Reagent: To this stirred suspension, add a solution of this compound (1.0 eq) in anhydrous acetone dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude aryl sulfonate ester. Purify by column chromatography or recrystallization as needed.
Data Presentation: Expected Yields and Substrate Scope
The reactivity of the hydroxyl group (primary > secondary > tertiary) plays a significant role in the reaction outcome.[3] The following table provides an estimation of typical yields based on reactions with the analogous 4-(chlorosulfonyl)benzoic acid.[3]
| Alcohol/Phenol Substrate | Type | Expected Product | Typical Yield (%) |
| Ethanol | Primary Alcohol | Methyl 4-(ethoxysulfonyl)benzoate | 70-85 |
| Isopropanol | Secondary Alcohol | Methyl 4-(isopropoxysulfonyl)benzoate | 60-75 |
| Phenol | Phenol | Methyl 4-(phenoxysulfonyl)benzoate | 80-95 |
| Benzyl Alcohol | Primary Alcohol | Methyl 4-((benzyl)oxysulfonyl)benzoate | 75-90 |
Yields are estimates and may vary depending on the specific substrate and reaction conditions. Optimization of reaction time and temperature may be necessary for substrates with lower reactivity.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][4] All manipulations should be performed in a well-ventilated fume hood. It is classified as a dangerous good for transport.[5] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[2] Store the reagent in a cool, dry place under an inert atmosphere.[2]
Conclusion: A Reliable Tool for Sulfonate Ester Synthesis
This compound is a valuable and efficient reagent for the synthesis of sulfonate esters from a wide range of alcohols and phenols. Its enhanced reactivity, coupled with the presence of a methyl ester for further functionalization, makes it an attractive choice for applications in drug discovery, materials science, and synthetic organic chemistry. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent, enabling researchers to construct complex molecular architectures with greater ease and efficiency. As with any chemical transformation, careful attention to reaction conditions and safety precautions is paramount for achieving optimal and reproducible results.
References
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-
Mustafa, G., et al. (2012). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o666. [Link]
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ChemSrc. This compound. [Link]
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PubChem. Methyl 4-(methylsulfonylmethyl)benzoate. [Link]
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- Google Patents. Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
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PubMed. Methyl 4-{[(4-methyl-phen-yl)sulfon-yl]amino}-benzoate. [Link]
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Organic Syntheses. ETHYL 4-AMINO-3-METHYLBENZOATE. [Link]
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Application Notes & Protocols for Reactions Involving Methyl 4-(Chlorosulfonyl)benzoate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the experimental setup and execution of chemical reactions involving Methyl 4-(Chlorosulfonyl)benzoate. This versatile bifunctional reagent serves as a critical building block for introducing a 4-(carbomethoxy)phenylsulfonyl moiety, a common structural motif in medicinal chemistry. We present detailed, field-proven protocols for its two primary applications: the synthesis of N-substituted sulfonamides and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices, including reagent selection, reaction monitoring, and product characterization, is explained to ensure robust and reproducible outcomes.
Introduction and Reagent Overview
This compound (CAS 69812-51-7) is a white to light yellow crystalline solid valued for its dual reactivity.[1][2] It possesses a highly reactive sulfonyl chloride group and a methyl ester functionality. The sulfonyl chloride is a powerful electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[3] The methyl ester provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or other esterification chemistry.
The electron-withdrawing nature of both the sulfonyl chloride and the methyl ester groups deactivates the aromatic ring, influencing its reactivity in cross-coupling reactions. However, the carbon-sulfur bond of the sulfonyl chloride can be targeted for palladium-catalyzed cross-coupling, offering a pathway to biaryl compounds where the SO₂Cl group is replaced.[4] This guide will detail the setup for both of these critical transformations.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 69812-51-7 | [2][5] |
| Molecular Formula | C₈H₇ClO₄S | [2][5] |
| Molecular Weight | 234.66 g/mol | [2][5] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 72-73 °C | [6] |
| Purity | Typically >98% | [7] |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[1][8]
-
Hazard Statements: Causes severe skin burns and eye damage (H314).[1][7] Reacts violently with water, liberating toxic gas (HCl).[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][4]
-
Handling: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][8] Use only dry glassware and solvents, as the sulfonyl chloride moiety will readily hydrolyze to the corresponding sulfonic acid upon contact with moisture. Store under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][10]
Application I: Synthesis of N-Substituted Sulfonamides
The reaction of this compound with primary or secondary amines is the most common application, forming the basis for the synthesis of numerous biologically active compounds. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Mechanistic Rationale
The core of this reaction is the high electrophilicity of the sulfur atom in the sulfonyl chloride group, which is enhanced by the two oxygen atoms and the chlorine atom. The amine acts as the nucleophile. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[3] The choice of base and solvent is critical for success.
-
Base Selection: An organic, non-nucleophilic base such as triethylamine (TEA) or pyridine is often preferred in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). These bases are soluble in the reaction medium and do not compete with the primary amine nucleophile. Alternatively, an inorganic base like sodium carbonate (Na₂CO₃) can be used in biphasic or aqueous systems.[11]
-
Solvent Selection: Aprotic solvents such as DCM, THF, or acetonitrile are ideal as they solubilize the reactants without reacting with the sulfonyl chloride. The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[10]
Detailed Experimental Protocol: Synthesis of Methyl 4-(benzylsulfamoyl)benzoate
This protocol describes the synthesis of a model sulfonamide using benzylamine as the nucleophile.
Materials and Reagents:
-
This compound (1.00 g, 4.26 mmol, 1.0 equiv)
-
Benzylamine (0.51 g, 0.52 mL, 4.77 mmol, 1.1 equiv)
-
Triethylamine (TEA) (0.65 g, 0.89 mL, 6.40 mmol, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous (20 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.00 g, 4.26 mmol).
-
Dissolve the solid in 20 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate vial, prepare a solution of benzylamine (0.52 mL, 4.77 mmol) and triethylamine (0.89 mL, 6.40 mmol) in 5 mL of anhydrous DCM.
-
Amine Addition: Add the benzylamine/TEA solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting sulfonyl chloride spot indicates reaction completion.
-
Workup: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.
Expected Results and Characterization
-
Yield: >85%
-
Appearance: White solid
-
Expected Characterization Data for Methyl 4-(benzylsulfamoyl)benzoate:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.30-7.20 (m, 5H, Ar-H of benzyl), 5.15 (t, J = 6.0 Hz, 1H, NH), 4.25 (d, J = 6.0 Hz, 2H, CH₂), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 165.5, 144.0, 137.0, 134.5, 130.0, 128.8, 128.0, 127.8, 127.5, 52.8, 47.5.
-
FT-IR (ATR, cm⁻¹): 3280 (N-H stretch), 1725 (C=O stretch, ester), 1340, 1165 (S=O stretch, sulfonamide).
-
HRMS (ESI): Calculated for C₁₅H₁₅NO₄S [M+H]⁺: 306.0795; Found: 306.0798.
-
Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Aryl sulfonyl chlorides can serve as effective electrophilic partners in Suzuki-Miyaura cross-coupling reactions, providing an alternative to aryl halides for the formation of C-C bonds. This reaction involves the desulfonylative coupling where the -SO₂Cl group is replaced.[4][12]
Mechanistic Rationale & Causality
The catalytic cycle for the Suzuki-Miyaura coupling of a sulfonyl chloride is believed to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination.
-
Catalyst System: The C-S bond in aryl sulfonyl chlorides is strong, requiring a highly active palladium catalyst for efficient oxidative addition. Systems based on electron-rich, bulky phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective.[1] The use of a pre-catalyst like PdCl₂(XPhos)₂ ensures the formation of the active Pd(0) species in situ.[1]
-
Base Selection: A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A moderately strong base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) is typically used.[4] The base activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent: A polar aprotic solvent that can facilitate both the dissolution of the reagents and the catalytic cycle is required. Tetrahydrofuran (THF) or dioxane are common choices.[4] The reaction is typically performed at elevated temperatures (reflux) to drive the reaction forward.
Detailed Experimental Protocol: Synthesis of Methyl 4-biphenylcarboxylate
This protocol outlines a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials and Reagents:
-
This compound (0.50 g, 2.13 mmol, 1.0 equiv)
-
Phenylboronic Acid (0.31 g, 2.56 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (1.36 g, 6.39 mmol, 3.0 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.039 g, 0.043 mmol, 2 mol%)
-
XPhos (0.041 g, 0.085 mmol, 4 mol%)
-
1,4-Dioxane, anhydrous (15 mL)
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (0.50 g), Phenylboronic Acid (0.31 g), and anhydrous K₃PO₄ (1.36 g).
-
Add the palladium pre-catalyst components, Pd₂(dba)₃ (39 mg) and XPhos (41 mg).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Solvent Addition: Add 15 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction Progression: Heat the reaction mixture to 100 °C (reflux) with vigorous stirring for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% ethyl acetate in hexanes) to yield the pure biaryl product.
Expected Results and Characterization
-
Yield: 60-80%
-
Appearance: White to off-white solid
-
Expected Characterization Data for Methyl 4-biphenylcarboxylate:
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.5 Hz, 2H), 7.68 (d, J = 8.5 Hz, 2H), 7.62 (d, J = 7.5 Hz, 2H), 7.46 (t, J = 7.5 Hz, 2H), 7.40 (t, J = 7.3 Hz, 1H), 3.94 (s, 3H).[7]
-
¹³C NMR (101 MHz, CDCl₃): δ 166.8, 145.8, 139.9, 130.1, 129.5, 128.9, 128.2, 127.3, 127.2, 52.2.[7]
-
FT-IR (ATR, cm⁻¹): 3060, 3030 (Ar C-H stretch), 1720 (C=O stretch, ester), 1608, 1488 (Ar C=C stretch).
-
HRMS (ESI): Calculated for C₁₄H₁₂O₂ [M+H]⁺: 213.0910; Found: 213.0912.
-
Workflow Visualizations
Sulfonamide Synthesis Workflow
The following diagram illustrates the key steps from reaction setup to purified product for the synthesis of N-substituted sulfonamides.
Caption: Workflow for sulfonamide synthesis and purification.
Suzuki-Miyaura Coupling Workflow
This diagram outlines the process for the palladium-catalyzed cross-coupling reaction.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Conclusion
This compound is a highly valuable and versatile reagent for drug discovery and organic synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently and safely utilize this compound to synthesize a wide array of sulfonamides and biaryl structures. Adherence to strict safety protocols and the use of anhydrous conditions are paramount to achieving high yields and purity.
References
-
Dubinina, G. G., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. The Journal of Organic Chemistry, 73(16), 6461–6467. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, 6(14), 2353–2356. [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved January 18, 2026, from [Link]
-
ChemHelp ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Application Notes & Protocols: The Strategic Role of Methyl 4-(Chlorosulfonyl)benzoate in Modern Agrochemical Synthesis
Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals
Introduction: Identifying a Versatile Synthon for Agrochemical Innovation
Methyl 4-(chlorosulfonyl)benzoate (CAS No: 69812-51-7) is a bifunctional aromatic compound that has emerged as a highly strategic building block in the synthesis of complex agrochemicals.[1][2] Its structure, featuring a reactive sulfonyl chloride group and a modifiable methyl ester, provides a robust scaffold for constructing the core of numerous active ingredients, most notably within the sulfonylurea class of herbicides.
The utility of this molecule lies in its predictable and high-yielding reactivity. The sulfonyl chloride moiety serves as an excellent electrophilic site for the formation of stable sulfonamide linkages, while the methyl ester at the para position offers a handle for further chemical elaboration or for influencing the final molecule's solubility, transport properties, and biological target engagement. This guide provides an in-depth analysis of its application, focusing on the mechanistic rationale behind its use and providing detailed, field-proven protocols for its successful implementation in a research setting.
Core Chemistry: The Sulfonamide Bond Formation
The primary value of this compound in agrochemical synthesis is its role as an efficient precursor for creating sulfonamides. The sulfonyl chloride group is highly electrophilic and readily reacts with primary or secondary amines in the presence of a non-nucleophilic base. This reaction is the cornerstone of its application.
Causality of the Reaction:
-
Electrophilicity: The sulfur atom in the sulfonyl chloride (-SO₂Cl) group is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
-
Nucleophilic Attack: An amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom.
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the formation of the new sulfur-nitrogen bond.
-
Role of the Base: A base (e.g., triethylamine, pyridine) is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
The general mechanism is illustrated below.
Caption: General reaction scheme for sulfonamide formation.
Key Application: Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates. They function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants but is absent in animals, conferring a high degree of safety for mammals.[3]
This compound is an ideal starting material for the "sulfonamide" portion of the sulfonylurea backbone. The synthesis typically involves a two-step process where the sulfonamide is first formed, followed by the creation of the urea bridge.
The overall workflow for synthesizing a model sulfonylurea herbicide using this synthon is depicted below.
Caption: Synthetic workflow for a sulfonylurea herbicide.
Experimental Application Notes & Protocols
Critical Safety & Handling Precautions
Before commencing any experimental work, it is imperative to understand the hazards associated with this compound.
-
Corrosivity: The compound is highly corrosive and causes severe skin burns and eye damage.[2][4][5] Always handle it inside a certified chemical fume hood.
-
Water Reactivity: It reacts violently with water and moisture to release corrosive HCl gas.[4] All glassware must be oven- or flame-dried, and all reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Personal Protective Equipment (PPE): Full PPE is mandatory. This includes a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or nitrile).[4]
-
Disposal: Unused reagent and reaction waste must be quenched carefully (e.g., by slow addition to a stirred, cold solution of sodium bicarbonate) before disposal according to institutional guidelines.[4]
Protocol: Synthesis of a Model Sulfonylurea Herbicide
This protocol describes the synthesis of Methyl 4-((N-(4,6-dimethoxypyrimidin-2-yl)sulfamoyl)carbamoyl)benzoate , a representative sulfonylurea molecule, via a two-step, one-pot procedure.
Principle: The first step involves the reaction of this compound with a heterocyclic amine to form a sulfonamide. In the second step, a carbamate is used to form the urea bridge, linking the sulfonamide to another chemical moiety. This method avoids the use of highly toxic reagents like phosgene.[6]
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 69812-51-7 | 234.66 | 10.0 | 2.35 g |
| 2-Amino-4,6-dimethoxypyrimidine | 36315-01-2 | 155.15 | 10.0 | 1.55 g |
| Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate | 88237-43-0 | 275.27 | 10.5 | 2.89 g |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | 25.0 | 2.0 mL |
| Acetonitrile (Anhydrous) | 75-05-8 | - | - | 50 mL |
| 1,8-Diazabicycloundec-7-ene (DBU) | 6674-22-2 | 152.24 | 11.0 | 1.65 mL |
Step-by-Step Methodology:
Step A: Sulfonamide Intermediate Formation
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add 2-Amino-4,6-dimethoxypyrimidine (1.55 g, 10.0 mmol) and anhydrous acetonitrile (30 mL). Begin stirring to dissolve the solid.
-
Base Addition: Add anhydrous pyridine (2.0 mL, 25.0 mmol) to the solution. The base is crucial for scavenging the HCl produced in the next step.
-
Sulfonyl Chloride Addition: Dissolve this compound (2.35 g, 10.0 mmol) in anhydrous acetonitrile (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred reaction mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes) by observing the consumption of the starting amine.
Step B: Urea Bridge Formation
-
Carbamate Addition: Once the formation of the sulfonamide is complete (as indicated by TLC), add Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate (2.89 g, 10.5 mmol) directly to the reaction mixture.
-
Strong Base Addition: Add DBU (1.65 mL, 11.0 mmol) to the flask. DBU is a strong, non-nucleophilic base that facilitates the urea formation reaction.
-
Reaction Completion: Stir the mixture at room temperature for an additional 12-18 hours. The formation of a precipitate is often observed as the final product is typically less soluble.
Work-up and Purification:
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold 1M HCl. This protonates the pyridine and DBU, making them water-soluble, and precipitates the crude product.
-
Filtration: Stir the acidic slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold water (2 x 50 mL) to remove salts, followed by a small amount of cold diethyl ether (20 mL) to remove non-polar impurities.
-
Drying: Dry the white solid product in a vacuum oven at 50°C to a constant weight.
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/water.
Expected Outcome: A white to off-white solid with an expected yield of 75-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Summary & Troubleshooting
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 69812-51-7 | [2][7] |
| Molecular Formula | C₈H₇ClO₄S | [7][8] |
| Molecular Weight | 234.66 g/mol | [7][9] |
| Appearance | White to off-white solid | [4][9] |
| Melting Point | 89-93 °C | Vendor Data |
| Key Hazard Statements | H314: Causes severe skin burns and eye damage. Reacts with water. | [4] |
Table 2: Protocol Troubleshooting Guide
| Issue Observed | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Hydrolysis of the sulfonyl chloride due to moisture. 2. Ineffective base. | 1. Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. 2. Use freshly opened or properly stored anhydrous pyridine. |
| Complex Mixture of Products | 1. Reaction temperature was too high. 2. Impure starting materials. | 1. Maintain temperature control during the addition of the sulfonyl chloride. 2. Verify the purity of starting materials by NMR or melting point before starting the reaction. |
| Incomplete Reaction (Step A) | Insufficient reaction time or inadequate mixing. | Allow the reaction to proceed for a longer duration and ensure efficient stirring. Monitor closely with TLC until the limiting reagent is consumed. |
| Product Fails to Precipitate | The product has some solubility in acidic water. | Concentrate the aqueous solution under reduced pressure to induce precipitation, or perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. |
Conclusion
This compound stands out as a pivotal intermediate in agrochemical R&D. Its defined reactivity and structural features enable the streamlined synthesis of high-value sulfonylurea herbicides. The protocols and guidelines presented here, grounded in established chemical principles and safety awareness, provide researchers with a reliable framework for leveraging this synthon. By understanding the causality behind each experimental step—from the necessity of an inert atmosphere to the specific role of each base—scientists can troubleshoot effectively and pave the way for the discovery of next-generation crop protection agents.
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Protocol for nucleophilic substitution reactions with "Methyl 4-(Chlorosulfonyl)benzoate"
An Application and Protocol Guide for Nucleophilic Substitution Reactions with Methyl 4-(Chlorosulfonyl)benzoate
Authored by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the effective use of this compound in nucleophilic substitution reactions. The protocols and insights are grounded in established chemical principles to ensure reliable and reproducible outcomes.
Introduction: The Versatility of this compound
This compound is a bifunctional organic compound featuring a methyl ester and a highly reactive sulfonyl chloride group.[1][2] Its solid physical form and melting point of 70-73°C make it a convenient and easy-to-handle reagent in synthetic workflows.[3][4] The true value of this molecule lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl), which makes it an excellent substrate for nucleophilic attack.
This reactivity allows for the straightforward synthesis of two critical classes of compounds:
-
Sulfonamides: Formed by reaction with primary or secondary amines. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast array of antibacterial, diuretic, and hypoglycemic drugs.[5]
-
Sulfonate Esters: Formed by reaction with alcohols or phenols. Sulfonate esters are prized in organic synthesis, primarily for their ability to transform a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate group), facilitating subsequent substitution or elimination reactions.[6]
This guide will elucidate the underlying mechanisms and provide robust, step-by-step protocols for these essential transformations.
The Core Mechanism: Nucleophilic Acyl-Type Substitution
The reaction of this compound with nucleophiles proceeds through a nucleophilic acyl-type substitution mechanism. The potent electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the central sulfur atom highly electron-deficient and thus, highly electrophilic.
A nucleophile (Nu-H), such as an amine or an alcohol, attacks this electrophilic sulfur atom. This is followed by the elimination of the chloride ion, which is an excellent leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., pyridine, triethylamine) to prevent unwanted side reactions, such as the protonation of the nucleophile.[7][8]
Caption: General mechanism for nucleophilic substitution.
Protocol I: Synthesis of N-Substituted Sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is the most traditional and reliable method for synthesizing sulfonamides.[9][10] This protocol is widely applicable to both aliphatic and aromatic amines.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of 0.1-0.5 M.
-
Causality Note: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive sulfonyl chloride back to the corresponding sulfonic acid.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality Note: This initial cooling helps to control the exothermicity of the reaction, particularly with highly reactive amines, minimizing side product formation.
-
-
Addition of Amine and Base: In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-30 minutes with vigorous stirring.
-
Causality Note: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. The base is essential to scavenge the HCl produced, driving the reaction to completion.[11]
-
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Workup: a. Quench the reaction by adding water or 1M HCl (aq). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times. c. Combine the organic layers and wash sequentially with 1M HCl (aq) (to remove excess amine and base), water, and finally a saturated brine solution. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Data Summary: Typical Conditions for Sulfonamide Synthesis
| Nucleophile (Amine) | Solvent | Base | Temperature | Typical Time | Notes |
| Primary Aliphatic | DCM, THF | TEA | 0 °C to RT | 2-4 h | Generally fast and high-yielding. |
| Secondary Aliphatic | DCM, THF | TEA | 0 °C to RT | 4-8 h | Reaction may be slower due to steric hindrance. |
| Aniline (Aromatic) | Pyridine, DCM | Pyridine, TEA | RT to 40 °C | 6-16 h | Less nucleophilic; may require gentle heating. |
| Hindered Amines | Acetonitrile | DIPEA | RT to 60 °C | 12-24 h | Requires more forcing conditions and a bulkier base. |
Workflow for Sulfonamide Synthesis
Caption: Workflow diagram for sulfonamide synthesis.
Protocol II: Synthesis of Sulfonate Esters
The conversion of alcohols to sulfonate esters is a fundamental transformation that activates the hydroxyl group for subsequent nucleophilic substitution.[6] This protocol is effective for primary and secondary alcohols, as well as phenols.
Detailed Step-by-Step Protocol
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) in a suitable anhydrous solvent. Anhydrous pyridine is often used as both the solvent and the base. Alternatively, use a solvent like DCM with an added base like triethylamine (1.5-2.0 eq).
-
Causality Note: Pyridine is particularly effective as it is a moderately strong, non-nucleophilic base and an excellent solvent for both the sulfonyl chloride and the alcohol.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 eq), either as a solid in portions or as a solution in a minimal amount of the reaction solvent, to the cooled alcohol solution. Ensure the temperature does not rise significantly.
-
Causality Note: Adding the sulfonyl chloride to the alcohol/base mixture (inverse addition) prevents high transient concentrations of the reactive sulfonyl chloride, which could lead to side reactions.
-
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction mixture in an ice bath and slowly add cold water or 1M HCl (aq) to quench the reaction and dissolve the pyridinium or triethylammonium hydrochloride salt. b. Transfer to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether). c. Combine the organic layers and wash thoroughly with 1M HCl (aq) (if using pyridine or TEA), followed by saturated sodium bicarbonate solution, water, and finally brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonate ester is often pure enough for subsequent steps. If necessary, purify by recrystallization or flash column chromatography.
Data Summary: Typical Conditions for Sulfonate Ester Synthesis
| Nucleophile (Alcohol) | Solvent | Base | Temperature | Typical Time | Notes |
| Primary Alcohol | Pyridine or DCM | Pyridine, TEA | 0 °C to RT | 2-6 h | Highly efficient and clean reaction. |
| Secondary Alcohol | Pyridine or DCM | Pyridine, TEA | 0 °C to RT | 4-12 h | Slower than primary alcohols due to sterics. |
| Phenol | Pyridine or DCM | Pyridine, TEA | 0 °C to RT | 1-4 h | Phenols are more acidic and often react quickly. |
| Tertiary Alcohol | DCM | DMAP (cat.), TEA | RT | 12-24 h | Prone to elimination; requires careful conditions. |
Advanced Application: Synthesis of Thioethers and Thioesters
Recent methodologies have expanded the utility of sulfonyl chlorides to serve as thiol surrogates for the synthesis of thioethers and thioesters.[12][13][14] This innovative approach involves a phosphine-mediated deoxygenation of the sulfonyl chloride to generate a reactive intermediate that can be trapped by an alcohol or carboxylic acid.[15][16]
This is a more advanced, one-pot procedure that avoids the need to handle odorous and easily oxidized thiols.
Conceptual Protocol Outline
-
Reactant Mixture: To a solution of the sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., THF), add a phosphine reductant (e.g., triphenylphosphine, PPh₃, ~1.2 eq), a base (e.g., DIPEA), and the coupling partner (an activated alcohol or carboxylic acid, ~1.5 eq).
-
Intermediate Formation: The phosphine reduces the sulfonyl chloride, generating a transient thiophosphonium salt intermediate.[15]
-
In Situ Trapping: This reactive intermediate is trapped in situ by the alcohol or carboxylic acid to yield the corresponding thioether or thioester.
-
Workup & Purification: The reaction is worked up to remove phosphine oxide and other byproducts, followed by chromatographic purification.
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Application Notes & Protocols: The Strategic Use of Methyl 4-(Chlorosulfonyl)benzoate in the Synthesis of Bioactive Molecules
Introduction: A Bifunctional Scaffold for Medicinal Chemistry
Methyl 4-(chlorosulfonyl)benzoate (CAS: 69812-51-7) is a pivotal building block in modern drug discovery and organic synthesis. Its value lies in its bifunctional nature, presenting two distinct reactive sites: a highly electrophilic sulfonyl chloride group and a methyl ester. This unique arrangement allows for sequential and controlled modifications, making it an ideal scaffold for constructing complex molecular architectures.
The primary utility of this reagent is in the synthesis of sulfonamides, a pharmacophore present in a vast array of therapeutic agents, including antibacterial, antidiabetic, and anti-inflammatory drugs.[1][2] The sulfonyl chloride moiety provides a robust handle for coupling with primary and secondary amines, forming the stable sulfonamide linkage that is a key bioisostere of the amide bond.[2][3] The methyl ester, meanwhile, offers a site for further diversification, either through hydrolysis to the corresponding carboxylic acid for subsequent amide coupling or through other ester-based transformations. These application notes provide a detailed guide to the strategic use of this compound, outlining core protocols, mechanistic insights, and applications in the synthesis of specific, high-value bioactive molecules.
Reagent Profile: Physicochemical Properties and Safety
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is critical. This compound is a corrosive and moisture-sensitive solid that requires careful handling.[4][5]
Table 1: Physicochemical & Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 69812-51-7 | [6][7] |
| Molecular Formula | C₈H₇ClO₄S | [4][8] |
| Molecular Weight | 234.65 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 69-73 °C | [4] |
| GHS Hazard | Danger. Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. | [4][8] |
| Storage | Store in a cool, dry place under an inert atmosphere. Moisture sensitive. | [4][5][6] |
Critical Safety & Handling:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5] Work should be conducted exclusively within a certified chemical fume hood.[5][6]
-
Moisture Sensitivity: The sulfonyl chloride group reacts violently with water, liberating toxic HCl gas.[5] Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Core Application: Synthesis of N-Substituted Aryl Sulfonamides
The most fundamental application of this compound is its reaction with amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry.[9]
Mechanistic Rationale
The synthesis proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion, which is an excellent leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[1]
Caption: General reaction mechanism for sulfonamide synthesis.
Protocol 1: Standard Synthesis via Conventional Heating
This protocol is a robust and widely applicable method for synthesizing a diverse range of sulfonamides.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA) (1.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.1 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution. The choice of base is crucial; pyridine is often preferred as it can also act as a nucleophilic catalyst, while the bulkier TEA is less likely to cause side reactions.[9]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture at 0 °C over 20-30 minutes. Maintaining a low temperature is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 4-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to initiate drying).[1]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide product.[1]
Application Showcase 1: Synthesis of Sulfonylurea Derivatives
Sulfonylureas are a major class of oral anti-hyperglycemic agents used in the treatment of type 2 diabetes. Glibenclamide is a prominent example.[10] this compound serves as an excellent starting point for synthesizing analogues of these important drugs. The general strategy involves forming a key sulfonamide intermediate, which is then coupled with an isocyanate.
Caption: Workflow for synthesizing a Glibenclamide analogue.
Protocol 2: Multi-step Synthesis of a Glibenclamide Analogue
This protocol outlines a representative synthesis based on established methods for producing sulfonylureas.[10][11]
Part A: Synthesis of the Sulfonamide Intermediate
-
Follow Protocol 1 using this compound (1.0 eq) and a suitable amine partner, such as 4-(2-aminoethyl)benzenesulfonamide (1.1 eq), to produce the key sulfonamide intermediate.
-
Purify the intermediate thoroughly before proceeding to the next step to ensure high purity in the final product.
Part B: Coupling with Isocyanate to Form Sulfonylurea
-
Reaction Setup: Dissolve the purified sulfonamide intermediate (1.0 eq) in anhydrous acetone or THF in a round-bottom flask.
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq), to the suspension.
-
Isocyanate Addition: Add the desired isocyanate (e.g., cyclohexyl isocyanate, 1.2 eq) dropwise to the stirred mixture at room temperature.[10]
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
-
Workup and Purification: After cooling, filter off the base. Concentrate the filtrate under reduced pressure. The residue can then be acidified with dilute HCl to precipitate the crude sulfonylurea product, which is collected by filtration, washed with water, and purified by recrystallization (e.g., from ethanol).
Application Showcase 2: Synthesis of Benzothiazine Derivatives
Derivatives of 1,2-benzothiazine have been investigated for various biological activities, including use as endothelial antagonists and for treating hypertension.[12] While the literature often cites the ortho-isomer, Methyl 2-(chlorosulfonyl)benzoate, for this specific synthesis, the principles are directly translatable and highlight the versatility of this class of reagents.[12]
The synthesis is a multi-step process involving an initial sulfonamide formation followed by an intramolecular cyclization.
Caption: Pathway to 1,2-Benzothiazine derivatives.
Protocol Outline: Synthesis of a 1,2-Benzothiazine Scaffold
-
Sulfonamide Synthesis: React Methyl 2-(chlorosulfonyl)benzoate with a substituted aniline (e.g., 2-(trifluoromethyl)aniline) using the conditions described in Protocol 1 to form the N-aryl sulfonamide intermediate.[12]
-
Intramolecular Cyclization: Treat the purified intermediate with a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide in an anhydrous solvent like THF. The base deprotonates the sulfonamide nitrogen, and the resulting anion attacks the ester carbonyl in an intramolecular fashion, leading to cyclization and formation of the benzothiazine ring system after workup.[12]
-
Purification: The final product is purified using standard techniques like column chromatography or recrystallization.
Troubleshooting and Field-Proven Insights
Table 2: Common Experimental Issues and Solutions
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive amine (e.g., sterically hindered or electron-deficient). 2. Reagent degraded due to moisture exposure. 3. Insufficient base to neutralize HCl. | 1. Increase reaction temperature, use a more potent base, or switch to microwave-assisted synthesis. 2. Use a fresh bottle of this compound and ensure all glassware and solvents are scrupulously dry. 3. Increase the stoichiometry of the base to 2.0-2.5 eq. |
| Multiple Spots on TLC (Side Products) | 1. Formation of a double-sulfonated amine (if the primary amine has another nucleophilic site). 2. Reaction temperature was too high, causing decomposition. 3. Hydrolysis of the sulfonyl chloride to sulfonic acid. | 1. Add the sulfonyl chloride solution slowly at 0 °C to maintain a low concentration. 2. Maintain strict temperature control, especially during the addition phase. 3. Ensure an anhydrous reaction environment. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Excess pyridine is difficult to remove. | 1. Use a different stationary phase (e.g., alumina) or a solvent system with a modifier (e.g., 1% acetic acid or TEA in Ethyl Acetate/Hexanes). 2. Ensure thorough washing with 1M HCl during the workup; multiple washes may be necessary. |
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Chemsrc. (2025). Methyl 4-(Chlorosulfonyl)
- BenchChem. (2025).
- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 4-(Chlorosulfonyl)
- Macmillan Group, Princeton University. (2023).
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- ResearchGate. (2025).
- PubChem. (n.d.). Methyl 4-(Chlorosulfonyl)
- Sigma-Aldrich. (n.d.). 4-Chlorosulfonyl-benzoic acid methyl ester.
- Thermo Fisher Scientific. (2025).
- MySkinRecipes. (n.d.). Methyl 2-(chlorosulfonyl)
- Bui, T. T., Ngo, D. Q., & Tran, V. L. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering.
- PMC - NIH. (n.d.).
- MDPI. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.
- Apollo Scientific. (n.d.). Methyl 4-(chlorosulfonyl)
- ChemicalBook. (n.d.). Glibenclamide synthesis.
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Application Notes and Protocols: Synthesis of N-Substituted Methyl 4-Sulfamoylbenzoates via Reaction of Methyl 4-(Chlorosulfonyl)benzoate with Primary and Secondary Amines
Introduction
Methyl 4-(chlorosulfonyl)benzoate is a pivotal bifunctional reagent in modern organic and medicinal chemistry. Its structure, featuring an electrophilic sulfonyl chloride and a methyl ester, makes it an ideal building block for constructing diverse molecular architectures. The reaction of this compound with primary and secondary amines to form sulfonamides is one of the most fundamental and widely utilized transformations in drug discovery. The resulting N-substituted 4-sulfamoylbenzoate scaffold is a cornerstone of numerous therapeutic agents, valued for its role as an effective enzyme inhibitor and its ability to mimic the geometry of carboxylic acids.[1][2]
This guide provides an in-depth mechanistic overview, practical considerations, and validated laboratory protocols for the reaction of this compound with both primary and secondary amines. The content is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure successful, reproducible synthesis.
Mechanistic Overview: The Sulfonylation of Amines
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution, though on a sulfur center. The reaction proceeds via a well-established addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[3]
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A proton is lost from the nitrogen atom, yielding the neutral sulfonamide product. This step is critical; the reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct.[4] The HCl readily reacts with any available amine in the mixture to form a non-nucleophilic ammonium salt.[3] Therefore, the inclusion of a non-nucleophilic base is essential to scavenge the acid and ensure the amine reactant remains available to participate in the reaction.
Diagram: General Reaction Mechanism
Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.
Experimental Design and Rationale
A successful synthesis relies on informed choices regarding reagents and conditions. Understanding the "why" behind each step is paramount for troubleshooting and adaptation.
-
Solvent Selection: The ideal solvent should be aprotic and inert to the reactants. Dichloromethane (DCM) and acetonitrile are excellent choices as they readily dissolve the reactants and do not participate in the reaction.[4][5] Anhydrous conditions are crucial, as this compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid in the presence of water.[6][7]
-
Base Selection: A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is typically employed.[5][8] These bases are strong enough to neutralize the generated HCl but are too sterically hindered to compete with the reactant amine as a nucleophile. A slight excess (1.1-1.5 equivalents) is used to ensure complete acid scavenging.
-
Temperature Control: The reaction is often initiated at a reduced temperature (0 °C). This is a critical control measure to manage the initial exotherm of the reaction, which can otherwise lead to the formation of undesired byproducts. The reaction is then typically allowed to warm to room temperature to ensure it proceeds to completion.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[4][9] By spotting the reaction mixture alongside the starting materials, one can visually track the consumption of the sulfonyl chloride and the formation of the product, allowing for an accurate determination of the reaction endpoint.
-
Aqueous Workup: The workup procedure is designed to systematically remove unreacted starting materials, the base, and its corresponding salt.
-
Dilute Acid Wash (e.g., 1M HCl): Removes residual triethylamine or pyridine by converting them into water-soluble ammonium salts.
-
Saturated Sodium Bicarbonate Wash: Neutralizes any remaining acid and removes any hydrolyzed sulfonyl chloride (sulfonic acid).
-
Brine Wash: Removes the bulk of the dissolved water from the organic layer before the final drying step.
-
-
Purification: The choice between recrystallization and column chromatography depends on the physical properties of the crude product. If the product is a solid with significantly different solubility in a given solvent system compared to the impurities, recrystallization is a highly effective and scalable purification method. For oils or solids with impurities of similar polarity, silica gel column chromatography is the preferred technique.[4][9]
Detailed Experimental Protocols
Safety Precautions: this compound is corrosive and causes severe skin burns and eye damage.[6][10] It is also moisture-sensitive.[7] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Protocol 1: Synthesis of Methyl 4-(benzylsulfamoyl)benzoate (Primary Amine Example)
This protocol details the reaction with benzylamine, a representative primary amine, to yield a secondary sulfonamide.
Materials and Reagents:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 234.65 | 500 | 2.13 | 1.0 |
| Benzylamine | 107.15 | 251 | 2.34 | 1.1 |
| Triethylamine | 101.19 | 323 | 3.19 | 1.5 |
| Dichloromethane (DCM) | - | 15 mL | - | - |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.13 mmol). Dissolve the solid in anhydrous DCM (10 mL).
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the solution temperature equilibrates to 0 °C.
-
Reagent Addition: In a separate vial, prepare a solution of benzylamine (251 mg, 2.34 mmol) and triethylamine (323 mg, 3.19 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred sulfonyl chloride solution over 5-10 minutes.
-
Scientist's Note: Slow, dropwise addition is crucial to maintain temperature control and prevent localized overheating.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting sulfonyl chloride spot is no longer visible.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Workup - Extraction & Washes:
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically a white or off-white solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure Methyl 4-(benzylsulfamoyl)benzoate.
Protocol 2: Synthesis of Methyl 4-(morpholinosulfonyl)benzoate (Secondary Amine Example)
This protocol details the reaction with morpholine, a representative cyclic secondary amine, to yield a tertiary sulfonamide.
Materials and Reagents:
-
This compound
-
Morpholine
-
Pyridine
-
Acetonitrile (ACN), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
| Reagent | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 234.65 | 500 | 2.13 | 1.0 |
| Morpholine | 87.12 | 204 | 2.34 | 1.1 |
| Pyridine | 79.10 | 252 | 3.19 | 1.5 |
| Acetonitrile (ACN) | - | 15 mL | - | - |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask with a magnetic stir bar, add this compound (500 mg, 2.13 mmol) and dissolve in anhydrous acetonitrile (15 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add pyridine (252 mg, 3.19 mmol) to the solution, followed by the dropwise addition of morpholine (204 mg, 2.34 mmol).
-
Scientist's Note: Secondary amines can sometimes be less reactive than primary amines. Using a slightly more activating solvent like acetonitrile and a base like pyridine can be beneficial.
-
-
Reaction Progression: Remove the ice bath and stir the mixture at room temperature overnight (12-16 hours).
-
Monitoring: Check for completion using TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Workup - Concentration: Remove the acetonitrile under reduced pressure.
-
Workup - Extraction & Washes: Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to obtain the pure Methyl 4-(morpholinosulfonyl)benzoate.
Workflow and Data Summary
Diagram: General Laboratory Workflow
Caption: Standard workflow for sulfonamide synthesis and purification.
Summary of Reaction Parameters
| Parameter | Protocol 1 (Primary Amine) | Protocol 2 (Secondary Amine) | Rationale |
| Amine Type | Primary (e.g., Benzylamine) | Secondary (e.g., Morpholine) | Demonstrates applicability to different amine classes. |
| Product Class | Secondary Sulfonamide (R-NH-SO₂-Ar) | Tertiary Sulfonamide (R₂-N-SO₂-Ar) | Product structure depends on the starting amine. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Both are suitable aprotic solvents; choice can be substrate-dependent. |
| Base | Triethylamine | Pyridine | Common, non-nucleophilic bases to neutralize HCl byproduct. |
| Reaction Time | 2-4 hours | 12-16 hours (Overnight) | Secondary amines can exhibit slower reaction kinetics due to increased sterics. |
| Purification | Recrystallization | Column Chromatography | Method is chosen based on the physical properties of the crude product. |
| Expected Yield | 75-95% | 70-90% | Generally a high-yielding transformation. |
Conclusion
The reaction of this compound with primary and secondary amines is a robust, reliable, and versatile method for the synthesis of N-substituted sulfonamides. By understanding the core reaction mechanism and giving careful consideration to the choice of solvent, base, and reaction conditions, researchers can efficiently generate vast libraries of compounds. The protocols provided herein serve as a validated starting point for the synthesis of these valuable scaffolds, which are indispensable for modern drug discovery and chemical biology research.
References
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Joullie, M. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available at: [Link]
-
Spillane, W. J., et al. (2014). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Available at: [Link]
-
Chemsrc. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
Georganics. (n.d.). Methyl 4-[(chlorosulfonyl)methyl]benzoate. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-amino-3-(methylthiomethyl)benzoate. Available at: [Link]
-
Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Available at: [Link]
- Google Patents. (2020). US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate.
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]
-
KoreaScience. (2014). Kinetic Study on Nucleophilic Displacement Reactions of 2-Chloro-4-Nitrophenyl X-Substituted-Benzoates with Primary Amines: Reaction Mechanism and Origin of the α-Effect. Available at: [Link]
-
OSTI.GOV. (2014). Kinetic Study on Nucleophilic Displacement Reactions of 2-Chloro-4-Nitrophenyl X-Substituted-Benzoates with Primary Amines: Reaction Mechanism and Origin of the α-Effect. Available at: [Link]
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Application Notes and Protocols for the Derivatization of Methyl 4-(Chlorosulfonyl)benzoate for Biological Screening
Introduction: The Enduring Potential of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Initially celebrated for their revolutionary antibacterial properties, the applications of sulfonamide derivatives have expanded dramatically over the decades.[3][4] Today, this versatile scaffold is integral to drugs with anticancer, anti-inflammatory, enzyme inhibitory, and diuretic activities.[1][5] The synthetic accessibility and modular nature of sulfonamides make them ideal for the generation of large compound libraries for biological screening, a critical step in the drug discovery pipeline.
Methyl 4-(chlorosulfonyl)benzoate is a particularly valuable starting material for the construction of such libraries. Its structure features a highly reactive chlorosulfonyl group, which readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[3][5] The methyl ester moiety provides a handle for further chemical diversification or can be a key pharmacophoric feature in its own right. This guide provides a comprehensive overview of the derivatization of this compound, detailing the underlying chemical principles, offering robust synthetic protocols, and discussing strategies for subsequent biological evaluation.
Chemical Properties and Safety Considerations
Before commencing any experimental work, it is imperative to be familiar with the properties and hazards of this compound.
| Property | Value | Reference |
| CAS Number | 69812-51-7 | [6] |
| Molecular Formula | C₈H₇ClO₄S | [6] |
| Molecular Weight | 234.66 g/mol | [6] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 72-73 °C | [8] |
Safety Profile: this compound is a corrosive and moisture-sensitive compound.[7][9] It can cause severe skin burns and eye damage.[7][9] Inhalation or ingestion may be harmful.[9] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[7][10]
Reaction Mechanism and Core Synthetic Strategy
The derivatization of this compound hinges on the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.[11] This reaction displaces the chloride ion, which is a good leaving group, to form the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]
Caption: General mechanism of sulfonamide formation.
Detailed Synthetic Protocols
The following protocols provide a framework for the synthesis of sulfonamide derivatives from this compound. These should be adapted based on the specific properties of the amine being used.
Protocol 1: Synthesis of N-Aryl Sulfonamides
This protocol is optimized for the reaction with an aromatic amine, such as aniline.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Amine Addition: Add aniline (1.1 eq) to the solution, followed by the slow, dropwise addition of pyridine (1.5 eq) while stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of N-Alkyl Sulfonamides
This protocol is suitable for reactions with aliphatic primary or secondary amines, such as benzylamine or piperidine.
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine, piperidine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aliphatic amine (1.1 eq) and triethylamine (1.5 eq) in DCM or THF. Cool the mixture in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
-
Characterization: Characterize the purified product using appropriate spectroscopic methods.
Caption: A typical experimental workflow for sulfonamide synthesis.
Data Presentation: Expected Outcomes
The following table provides hypothetical examples of expected yields for the derivatization of this compound with various amines, based on typical sulfonylation reactions. Actual yields will vary depending on the specific amine and reaction conditions.
| Amine Reactant | Product Name | Expected Yield (%) |
| Aniline | Methyl 4-(N-phenylsulfamoyl)benzoate | 85-95 |
| 4-Fluoroaniline | Methyl 4-(N-(4-fluorophenyl)sulfamoyl)benzoate | 80-90 |
| Benzylamine | Methyl 4-(N-benzylsulfamoyl)benzoate | 90-98 |
| Piperidine | Methyl 4-(piperidin-1-ylsulfonyl)benzoate | 90-98 |
| Morpholine | Methyl 4-(morpholinosulfonyl)benzoate | 90-98 |
Application in Biological Screening
A library of sulfonamide derivatives synthesized from this compound can be screened against a multitude of biological targets. The choice of assay will depend on the therapeutic area of interest.
Common Biological Targets for Sulfonamides:
-
Enzymes: Carbonic anhydrases, kinases, proteases, and dihydrofolate reductase are well-known targets for sulfonamide inhibitors.[1]
-
Receptors: Certain G protein-coupled receptors (GPCRs) can be modulated by sulfonamide-containing ligands.
-
Ion Channels: Sulfonamides have been shown to interact with various ion channels.
Example Screening Assays:
-
Enzyme Inhibition Assays: These assays measure the ability of the synthesized compounds to inhibit the activity of a specific enzyme. This can be done using various detection methods, such as fluorescence, absorbance, or luminescence. For example, a library could be screened for inhibitors of a particular carbonic anhydrase isoform implicated in cancer.
-
Cell-Based Assays: These assays assess the effect of the compounds on cellular processes. Examples include:
-
Cytotoxicity Assays: To determine the concentration at which the compounds are toxic to cells.
-
Reporter Gene Assays: To measure the modulation of a specific signaling pathway.
-
Phenotypic Screening: High-content imaging can be used to identify compounds that induce a desired cellular phenotype.[12]
-
-
Antibacterial Susceptibility Testing: For libraries designed to have antibacterial activity, compounds are tested for their ability to inhibit the growth of various bacterial strains.
Caption: A generalized cascade for biological screening.
Conclusion
This compound is a versatile and valuable reagent for the construction of diverse sulfonamide libraries for biological screening. The straightforward and high-yielding nature of the sulfonylation reaction allows for the rapid generation of novel chemical entities. By combining robust synthetic protocols with carefully selected biological assays, researchers can leverage this powerful scaffold to identify and optimize new lead compounds for drug discovery.
References
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]
-
Sulfonamide (medicine). Wikipedia. Available at: [Link]
-
Biological activities of sulfonamides. ResearchGate. Available at: [Link]
-
Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications. Available at: [Link]
-
Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. PMC - NIH. Available at: [Link]
-
Building a sulfonamide library by eco-friendly flow synthesis. PubMed. Available at: [Link]
-
This compound | C8H7ClO4S | CID 4738388. PubChem. Available at: [Link]
-
Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. Available at: [Link]
-
Methyl 2-(chlorosulfonyl)benzoate. MySkinRecipes. Available at: [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]
-
This compound | C8H7ClO4S | CID 4738388. PubChem. Available at: [Link]
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- 1. pubs.rsc.org [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical genetic screening identifies sulfonamides that raise organellar pH and interfere with membrane traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 4-(Chlorosulfonyl)benzoate as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Bifunctional Reagent
Methyl 4-(chlorosulfonyl)benzoate is a crystalline solid that serves as a cornerstone bifunctional building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its molecular architecture is distinguished by the presence of two key functional groups: a highly reactive sulfonyl chloride and a modifiable methyl ester.[1][2] This dual functionality allows for a sequential and controlled introduction of diverse structural motifs, making it an invaluable intermediate for constructing complex molecular frameworks and libraries of compounds for high-throughput screening. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably primary and secondary amines, to forge stable sulfonamide linkages.[3] Concurrently, the methyl ester provides a versatile handle for subsequent chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, thereby expanding the synthetic possibilities.[4]
These application notes provide an in-depth exploration of the synthetic utility of this compound, complete with detailed, field-proven protocols and the scientific rationale underpinning the experimental choices.
| Property | Value | Reference |
| CAS Number | 69812-51-7 | [1][2] |
| Molecular Formula | C₈H₇ClO₄S | [1][2] |
| Molecular Weight | 234.66 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 72-73 °C | |
| Boiling Point | 126 °C at 0.05 mmHg | |
| Primary Hazards | Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
Core Application: The Synthesis of Sulfonamides
The synthesis of sulfonamides represents the most prominent application of this compound. Sulfonamides are a critical class of pharmacologically active compounds, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and carbonic anhydrase inhibition properties.[6] The antibacterial action of "sulfa drugs" is a classic example of competitive inhibition, where they mimic the natural substrate, para-aminobenzoic acid (PABA), to block the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis.[6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from this compound and a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. The reaction is typically conducted in the presence of a base (e.g., pyridine or sodium carbonate) to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
Caption: General reaction mechanism for sulfonamide synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-4-(methoxycarbonyl)benzenesulfonamides
This protocol details a robust method for the synthesis of sulfonamide derivatives from this compound and a representative primary amine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Appropriate primary or secondary amine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and stir bar
-
Ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chosen amine (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath with continuous stirring.
-
Addition of Base: Slowly add pyridine (1.5 eq) to the amine solution. The use of a base is critical to scavenge the HCl generated during the reaction.[3]
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. The slow addition helps to control any exotherm.
-
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexane, or purify by column chromatography on silica gel to yield the pure sulfonamide derivative.[3]
-
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Caption: Experimental workflow for sulfonamide synthesis and purification.
Protocol 2: Hydrolysis of the Methyl Ester to N-Substituted-4-carboxybenzenesulfonamide
This protocol demonstrates the versatility of the synthesized sulfonamide by hydrolyzing the methyl ester to a carboxylic acid, a key functional group for further derivatization, such as in peptide coupling.
Materials and Reagents:
-
N-substituted methyl 4-sulfamoylbenzoate (from Protocol 1)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the sulfonamide ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Addition of Base: Add LiOH (2-3 eq) to the solution and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH).
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl.
-
A precipitate of the carboxylic acid product should form.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield the pure N-substituted-4-carboxybenzenesulfonamide.
-
Caption: Hydrolysis of the methyl ester for further functionalization.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[1][7] It is also harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Avoid breathing dust. Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
References
- BenchChem. (n.d.). Application Notes & Protocols for the Synthesis of Sulfonamides using Ethyl 4-(chlorosulfonyl)benzoate.
- PubChem. (n.d.). This compound.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-Chlorosulfonyl-benzoic acid methyl ester.
- BenchChem. (n.d.). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
- TCI (Shanghai) Development Co., Ltd. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (2025). 4-(Chlorosulfonyl)-benzoic acid methyl ester.
- Georganics. (n.d.). Methyl 4-[(chlorosulfonyl)methyl]benzoate.
- ChemicalBook. (n.d.). methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis.
- Apollo Scientific. (n.d.). This compound.
- BLD Pharm. (n.d.). Methyl 4-chlorosulfonylbenzoate.
- Chemsrc. (2025). This compound.
- BenchChem. (n.d.). Application Notes and Protocols: Laboratory Scale Synthesis of Methyl 4-(sulfamoylmethyl)benzoate.
- One Part of Chemistry. (2011). Esterification: Methyl benzoate.
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 5. This compound | 69812-51-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 69812-51-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound | CAS#:69812-51-7 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in the Synthesis of Methyl 4-(Chlorosulfonyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-(Chlorosulfonyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical chemical transformation. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you achieve higher yields and purity in your experiments.
Introduction to the Synthesis
The synthesis of this compound is a key step in the preparation of various pharmaceutical compounds and fine chemicals. The most common method for its synthesis is the electrophilic aromatic substitution of methyl benzoate with chlorosulfonic acid. This reaction, while straightforward in principle, presents several challenges in practice, including regioselectivity, reaction control, and product purification. This guide will walk you through the critical aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues.
Reaction Mechanism and Regioselectivity
The synthesis of this compound involves the electrophilic aromatic substitution of methyl benzoate with chlorosulfonic acid. The ester group (-COOCH₃) of methyl benzoate is a deactivating, meta-directing group[1][2]. This means it withdraws electron density from the benzene ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta (3- and 5-) positions.
Therefore, the direct chlorosulfonation of methyl benzoate will predominantly yield the meta-isomer, Methyl 3-(Chlorosulfonyl)benzoate. The desired para-isomer, this compound, is expected to be a minor product. Achieving a higher yield of the para-isomer may require alternative synthetic strategies, such as starting from a para-substituted precursor.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the chlorosulfonation of methyl benzoate. Optimization of reaction conditions may be necessary to improve the yield and purity of the desired product.
Materials and Reagents:
-
Methyl Benzoate
-
Chlorosulfonic Acid
-
Ice
-
Deionized Water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate, or methanol/water)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a dilute sodium hydroxide solution).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) to the cooled flask with stirring.
-
Addition of Methyl Benzoate: Add methyl benzoate dropwise from the dropping funnel to the cold, stirred chlorosulfonic acid. Maintain the temperature of the reaction mixture between 0-10 °C during the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring[3][4]. This should be done in a well-ventilated fume hood as large amounts of HCl gas will be evolved.
-
Extraction: Once the ice has melted, extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Washing: Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My yield is very low. What are the possible reasons?
A1: Low yields can result from several factors:
-
Incomplete Reaction: The deactivating nature of the ester group can make the reaction sluggish. Consider increasing the reaction time or slowly increasing the temperature after the initial addition. However, be cautious as higher temperatures can lead to side reactions[5].
-
Hydrolysis of the Product: The sulfonyl chloride group is sensitive to moisture. Hydrolysis can occur during the workup, converting the product to the corresponding sulfonic acid, which is water-soluble and will be lost in the aqueous phase. To minimize hydrolysis, use ice-cold water for quenching and workup, and perform the extraction and washing steps as quickly as possible.
-
Mechanical Losses: Ensure all product is transferred between flasks and that the extraction and filtration steps are performed efficiently.
-
Sub-optimal Reagent Ratio: An insufficient excess of chlorosulfonic acid may lead to an incomplete reaction. A molar ratio of 1:5 of the aromatic compound to chlorosulfonic acid has been shown to be effective in similar reactions[5].
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?
A2: As mentioned earlier, the ester group is meta-directing. Therefore, the formation of Methyl 3-(Chlorosulfonyl)benzoate is expected to be the major product. To obtain the para-isomer as the main product, you may need to consider an alternative synthetic route, such as starting with 4-sulfobenzoic acid and converting it to the methyl ester and then to the sulfonyl chloride.
Q3: The reaction mixture turned dark. Is this normal?
A3: Some darkening of the reaction mixture can occur, especially if the reaction temperature is not well-controlled. Significant darkening could indicate decomposition or side reactions. Ensure that the temperature is maintained at the recommended level throughout the addition and reaction time.
Q4: How do I safely handle chlorosulfonic acid?
A4: Chlorosulfonic acid is a highly corrosive and reactive chemical. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. It reacts violently with water, so ensure all glassware is dry. Have a suitable quenching agent (like a large volume of ice) and a neutralizing agent (like sodium bicarbonate) readily available.
Q5: What is the best way to purify the final product?
A5: Recrystallization is a common and effective method for purifying solid organic compounds[6]. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like hexane/ethyl acetate or a single solvent like methanol might be effective[7]. It is recommended to perform small-scale solubility tests to find the optimal solvent or solvent mixture. Column chromatography can also be used for purification, especially for separating isomers.
Analytical Characterization
To confirm the identity and purity of your product, the following analytical techniques are recommended:
-
Melting Point: The melting point of this compound is reported to be in the range of 69-73 °C[8]. A sharp melting point close to the literature value is an indication of high purity.
-
NMR Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester. The number of signals in the aromatic region can help distinguish between the para and meta isomers due to symmetry.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the sulfonyl chloride group (S=O stretches, typically around 1375 and 1180 cm⁻¹), the carbonyl group of the ester (C=O stretch, around 1720 cm⁻¹), and the C-O stretch of the ester.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.
Data Tables
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₇ClO₄S |
| Molecular Weight | 234.66 g/mol [10] |
| Appearance | White to light yellow crystalline solid[8] |
| Melting Point | 69-73 °C[8] |
Table 2: Key Reagent Information
| Reagent | Molecular Weight ( g/mol ) | Key Hazards |
| Methyl Benzoate | 136.15 | Combustible liquid |
| Chlorosulfonic Acid | 116.52 | Corrosive, reacts violently with water |
Visual Diagrams
Experimental Workflow
Caption: A flowchart of the synthesis and purification process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield.
References
Sources
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. aklectures.com [aklectures.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 8. This compound | 69812-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Direct Sulfonation of Methyl Benzoate
Welcome to the technical support center for the direct sulfonation of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my sulfonation of methyl benzoate yielding poor results or failing to proceed?
A1: Several factors can contribute to low yields or reaction failure in the sulfonation of methyl benzoate. The primary reason often lies in the deactivated nature of the aromatic ring and the reaction conditions.
-
Deactivation by the Ester Group: The methyl ester group (-COOCH₃) is an electron-withdrawing group (EWG).[1][2] It deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density, making the ring less nucleophilic and therefore less reactive towards the electrophile (SO₃ or its protonated form).[1][2][3] This deactivating effect necessitates more forcing reaction conditions compared to the sulfonation of activated or unsubstituted benzene.[2][4]
-
Inadequate Sulfonating Agent/Conditions: For deactivated substrates like methyl benzoate, using concentrated sulfuric acid alone may not be sufficient. A more potent sulfonating agent, such as fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is often required to generate a high enough concentration of the SO₃ electrophile.[5][6][7][8][9][10]
-
Reaction Temperature and Time: Insufficient temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions.[11][12][13] Optimization of both temperature and reaction time is crucial. For a related substrate, 2-methoxybenzoic acid, a reaction temperature of 50-70 °C was found to be optimal.[12][13]
-
Presence of Water: Sulfonation is a reversible reaction.[6][8][11][14] The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, a process known as desulfonation.[11][14] It is imperative to use anhydrous reagents and protect the reaction from atmospheric moisture.[5]
Q2: I'm observing the formation of an unexpected byproduct. What could it be and how can I minimize it?
A2: The most common byproducts in sulfonation reactions are diaryl sulfones and polysulfonated products. Additionally, under the harsh acidic conditions, hydrolysis of the methyl ester can occur.
-
Diaryl Sulfone Formation: This is a frequent side reaction, particularly at elevated temperatures and with high concentrations of SO₃.[11] It occurs when an already formed sulfonic acid reacts with another molecule of methyl benzoate. To minimize its formation:
-
Polysulfonation: The introduction of a second sulfonic acid group is possible, especially with prolonged reaction times or harsh conditions. Since the sulfonic acid group is also deactivating and meta-directing, the second sulfonation would be even more difficult than the first and would occur at the other meta position.
-
Hydrolysis of the Ester: Concentrated sulfuric acid contains water, and the reaction itself can generate water, which can lead to the hydrolysis of methyl benzoate to benzoic acid.[15][16][17][18][19] While concentrated sulfuric acid has a low water content, the possibility of hydrolysis, especially at higher temperatures, should be considered.[19]
Q3: What is the expected regioselectivity for the sulfonation of methyl benzoate, and how can I confirm it?
A3: The methyl ester group is a meta-director .[20][21][22] Therefore, the sulfonic acid group will predominantly add to the carbon atom at the meta-position (C-3) relative to the ester group.
-
Electronic Rationale: The deactivating nature of the ester group withdraws electron density from the ortho and para positions more significantly than the meta position through resonance.[21][22] This leaves the meta position as the least deactivated and most favorable site for electrophilic attack.[21][22] In the nitration of methyl benzoate, which is also an electrophilic aromatic substitution, the reaction is regioselective for the 3-position.[23]
-
Confirmation of Regiochemistry: The structure of the product, methyl 3-sulfobenzoate, can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a distinct splitting pattern for the aromatic protons. ¹³C NMR will show the expected number of signals for the aromatic carbons, and the loss of symmetry compared to the starting material can be observed.[24]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Q4: Can you provide a starting protocol for the direct sulfonation of methyl benzoate?
A4: The following protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Safety First: This reaction involves highly corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a neutralization solution (e.g., sodium bicarbonate) readily available.[5]
Materials:
-
Methyl benzoate
-
Fuming sulfuric acid (oleum, e.g., 20% free SO₃)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Drying tube (e.g., with calcium chloride)
-
Crushed ice
-
Saturated sodium chloride solution (optional, for workup)
Experimental Protocol:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, an addition funnel, and a thermometer. Attach a drying tube to the addition funnel to prevent moisture from entering the system.[5]
-
Initial Cooling: Place the flask in an ice-salt bath to cool.
-
Reagent Addition:
-
Add a measured amount of methyl benzoate to the cooled round-bottom flask.
-
Carefully and slowly, add a slight molar excess of fuming sulfuric acid to the addition funnel.
-
-
Reaction:
-
With vigorous stirring, add the fuming sulfuric acid dropwise from the addition funnel to the methyl benzoate.
-
Maintain the internal reaction temperature between 0-10 °C throughout the addition to control the exothermic reaction and minimize side products.[5]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice-salt bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion. Gentle heating may be required to drive the reaction, but this should be approached with caution to avoid side reactions.[12][13]
-
-
Workup:
-
Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker with stirring. This will precipitate the sulfonic acid product.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water and optionally with a cold saturated sodium chloride solution to remove any remaining acid.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water).
Troubleshooting Flowchart
Caption: Troubleshooting guide for the direct sulfonation of methyl benzoate.
Reaction Mechanism Overview
Caption: Simplified mechanism of direct sulfonation of methyl benzoate.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Provides a high concentration of the SO₃ electrophile, necessary for deactivated rings.[5][6][7][8][9][10] | Incomplete reaction, low yield. |
| Stoichiometry | Slight molar excess of sulfonating agent | Drives the reaction to completion. | Large excess can lead to sulfone formation and polysulfonation.[11] |
| Temperature | 0-10 °C (addition), then warm to RT or gentle heat (e.g., 50-70 °C) | Controls exothermicity during addition; provides sufficient energy for reaction progression.[5][12][13] | Too low: slow/incomplete reaction. Too high: increased side products (sulfones, hydrolysis).[11][12][13] |
| Reaction Time | 1-2 hours (post-addition) | Allows for the reaction to reach completion. | Insufficient time: low conversion. Excessive time: potential for side reactions. |
| Atmosphere | Anhydrous (Drying Tube) | Sulfonation is reversible; water shifts equilibrium to reactants.[6][8][11][14] | Lower yield due to desulfonation.[11] |
References
- BenchChem. (n.d.). Application Notes and Protocols for Sulfonation Reactions Using Oleum.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
-
Wikipedia. (2023). Aromatic sulfonation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
-
Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Retrieved from [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Theory of Directing effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
University of Calgary. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
Quora. (2016). How can you determine the nitration of methyl benzoate?. Retrieved from [Link]
-
ChemComplete. (2016). Sulfonation of Benzene and Aromatic Rings. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Saskia van der Vlist. (n.d.). Reaction: Sulfonation. Introduction to Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Green Chemistry. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Reaction of methyl triphenylbenzoate with concentrated sulphuric acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 3. quora.com [quora.com]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
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- 22. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 23. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 24. aiinmr.com [aiinmr.com]
Improving the selectivity of "Methyl 4-(Chlorosulfonyl)benzoate" reactions
Welcome to the technical support center for Methyl 4-(chlorosulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the use of this reagent, with a focus on improving reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and drug development?
A1: this compound is a versatile bifunctional reagent commonly used in medicinal chemistry and organic synthesis. Its primary application is as a precursor for the synthesis of sulfonamides, which are a key functional group in many pharmaceutical agents. The presence of the methyl ester allows for further functionalization, making it a valuable building block for creating complex molecules. In drug development, it is often used to introduce a sulfonyl group, which can modulate the pharmacological properties of a lead compound, such as solubility, bioavailability, and protein binding. For instance, it has been used in the synthesis of tumor-targeted antifolates.[1]
Q2: How should I properly handle and store this compound?
A2: this compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture. Exposure to atmospheric moisture will lead to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, rendering the reagent inactive for its intended purpose.
Q3: My this compound reagent has a slight yellow color. Is it still usable?
A3: A pale yellow color in older samples of sulfonyl chlorides can be common and is often due to slow decomposition, potentially into sulfur dioxide (SO₂) and chlorine (Cl₂).[2] For many standard applications, this slight impurity may not significantly impact the reaction outcome. However, for reactions that are sensitive to the presence of free chlorine or require high purity, it is advisable to use a fresh bottle or freshly distilled reagent.
Q4: What are the common side reactions to be aware of when using this compound?
A4: The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, 4-(methoxycarbonyl)benzenesulfonic acid.[3] This occurs in the presence of water, including atmospheric moisture or residual water in solvents or reagents. Another potential side reaction is the formation of sulfonyl chloride byproducts, especially if the reaction is not carried out under controlled conditions.[2] In reactions with nucleophiles, over-reaction or reaction at unintended sites can also occur if the reaction conditions are not optimized for selectivity.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Q: I am reacting this compound with my amine, but I am getting a very low yield of the desired sulfonamide. What could be the problem?
A: Low yields in sulfonamide formation can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality: The primary suspect is often the quality of the this compound. If it has been improperly stored, it may have hydrolyzed. Consider using a fresh bottle or verifying the purity of your current stock.
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. A base is required to neutralize the HCl generated during the reaction.[4] Pyridine is a common choice as it can also act as a nucleophilic catalyst.[5] Ensure you are using at least one equivalent of base, and for less nucleophilic amines, a stronger, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) might be necessary.
-
Temperature: Many reactions involving sulfonyl chlorides are best performed at lower temperatures (e.g., 0 °C to room temperature) to minimize side reactions and decomposition.[6] Running the reaction at elevated temperatures can lead to reagent decomposition.
-
Solvent: Ensure your solvent is anhydrous. The presence of water will lead to the hydrolysis of your starting material. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
-
Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are less reactive. In such cases, you may need to use more forcing conditions, such as a higher reaction temperature or a more activating solvent, but this must be balanced against the risk of decomposition.
Issue 2: Formation of Multiple Products and Lack of Selectivity
Q: My starting material contains both an amine and a hydroxyl group. When I react it with this compound, I get a mixture of the sulfonamide, sulfonate ester, and di-substituted product. How can I improve the selectivity for the sulfonamide?
A: Achieving chemoselectivity between nucleophiles of similar reactivity is a common challenge. Here are some strategies to favor the formation of the sulfonamide over the sulfonate ester:
-
Exploit the Difference in Nucleophilicity: Amines are generally more nucleophilic than alcohols. You can leverage this by carefully controlling the reaction conditions:
-
Temperature: Running the reaction at a lower temperature (e.g., -10 °C to 0 °C) will favor the more kinetically favorable reaction with the more nucleophilic amine.
-
Stoichiometry: Use of a slight excess of the amine-containing starting material relative to the sulfonyl chloride can help ensure the more reactive nucleophile reacts first.
-
-
pH Control: The nucleophilicity of amines is pH-dependent. At low pH, the amine will be protonated and non-nucleophilic. Conversely, at high pH, the alcohol can be deprotonated to the more nucleophilic alkoxide. Careful selection of the base and reaction pH can therefore favor reaction at the amine. A non-nucleophilic base like DIPEA is often a good choice.
-
Protecting Groups: If the above strategies do not provide sufficient selectivity, the use of a protecting group for the hydroxyl function is a reliable approach. A silyl ether protecting group, for example, is stable under the sulfonylation conditions and can be easily removed afterward.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
This protocol provides a general method for the reaction of this compound with a primary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Prevents hydrolysis of the sulfonyl chloride. |
| Base | Pyridine or Triethylamine (1.2 eq.) | Neutralizes the HCl byproduct.[4] |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and decomposition.[6] |
| Stoichiometry | 1.1 eq. of Sulfonyl Chloride | Ensures complete consumption of the amine. |
Visualizations
Decision Tree for Troubleshooting Low Sulfonamide Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
General Reaction Mechanism for Sulfonamide Formation
Caption: Simplified mechanism of sulfonamide formation.
References
- Technical Support Center: Workup Procedures for Reactions Involving Sulfuryl Chloride - Benchchem.
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
- 4-(Methoxycarbonyl)benzenesulfonic Acid - Benchchem.
- Why does sulfonation of alcohols even work? - Chemistry Stack Exchange.
- How do I approach this problem? : r/OrganicChemistry - Reddit.
- Solved Alcohols react with sulfonyl chlorides to form | Chegg.com.
- WO2012078994A1 - Imidazo [1, 2-a] pyridine sulfonamides as trpm8 modulators - Google Patents.
- Discovery of amide-bridged pyrrolo[2,3-d]pyrimidines as tumor targeted classical antifolates with selective uptake by folate receptor α and inhibition of de novo purine nucleotide biosynthesis - PMC - NIH.
Sources
- 1. Discovery of amide-bridged pyrrolo[2,3-d]pyrimidines as tumor targeted classical antifolates with selective uptake by folate receptor α and inhibition of de novo purine nucleotide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
"Methyl 4-(Chlorosulfonyl)benzoate" stability and degradation pathways
Welcome to the technical support guide for Methyl 4-(Chlorosulfonyl)benzoate (CAS 69812-51-7). As Senior Application Scientists, we have compiled this resource to address common challenges and questions encountered during the handling, storage, and use of this versatile reagent. This guide provides field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The principal stability concern for this compound is its high sensitivity to moisture.[1][2] The chlorosulfonyl group (-SO₂Cl) is highly electrophilic and will readily react with water, leading to hydrolysis. This reaction degrades the starting material, converting it to Methyl 4-(Sulfanyl)benzoate, which is typically unreactive for subsequent sulfonylation reactions. Therefore, maintaining anhydrous conditions during storage and handling is critical to preserving the compound's integrity.
Q2: How should I properly store this compound?
A2: Proper storage is crucial to prevent degradation. Based on supplier recommendations and the compound's chemical nature, the following storage conditions are advised:
-
Atmosphere: Store under a dry, inert atmosphere, such as nitrogen or argon.[1][3]
-
Temperature: While some suppliers state room temperature is acceptable, the best practice is to store it in a cool, dry place, ideally refrigerated at 2-8°C.[1][3]
-
Container: The container must be tightly sealed to prevent moisture ingress. Ensure the cap threads are clean and the seal is intact before and after each use.
Q3: My solid this compound appears clumpy or has a lower melting point than expected. What does this indicate?
A3: A change in the physical appearance from a free-flowing white to light yellow powder to a clumpy or partially melted solid is a strong indicator of degradation.[1] The expected melting point is in the range of 69-73°C.[1][3] A significantly lower or broader melting point range suggests the presence of impurities, most likely the sulfonic acid hydrolysis product. This degradation compromises the purity and reactivity of the reagent. We recommend performing a purity check before proceeding with your experiment.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4][5] It is also harmful if swallowed or in contact with skin.[4] Always adhere to the following safety protocols:
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[1][2]
-
Handling: Avoid creating dust.[1] Do not breathe dust or vapors.[2] Prevent contact with skin and eyes.[6] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[2]
| Property | Value | Source |
| CAS Number | 69812-51-7 | [1] |
| Molecular Formula | C₈H₇ClO₄S | [3][4] |
| Molecular Weight | 234.66 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 69-73 °C | [1][3] |
| Boiling Point | 126 °C @ 0.05 Torr | [3] |
Table 1: Physical and Chemical Properties of this compound.
Degradation Pathways and Mechanisms
The utility of this compound in synthesis is derived from the reactivity of the sulfonyl chloride group. However, this same reactivity is the source of its degradation. The primary degradation pathways involve nucleophilic attack on the electrophilic sulfur atom.
Causality: The sulfur atom in the -SO₂Cl group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophiles.
-
Hydrolysis (Reaction with Water): This is the most common degradation pathway. Atmospheric or solvent-borne moisture acts as a nucleophile, attacking the sulfonyl group to displace the chloride ion. This results in the formation of the corresponding sulfonic acid, which is inactive in subsequent sulfonamide or sulfonate ester formation reactions.
-
Reaction with Alcohols: If exposed to alcohols (e.g., residual methanol or ethanol from other steps), it will react to form a sulfonate ester.
-
Reaction with Amines: Similarly, exposure to amines will lead to the formation of a stable sulfonamide. While this is often the desired reaction, premature exposure constitutes degradation of the starting material.
Caption: Primary degradation pathways of this compound.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low or no yield in sulfonamide/sulfonate ester synthesis. | 1. Degraded Reagent: The this compound has likely hydrolyzed due to improper storage or handling.[1][2] 2. Wet Reaction Conditions: Presence of moisture in the solvent, glassware, or other reagents is consuming the starting material. | 1. Verify Reagent Purity: Before use, check the melting point of the solid. A value below 69°C indicates degradation. Use a fresh, properly stored bottle of the reagent. 2. Ensure Anhydrous Conditions: Dry all glassware in an oven. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction is slow or does not go to completion. | 1. Poor Reagent Solubility: The reagent may not be fully dissolved in the chosen solvent at the reaction temperature. 2. Insufficient Base: For reactions with amine hydrochlorides or other protonated nucleophiles, an insufficient amount of a non-nucleophilic base will stall the reaction. | 1. Solvent Optimization: Choose a solvent in which the reagent is more soluble. Gentle warming may be required, but monitor for thermal degradation. 2. Stoichiometry Check: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine) is used for every equivalent of the nucleophile's salt. |
| Formation of multiple unexpected byproducts. | 1. Side Reactions with Solvent: The solvent itself (e.g., an alcohol) might be acting as a nucleophile. 2. Thermal Degradation: Running the reaction at excessively high temperatures can cause decomposition of the starting material or products. | 1. Use Inert Solvents: Employ aprotic, non-nucleophilic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF). 2. Temperature Control: Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and monitor the reaction progress closely (e.g., by TLC or LC-MS). |
Experimental Protocols
Protocol 1: Purity Assessment via Titration
This protocol provides a self-validating system to quantify the active chlorosulfonyl content, allowing you to confirm the reagent's integrity before use. The principle relies on the stoichiometric reaction with a known excess of a nucleophile, followed by back-titration.
Objective: To determine the percentage purity of this compound.
Materials:
-
This compound sample
-
Anhydrous pyridine
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator
-
Anhydrous isopropanol
-
Analytical balance, burette, flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 200-250 mg of this compound into a dry 250 mL Erlenmeyer flask.
-
Reaction: Add 20 mL of anhydrous pyridine to the flask. Swirl to dissolve the solid. The pyridine reacts with the chlorosulfonyl group.
-
Hydrolysis of Excess Pyridine Reagent: Carefully add 20 mL of deionized water to the flask to hydrolyze the remaining reactive species formed with pyridine.
-
Titration: Add 3-4 drops of phenolphthalein indicator. Titrate the solution with standardized 0.1 M NaOH until a persistent pink endpoint is reached. Record the volume of NaOH used (V_NaOH).
-
Blank Titration: Perform a blank titration using 20 mL of anhydrous pyridine and 20 mL of deionized water (without the sample). Titrate with 0.1 M NaOH. Record the blank volume (V_blank).
-
Calculation: Purity (%) = [(V_blank - V_NaOH) * M_NaOH * 234.66] / (2 * Sample Weight (g) * 1000) * 100 (Where 234.66 g/mol is the molecular weight of the compound, and the factor of 2 accounts for the stoichiometry of the reaction).
Trustworthiness: By comparing the calculated purity against the supplier's specification (>98.0%), you can confidently assess if the reagent is suitable for your synthesis.[1]
Protocol 2: General Workflow for Handling in a Synthesis Reaction
This workflow minimizes the risk of degradation and ensures reproducible results.
Caption: Workflow for handling moisture-sensitive reagents.
Causality Behind Key Steps:
-
Step 4 (Equilibrate Reagent): Allowing the refrigerated bottle to warm to room temperature before opening is critical. Opening a cold bottle will cause atmospheric moisture to condense on the cold solid, leading to immediate surface hydrolysis.
-
Step 6 (Positive Pressure): Adding the solid under a positive flow of inert gas prevents air (and its moisture) from entering the reaction flask, thereby protecting the reagent from degradation at a crucial step.
References
-
Georganics. (n.d.). Methyl 4-[(chlorosulfonyl)methyl]benzoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | 69812-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-(Chlorosulfonyl)-benzoic acid methyl ester | 69812-51-7 [chemicalbook.com]
- 4. This compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 69812-51-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting guide for reactions failing with "Methyl 4-(Chlorosulfonyl)benzoate"
Troubleshooting Guide for Synthetic Reactions
Welcome to the technical support guide for Methyl 4-(chlorosulfonyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during its use in synthesis. As a highly reactive intermediate, its success in forming sulfonamides and other derivatives hinges on precise control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis is sluggish or stalls completely. What are the likely causes and how can I fix it?
Plausible Causes & Solutions:
This is a common issue that can often be traced back to one of three areas: the quality of your reagents, the choice of base, or the reaction temperature.
-
Reagent Quality and Moisture: this compound is extremely sensitive to moisture. The sulfonyl chloride moiety will readily hydrolyze to the corresponding sulfonic acid, rendering it unreactive towards your amine.
-
Troubleshooting:
-
Ensure you are using a fresh bottle of the reagent or one that has been stored properly under an inert atmosphere.
-
Use anhydrous solvents. It is best practice to use freshly distilled solvents or those from a solvent purification system.
-
Dry your amine and any solid base under a vacuum before use.
-
-
-
Inadequate Base: The reaction of an amine with the sulfonyl chloride liberates one equivalent of HCl. This acid will protonate your starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction. A suitable base is required to neutralize this acid.
-
Troubleshooting:
-
Stoichiometry: Ensure you are using at least one equivalent of base for a neutral amine, and two equivalents if you are starting from an amine salt (e.g., a hydrochloride). An excess of the base is often beneficial.
-
Base Strength: The chosen base must be strong enough to deprotonate the resulting ammonium salt but should not introduce competing side reactions. Pyridine can act as both a base and a nucleophilic catalyst, while tertiary amines like triethylamine (TEA) or a milder inorganic base like sodium carbonate (Na₂CO₃) are also common choices.[1]
-
-
-
Reaction Temperature: While reactions are often started at 0 °C to control the initial exothermic reaction and minimize hydrolysis, prolonged low temperatures can significantly slow the rate of reaction, especially with less nucleophilic amines (e.g., anilines with electron-withdrawing groups).[1]
-
Troubleshooting:
-
After the initial addition of the sulfonyl chloride at low temperature, allow the reaction to warm to room temperature and stir for several hours.[1] Gentle heating (e.g., 40-50 °C) can be explored if the reaction remains sluggish, but this increases the risk of side reactions and should be monitored closely by TLC or HPLC.
-
-
Q2: My reaction yield is very low, and the workup reveals a significant amount of a water-soluble byproduct. What is happening?
Plausible Cause: Hydrolysis
This is the classic symptom of sulfonyl chloride hydrolysis. This compound has reacted with trace water in your reaction mixture instead of your amine. The resulting product, 4-(methoxycarbonyl)benzenesulfonic acid, is highly polar and will either remain in the aqueous phase during an extraction or be difficult to separate from your desired product.
Caption: Troubleshooting workflow for hydrolysis.
Q3: My TLC shows the consumption of starting material, but I have multiple new spots. What are the potential side products?
Plausible Causes & Side Products:
Beyond the intended sulfonamide and the sulfonic acid from hydrolysis, other products can arise.
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Desired Product: The target sulfonamide.
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Hydrolysis Product: 4-(methoxycarbonyl)benzenesulfonic acid. This is very polar and may stay on the baseline of the TLC plate.
-
Dimerization/Bis-sulfonylation: If your amine has more than one nucleophilic site (e.g., a primary amine), it's possible for it to react with two molecules of the sulfonyl chloride, especially if the amine is used as the limiting reagent. This is less common but possible.
-
Ester Hydrolysis: The methyl ester is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh conditions.[2][3] This might occur if the reaction is run for a very long time at high temperatures with a strong base, or during a workup that involves prolonged exposure to strong acid or base.
Caption: Competing reaction pathways.
Q4: How can I effectively monitor the progress of my reaction to avoid side reactions and determine the endpoint?
Analytical Techniques:
Effective monitoring is crucial for optimizing reaction time and maximizing yield.[4] Simply letting a reaction stir overnight is not always the best strategy.
| Technique | Primary Application | Throughput | Key Advantages | Key Limitations |
| Thin-Layer Chromatography (TLC) | Qualitative reaction monitoring | High | Fast, simple, cost-effective for checking the presence/absence of starting material.[1][4] | Not quantitative, can be difficult to resolve products with similar polarity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative reaction monitoring, purity assessment | Moderate | Excellent for quantitative analysis of reactants and products, high resolution.[4][5] | Requires method development, more time-consuming per sample than TLC. |
| NMR Spectroscopy | Structure elucidation, purity, quantification | Moderate | Provides detailed structural information, non-destructive, can be used for reaction monitoring.[5] | Lower sensitivity, requires deuterated solvents, not ideal for real-time monitoring.[5] |
| In-Situ FT-IR Spectroscopy | Real-time reaction kinetics | High | Non-invasive, provides continuous data on reactant and product concentrations, ideal for determining endpoints.[4] | Requires specialized probe and instrument, data analysis can be complex. |
For most labs, a combination of TLC for quick checks and HPLC for precise endpoint determination and yield calculation is a robust approach.[4][5]
Q5: Can you provide a reliable, step-by-step protocol for a typical sulfonamide synthesis using this reagent?
Gold-Standard Experimental Protocol:
This protocol is designed to minimize common failure modes, particularly hydrolysis.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Pyridine or Triethylamine (1.5-2.0 eq), dried over KOH
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Syringes and septa
Procedure:
-
Preparation (Crucial Step):
-
Place the stir bar in the round-bottom flask and dry it in an oven ( > 100 °C) for at least 4 hours.
-
Allow the flask to cool to room temperature under a stream of inert gas.
-
-
Reaction Setup:
-
In the dried flask under an inert atmosphere, dissolve your amine (e.g., 10 mmol) and the base (e.g., 15-20 mmol of pyridine) in anhydrous DCM (e.g., 50 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate, dry vial, dissolve this compound (10 mmol) in a minimum amount of anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes. A slow addition rate is critical to control the reaction and prevent localized heating.[1]
-
-
Reaction:
-
Workup and Isolation:
-
Once the reaction is complete (starting material is consumed), cool the mixture again in an ice bath.
-
Slowly add 1M HCl (aq) to quench the reaction and neutralize the excess base. The product often precipitates at this stage.
-
If a precipitate forms, collect it by vacuum filtration and wash the solid with cold water and then a non-polar solvent like hexane to remove impurities.[1]
-
If no precipitate forms, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
- Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis. (2025). Benchchem.
- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (2025). Benchchem.
- Methyl 4-(Chlorosulfonyl)
- Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. (2025).
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (2025). Zenodo.
Sources
Effect of temperature control on "Methyl 4-(Chlorosulfonyl)benzoate" reaction outcomes
A Guide to Temperature Control for Optimal Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(Chlorosulfonyl)benzoate. This guide is designed to provide you with in-depth, field-proven insights into the critical role of temperature control in achieving successful reaction outcomes. As a highly reactive electrophile, precise temperature management is paramount to maximizing yield, ensuring purity, and minimizing the formation of unwanted byproducts.[1] This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments with this compound, with a focus on temperature-related causes and solutions.
Question 1: My reaction yield is consistently low. What are the likely temperature-related causes?
Answer:
Low yields in reactions involving this compound can often be traced back to suboptimal temperature control, leading to several competing side reactions.
-
Hydrolysis: this compound is highly susceptible to hydrolysis, where it reacts with trace amounts of water to form the corresponding sulfonic acid. This is a significant issue as the sulfonic acid is unreactive in subsequent nucleophilic substitution steps. The rate of hydrolysis is highly temperature-dependent; elevated temperatures accelerate this undesired reaction.
-
Solution: Conduct your reaction under strictly anhydrous conditions. This includes using thoroughly dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Crucially, maintain a low temperature, ideally between 0-5°C , during the addition of reagents and for the initial phase of the reaction to suppress the rate of hydrolysis.[2]
-
-
Thermal Decomposition: Although generally stable at room temperature, prolonged exposure to elevated temperatures can lead to the decomposition of this compound. The exact decomposition temperature can be influenced by the presence of impurities, but it is best practice to avoid unnecessarily high temperatures.
-
Solution: For reactions requiring heat, it is critical to determine the minimum effective temperature. Monitor the reaction progress closely using techniques like TLC or HPLC to avoid prolonged heating. If the reaction must be run at a higher temperature, consider a slow, controlled ramp-up of temperature and minimize the overall reaction time at the elevated temperature.
-
-
Incomplete Reaction: While high temperatures can cause side reactions, temperatures that are too low can lead to an incomplete reaction, leaving a significant amount of starting material unreacted.
-
Solution: It is a matter of finding the optimal balance. For many sulfonamide formation reactions, a staged temperature approach is effective. Start the reaction at a low temperature (e.g., 0-5°C) to control the initial exotherm and minimize side reactions. Once the initial addition is complete, you can allow the reaction to slowly warm to room temperature or even gently heat it to drive the reaction to completion. Monitoring the reaction is key to determining the optimal temperature profile for your specific substrate.
-
Question 2: I am observing significant amounts of a diaryl sulfone byproduct. How can I prevent this?
Answer:
The formation of diaryl sulfones is a known side reaction in the synthesis of aryl sulfonyl chlorides and can also occur in subsequent reactions if conditions are not carefully controlled. This byproduct arises when the initially formed sulfonyl chloride reacts with another molecule of the starting aromatic compound (in the case of synthesis) or other aromatic species present.
-
Causality: This side reaction is primarily driven by high reaction temperatures.[2] Elevated temperatures provide the necessary activation energy for the sulfonyl chloride to act as an electrophile in a Friedel-Crafts-type reaction with another electron-rich aromatic ring.
-
Solution: The most effective way to minimize diaryl sulfone formation is to maintain a moderate reaction temperature. During the synthesis of the sulfonyl chloride itself, the temperature should be carefully controlled, often not exceeding 20°C during the initial addition phase.[2] In subsequent reactions, if high temperatures are required for the desired transformation, ensure that all of the more reactive nucleophile has been consumed before prolonged heating.
-
Question 3: My primary amine substrate is undergoing di-sulfonylation. How can I improve the selectivity for mono-sulfonylation?
Answer:
The formation of a di-sulfonamide, where two sulfonyl groups are attached to the same nitrogen atom of a primary amine, is a common side reaction. This occurs because the initially formed mono-sulfonamide still possesses an acidic N-H proton, which can be deprotonated to generate a nucleophilic anion that reacts with a second molecule of the sulfonyl chloride.
-
Influence of Temperature: While stoichiometry is a key factor, temperature also plays a role. Higher temperatures can increase the rate of the second sulfonylation reaction.
-
Solution: To favor mono-sulfonylation, a combination of stoichiometric and temperature control is essential.
-
Stoichiometry: Use a 1:1 molar ratio of the amine to this compound.
-
Slow Addition at Low Temperature: Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (typically 0-5°C). This maintains a low concentration of the sulfonyl chloride in the reaction mixture at any given time, favoring the reaction with the more abundant and more nucleophilic primary amine over the less nucleophilic mono-sulfonamide anion.
-
Controlled Warming: After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion of the mono-sulfonylation without significantly promoting the di-sulfonylation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for quenching a reaction containing this compound?
A1: Quenching should be performed at a low temperature, typically between 0-5°C .[2] This is critical to rapidly dissipate any heat generated during the quench and to minimize hydrolysis of any unreacted sulfonyl chloride, which can complicate product isolation and purification. A common procedure involves slowly adding the reaction mixture to a vigorously stirred mixture of crushed ice and water.
Q2: My product fails to solidify or appears as an oil, even though I expect a solid. Could this be a temperature-related issue?
A2: Yes, indirectly. The presence of impurities, often resulting from temperature-related side reactions, can lower the melting point of your product and cause it to appear as an oil. These impurities could include unreacted starting materials, hydrolysis products (sulfonic acid), or other byproducts. Effective temperature control during the reaction to minimize these impurities is the first step. For purification, ensure thorough washing of the crude product with cold water to remove any residual acids. Recrystallization from a suitable solvent is also a crucial step to remove impurities and obtain a solid product.[2]
Q3: How does temperature affect the stability of this compound during storage?
A3: this compound should be stored in a cool, dry place. While it is a solid at room temperature, exposure to heat and humidity should be avoided. Elevated temperatures can increase the rate of hydrolysis with atmospheric moisture. Therefore, it is recommended to store it in a tightly sealed container in a desiccator.
Experimental Protocols
The following are detailed, step-by-step methodologies for common reactions involving this compound, with a strong emphasis on temperature control.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine
This protocol outlines the reaction of this compound with a primary amine to form the corresponding N-substituted sulfonamide.
Materials:
-
This compound
-
Primary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, DIPEA)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
-
Ice bath
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.0 eq.) and the tertiary amine base (1.1-1.2 eq.) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5°C .
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes.
-
Warming and Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by slowly adding cold water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Controlled Hydrolysis to Methyl 4-(Sulfonyl)benzoate (for analytical standard preparation)
This protocol describes the controlled hydrolysis of this compound to its corresponding sulfonic acid.
Materials:
-
This compound
-
Solvent mixture (e.g., THF/water or Acetone/water)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound in the organic solvent (e.g., THF or acetone).
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Water Addition: Slowly add a measured amount of cold water to the solution with vigorous stirring.
-
Controlled Warming: Allow the mixture to warm to room temperature and stir for 1-2 hours. The rate of hydrolysis will increase with temperature.[3]
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Remove the organic solvent under reduced pressure. The resulting aqueous solution of the sulfonic acid can be used as is, or the product can be isolated by lyophilization.
Mechanistic Insights and Visualization
The primary reaction of this compound with nucleophiles is a nucleophilic substitution at the sulfur atom. The generally accepted mechanism is a concerted SN2-type displacement, proceeding through a single trigonal bipyramidal transition state.[4][5][6]
Caption: SN2-type mechanism at the sulfonyl sulfur.
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting common issues in reactions with this compound, emphasizing the role of temperature.
Caption: Troubleshooting flowchart for temperature-related issues.
References
- Google Patents. (n.d.).
-
MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
PMC. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
ResearchGate. (2018). How to decrease the amount of impurities in low-temperature synthesis routes?. [Link]
-
MDPI. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
PubMed. (n.d.). The Effect of Temperature on the Binding of Sulfonamides to Carbonic Anhydrase Isoenzymes I, II, and IV. [Link]
Sources
Stoichiometry adjustments for efficient "Methyl 4-(Chlorosulfonyl)benzoate" reactions
Technical Support Center: Methyl 4-(Chlorosulfonyl)benzoate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Critical Safety Briefing: Handling Chlorosulfonic Acid
Before initiating any experiment, it is imperative to understand the hazards associated with chlorosulfonic acid. It is a highly corrosive and reactive substance that demands stringent safety protocols.
-
Extreme Reactivity with Water: Chlorosulfonic acid reacts violently with water, including atmospheric moisture, to release large quantities of corrosive hydrochloric acid and sulfuric acid fumes.[1][2] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Severe Corrosivity: The liquid and its vapor cause severe chemical burns to the skin, eyes, and respiratory tract.[1][2][3] Delayed lung damage can occur from inhalation of vapors.[2]
-
Mandatory Personal Protective Equipment (PPE): Full PPE is non-negotiable. This includes:
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[2][4] Have a suitable neutralizing agent (e.g., sodium bicarbonate) or absorbent material for acid spills readily available. Do not use water to clean up spills.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometric ratio of chlorosulfonic acid to methyl benzoate?
Answer: A significant excess of chlorosulfonic acid is crucial for driving the reaction to completion. While a 1:1 molar ratio is theoretically sufficient for monosulfonation, in practice, this leads to incomplete conversion.
Causality: The reaction is an electrophilic aromatic substitution, where chlorosulfonic acid acts as both the solvent and the sulfonating agent. A large excess ensures a high concentration of the active electrophile, maximizing the reaction rate and pushing the equilibrium towards the product. It also helps to keep the reaction mixture stirrable. A common starting point is a 4 to 5 molar equivalent of chlorosulfonic acid relative to methyl benzoate.
Q2: How critical is temperature control during the addition of methyl benzoate?
Answer: Extremely critical. The reaction is highly exothermic. Uncontrolled addition will cause a rapid temperature spike, leading to the formation of undesirable side products and potentially hazardous conditions.
Causality:
-
Side Products: At elevated temperatures, the formation of the undesired meta-isomer is more likely. Furthermore, polysulfonation and decomposition (charring) can occur, resulting in a dark, tarry reaction mixture that is difficult to purify.
-
Protocol: The reaction vessel containing chlorosulfonic acid should be pre-chilled in an ice-water bath to 0-5 °C. Methyl benzoate should be added dropwise or in small portions over an extended period, ensuring the internal temperature does not exceed 10-15 °C.[6]
Q3: What is the purpose of the "aging" period after the initial addition?
Answer: The post-addition stirring period, often referred to as "aging," is essential to ensure the reaction proceeds to completion. After the initial exothermic addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours.
Causality: While the initial reaction at low temperatures is rapid, allowing the mixture to stir at ambient temperature provides the necessary activation energy to convert the remaining starting material into the desired product, maximizing the yield. Reaction progress can be monitored by taking small aliquots (and quenching them carefully!) for analysis by TLC or NMR.
Q4: My work-up is very violent when adding the reaction mixture to water. How can I do this safely?
Answer: This is the most hazardous step of the procedure due to the violent, exothermic reaction of excess chlorosulfonic acid with water.[1][2] The key is controlled, slow quenching onto a large excess of ice.
Causality: Ice provides a large thermal sink to absorb the heat of reaction, keeping the temperature of the quenching mixture low and minimizing the violent evolution of HCl gas. Never add water to the reaction mixture; always add the reaction mixture to the ice/water .
Safe Quenching Protocol:
-
Prepare a large beaker containing a substantial amount of crushed ice (at least 10-20 times the mass of the reaction mixture).
-
Place the beaker in a secondary container (ice bath) to manage any potential overflow.
-
Slowly and carefully, pour the reaction mixture in a thin stream onto the center of the ice with vigorous stirring. A dropping funnel can also be used for better control.
-
The solid product should precipitate out of the acidic aqueous solution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Water reacts with and neutralizes the chlorosulfonic acid. | Ensure all glassware is oven- or flame-dried. Use anhydrous starting materials and conduct the reaction under an inert atmosphere. |
| 2. Insufficient Reagent: Not enough chlorosulfonic acid was used to drive the reaction. | Use at least a 4-fold molar excess of chlorosulfonic acid. | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature after addition. | After addition at 0-5 °C, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/NMR indicates completion. | |
| Dark, Tarry Reaction Mixture | 1. Temperature Excursion: The reaction temperature was too high during addition. | Maintain strict temperature control (0-10 °C) during the dropwise addition of methyl benzoate. Improve cooling bath efficiency. |
| 2. Impure Starting Material: Impurities in methyl benzoate can lead to side reactions.[6] | Use high-purity methyl benzoate. Consider distillation if purity is suspect. | |
| Product is an Oil, Not a Solid | 1. Presence of Isomers: Formation of ortho or meta isomers can create a eutectic mixture that is difficult to crystallize.[6] | Purify the crude product by washing with ice-cold water and then a minimal amount of cold methanol or ethanol to remove more soluble isomers.[6] Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) may be necessary. |
| 2. Incomplete Hydrolysis of Reagent: Residual chlorosulfonic acid can trap the product. | Ensure the quenching process is complete by stirring the ice/product slurry for an extended period (30-60 minutes) before filtration. | |
| Product Decomposes During Storage | 1. Residual Acidity: Trace amounts of acid can catalyze hydrolysis of the sulfonyl chloride and ester groups. | Wash the filtered product thoroughly with cold water until the washings are neutral to pH paper. Wash with a dilute sodium bicarbonate solution, followed by water, if necessary.[7] Ensure the product is thoroughly dried under vacuum. |
| 2. Hydrolysis: The sulfonyl chloride is sensitive to atmospheric moisture. | Store the final, dry product in a tightly sealed container with a desiccant at low temperature. |
Visualized Workflows & Logic
Experimental Workflow Diagram
Caption: Decision tree for troubleshooting common synthesis issues.
Reference Protocols
Protocol 1: Synthesis of this compound
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (e.g., 58.3 g, 0.5 mol, 5 eq). Begin stirring and cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Add methyl benzoate (e.g., 13.6 g, 0.1 mol, 1 eq) to the dropping funnel. Add the methyl benzoate dropwise to the stirred chlorosulfonic acid over 60-90 minutes. Critically, maintain the internal reaction temperature below 15 °C.
-
Reaction Aging: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Work-up: Prepare a 2 L beaker with 800 g of crushed ice. With vigorous mechanical stirring, slowly pour the reaction mixture onto the ice. The product will precipitate as a white solid.
-
Isolation: Stir the resulting slurry for 30 minutes to ensure complete quenching. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate is neutral (check with pH paper).
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 80-90%.
References
-
Veolia North America. Chlorosulfonic Acid. [Link]
-
Atul Ltd. Chlorosulfonic acid Technical Data Sheet. [Link]
-
Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. [Link]
-
Kamm, O.; Segur, J. B. Methyl m-nitrobenzoate. Org. Synth.1923 , 3, 71. [Link]
-
David Shobe. Answer to "In the preparation of methyl benzoate what is the purpose of...". Quora. [Link]
Sources
Handling moisture sensitive "Methyl 4-(Chlorosulfonyl)benzoate" in experiments
Technical Support Center: Methyl 4-(Chlorosulfonyl)benzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This compound is a valuable bifunctional reagent, acting as a linchpin in the synthesis of numerous sulfonamide-based compounds.[1][2] However, its utility is matched by its reactivity, particularly its sensitivity to moisture. This guide is structured to address the most common challenges and questions, ensuring your experiments are both successful and safe.
Reagent Overview: Properties and Safety
A clear understanding of the reagent's properties is the foundation of successful handling. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 69812-51-7 | [3][4] |
| Molecular Formula | C₈H₇ClO₄S | [4][5] |
| Molecular Weight | 234.66 g/mol | [4][5] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 69-73 °C | [1] |
| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Keep tightly closed. | [6] |
| GHS Signal Word | Danger | [6] |
| Key Hazard Statements | H314: Causes severe skin burns and eye damage. | [5] |
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and chemistry of this compound.
Q1: What is this compound and why is it useful in drug development?
A1: this compound is an organic intermediate containing two key functional groups: a methyl ester and a highly reactive sulfonyl chloride.[1] The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages.[7] This reaction is a cornerstone for synthesizing a wide array of sulfonamide derivatives, which are a critical class of compounds in medicinal chemistry known for their antibacterial, anti-inflammatory, and diuretic properties.[7][8]
Q2: What does "moisture sensitive" mean in the context of this reagent?
A2: The term "moisture sensitive" refers to the compound's propensity to react with water. The sulfonyl chloride functional group undergoes rapid hydrolysis in the presence of water (H₂O), even atmospheric moisture. This reaction cleaves the sulfur-chlorine bond, replacing the chloride with a hydroxyl (-OH) group.
-
Reaction: C₈H₇O₂(SO₂Cl) + H₂O → C₈H₇O₂(SO₃H) + HCl
This hydrolysis is generally irreversible under typical reaction conditions and converts the reactive sulfonyl chloride into the corresponding and significantly less reactive sulfonic acid (4-(methoxycarbonyl)benzenesulfonic acid). This unwanted side reaction consumes your reagent, reduces the yield of your desired product, and complicates purification. The mechanism of sulfonyl chloride hydrolysis is well-documented and proceeds via nucleophilic attack by water on the electrophilic sulfur atom.[9][10][11][12]
Q3: What are the non-negotiable storage and handling requirements?
A3: To preserve the reagent's integrity, strict anhydrous (moisture-free) conditions are mandatory.
-
Storage: Always store this compound in a tightly sealed container, preferably in a desiccator or a glove box. The manufacturer's recommendation is to store it under an inert atmosphere at room temperature.[6]
-
Handling: When weighing and dispensing the solid, do so quickly in a low-humidity environment or under a blanket of inert gas (like nitrogen or argon). Never leave the container open to the atmosphere.
Q4: What are the primary safety hazards and necessary personal protective equipment (PPE)?
A4: this compound is classified as corrosive. It causes severe skin burns and eye damage.[5] Upon hydrolysis, it releases hydrochloric acid (HCl), which is also corrosive and a respiratory irritant.
-
Required PPE: Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is a common choice, but check compatibility), a lab coat, and chemical splash goggles. A face shield is recommended for additional protection.[3]
Q5: Which solvents are recommended for reactions, and which should be avoided?
A5:
-
Recommended: Use only high-purity, anhydrous (or "dry") solvents. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and 1,4-dioxane. Ensure these solvents have a water content of <50 ppm.
-
To Avoid: Protic solvents like water, methanol, and ethanol are reactive and should be strictly avoided unless they are a deliberate part of the reaction scheme. Solvents that have not been properly dried are a primary source of reaction failure.
Troubleshooting Guide: Common Experimental Issues
Even with careful planning, experimental challenges can arise. This guide provides a logical framework for diagnosing and solving common problems.
Problem 1: My reaction yield is extremely low or zero. Analysis of the aqueous workup layer shows a highly polar, water-soluble compound.
-
Probable Cause: This is the classic symptom of premature hydrolysis of your this compound starting material. The sulfonyl chloride has likely reacted with water to form 4-(methoxycarbonyl)benzenesulfonic acid, which is highly polar and would be extracted into the aqueous layer during workup.
-
Diagnostic Steps:
-
Check Your Solvents: Was your reaction solvent certified anhydrous? Did you open a fresh bottle or use a solvent from a properly maintained drying system?
-
Evaluate Your Glassware: Was all glassware rigorously dried before use (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere)?
-
Assess Your Amine: If you are reacting it with an amine, was the amine anhydrous? Some amines can be hygroscopic.
-
Inert Atmosphere: Did you maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction time?
-
-
Solution: Repeat the experiment, ensuring every component of the reaction is scrupulously dry. Use fresh, anhydrous solvent. Flame-dry all glassware immediately before use and assemble the apparatus while hot under a stream of inert gas. Use a fresh bottle of this compound or one that has been properly stored.
Problem 2: My TLC shows the consumption of my starting materials, but instead of a clean product spot, I see multiple new spots.
-
Probable Cause: This could be due to several factors, including side reactions or degradation. If the reaction is run at too high a temperature, or if the nucleophile (e.g., an amine) has multiple reactive sites, you may form undesired byproducts. The presence of trace moisture can also lead to the sulfonic acid byproduct, which may appear as a baseline spot on normal-phase silica TLC.
-
Diagnostic Steps:
-
Temperature Control: Was the reaction temperature carefully controlled? For reactions with highly reactive amines, addition of the sulfonyl chloride is often performed at 0 °C to moderate the reaction rate and prevent side reactions.[7]
-
Stoichiometry: Were the molar equivalents of your reagents accurate? An excess of one reagent could lead to multiple additions or other side reactions.
-
Amine Purity: Is your amine substrate pure? Impurities in the amine can lead to additional spots on the TLC plate.
-
-
Solution: Optimize the reaction conditions. Begin by running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) and allowing it to slowly warm to room temperature.[13] Ensure precise control over stoichiometry. If necessary, purify the amine substrate before the reaction.
Problem 3: The reaction is very sluggish and does not proceed to completion, even after an extended time.
-
Probable Cause: A stalled reaction often points to a deactivated reagent or incorrect reaction conditions.
-
Diagnostic Steps:
-
Reagent Viability: Your this compound may have degraded due to improper long-term storage. A partially hydrolyzed reagent will be less effective.
-
Base (if applicable): In sulfonamide synthesis, a base (like triethylamine or pyridine) is typically added to neutralize the HCl generated.[14] If the base is omitted, of poor quality, or insufficient, the reaction mixture will become acidic, protonating the amine nucleophile and rendering it unreactive.
-
Steric Hindrance: Is your amine nucleophile sterically bulky? Highly hindered amines react much more slowly with sulfonyl chlorides, and may require higher temperatures or longer reaction times.
-
-
Solution:
-
Test your reagent on a small scale with a simple, unhindered amine (like benzylamine) to confirm its reactivity. If it fails, acquire a fresh bottle.
-
Ensure you are using at least one equivalent of a suitable, dry base. For many reactions, 1.1 to 1.2 equivalents are used to ensure the reaction medium remains basic.[14]
-
For sterically hindered substrates, consider increasing the reaction temperature after the initial addition or allowing for a significantly longer reaction time (24-48 hours). Monitor progress carefully by TLC.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield reactions involving this compound.
Exemplary Protocol: Synthesis of Methyl 4-(N-benzylsulfamoyl)benzoate
This protocol details a standard procedure for forming a sulfonamide, highlighting the critical steps for moisture exclusion.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA), anhydrous (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, septa, nitrogen inlet/outlet needles, syringes
Procedure:
-
Glassware Preparation: Take a 100 mL round-bottom flask equipped with a magnetic stir bar and flame-dry it under high vacuum. Allow the flask to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Setup: In the nitrogen-flushed flask, dissolve benzylamine (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate, dry vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Using a dry syringe, add this solution dropwise to the cold amine solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).[7]
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M HCl to quench the reaction and dissolve the triethylamine salts. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure sulfonamide product.[7]
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.
References
-
King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides . Journal of the American Chemical Society. [Link]
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides . Journal of the American Chemical Society. [Link]
-
King, J. F., & Lam, J. Y. L. (1994). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) . ResearchGate. [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions . OSTI.GOV. [Link]
-
Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides . WordPress. [Link]
-
This compound | CAS#:69812-51-7 . Chemsrc. [Link]
-
This compound . PubChem. [Link]
-
Ruano, J. L. G., et al. (2008). Mild and General Method for the Synthesis of Sulfonamides . Organic Chemistry Portal. [Link]
-
Methyl 2-(chlorosulfonyl)benzoate . MySkinRecipes. [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T . DergiPark. [Link]
- CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
Głowacka, I. E., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures . MDPI. [Link]
-
Methyl 4-[(chlorosulfonyl)methyl]benzoate . Georganics. [Link]
Sources
- 1. Methyl 2-(chlorosulfonyl)benzoate [myskinrecipes.com]
- 2. Methyl 2-(chlorosulfonyl)benzoate, 94% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | CAS#:69812-51-7 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 69812-51-7|Methyl 4-chlorosulfonylbenzoate|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 13. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
Purification techniques for "Methyl 4-(Chlorosulfonyl)benzoate" reaction mixtures
Welcome to the technical support center for Methyl 4-(chlorosulfonyl)benzoate. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this versatile reagent. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to overcome common challenges and ensure the high purity required for successful downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing causal explanations and actionable protocols.
Question 1: My final product has a low melting point and appears as an oily or sticky solid. What is the likely cause and how can I rectify this?
Answer:
This is a common issue that typically points to one of two culprits: residual solvent from the reaction or workup, or the presence of non-crystalline, low-melting point impurities. The sulfonyl chloride group is highly reactive and susceptible to hydrolysis, which can lead to the formation of 4-(carbomethoxy)benzenesulfonic acid. This sulfonic acid impurity can interfere with proper crystal lattice formation, resulting in an impure, oily product.
Causality: The introduction of moisture at any stage can hydrolyze the sulfonyl chloride (-SO₂Cl) to a sulfonic acid (-SO₃H). This acidic impurity, along with any trapped organic solvents, disrupts the highly ordered crystal structure of the desired product, leading to a depression and broadening of the melting point range.
Troubleshooting Workflow:
-
Initial Drying: Ensure your product is thoroughly dry before attempting further purification. Place the material under a high vacuum for several hours to remove any volatile organic solvents.
-
Recrystallization: Recrystallization is the most effective method to remove both the hydrolyzed impurity and other contaminants.[1][2] The key is selecting an appropriate solvent system.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent will dissolve this compound poorly at room temperature but readily at its boiling point.[1] Conduct small-scale solubility tests with solvents such as toluene, a hexane/ethyl acetate mixture, or chloroform.
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, swirling to dissolve the solid. Continue adding small portions of hot solvent until the solid is just dissolved.
-
Decolorization (If Necessary): If the solution is colored, add a small amount of activated charcoal, heat the solution briefly, and perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. Verify the purity by taking a melting point (expected: 72-73°C).
Question 2: My product is discolored (yellow or brown), but the melting point is sharp and close to the literature value. How can I improve its appearance?
Answer:
A sharp melting point suggests high purity in terms of crystalline structure, but the discoloration indicates the presence of trace, highly-colored impurities. These are often non-polar, polymeric, or degradation byproducts that persist even in small quantities.
Causality: These impurities can arise from the thermal or oxidative degradation of starting materials or the product itself, especially if the reaction was carried out at elevated temperatures for extended periods.
Purification Strategy: Recrystallization with Activated Charcoal
Activated charcoal has a high surface area and can effectively adsorb colored impurities from the solution.
Protocol:
-
Follow the recrystallization protocol outlined in the previous question.
-
After the crude product is fully dissolved in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution. Caution: Add the charcoal slowly to the slightly cooled solution to prevent bumping.
-
Swirl the mixture and gently heat it for a few minutes to ensure maximum adsorption of impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Collect the hot, colorless filtrate and allow it to cool as previously described to obtain pure, colorless crystals.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude this compound on a laboratory scale?
A1: For a solid compound like this compound, recrystallization is the most robust and widely used purification technique.[2][3] It excels at removing small amounts of impurities and is scalable. For more challenging separations where impurities have similar solubility profiles, flash column chromatography over silica gel is a powerful alternative.
Q2: How do I perform flash column chromatography for this compound?
A2: Flash chromatography is useful for separating the product from non-polar impurities or more polar byproducts like the hydrolyzed sulfonic acid.
General Protocol:
-
Stationary Phase: Use standard silica gel (230-400 mesh). Ensure the silica gel is dry to minimize on-column hydrolysis.
-
Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. Start with a low-polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the proportion of ethyl acetate. The optimal ratio should be determined beforehand by thin-layer chromatography (TLC).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.
-
Elution & Collection: Run the column under positive pressure, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for effective separation of compounds with different polarities. |
| Detection | UV light (254 nm) or TLC staining | The aromatic ring makes the compound UV-active. |
Q3: How can I confirm the purity of my final product?
A3: A combination of methods should be used for a comprehensive assessment of purity:
-
Melting Point Analysis: A sharp melting point range that matches the literature value (72-73°C) is a strong indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests the absence of significant impurities.
-
Spectroscopic Analysis (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any residual impurities. The proton NMR spectrum should show characteristic peaks for the methyl ester protons and the aromatic protons.
Q4: What are the best practices for handling and storing purified this compound to prevent degradation?
A4: Due to its sensitivity to moisture and its corrosive nature, proper handling and storage are critical.[4]
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
-
Storage: Store the product in a tightly sealed container to prevent moisture ingress. For long-term storage, use a desiccator or store under an inert atmosphere (e.g., nitrogen or argon). Keep it in a cool, dry, and dark place away from incompatible materials like strong bases and oxidizing agents.
Process Diagrams
References
-
Chemsrc. (2025). This compound | CAS#:69812-51-7. Retrieved from [Link]
-
Georganics. Methyl 4-[(chlorosulfonyl)methyl]benzoate - High purity | EN. Retrieved from [Link]
-
PubChem. This compound | C8H7ClO4S | CID 4738388. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
-
University of Massachusetts, Department of Chemistry. Preparation of Methyl Benzoate. Retrieved from [Link]
-
Al-Bayati, Y. K., & Al-Amery, K. K. (2019). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Retrieved from [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]
-
ChemSpider Synthetic Pages. Methyl ester hydrolysis. Retrieved from [Link]
-
The Organic Chemistry Channel - by Dr. Ramasamy. (2023, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:69812-51-7 | Chemsrc [chemsrc.com]
- 6. This compound | 69812-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Methyl 4-(Chlorosulfonyl)benzoate in Focus
In the landscape of modern organic synthesis and drug development, the sulfonamide and sulfonate ester moieties are cornerstones of molecular design. Their prevalence in a vast array of pharmaceuticals, from antibacterial agents to anticancer drugs, underscores the critical importance of selecting the optimal sulfonylating agent.[1][2] This guide provides an in-depth technical comparison of Methyl 4-(Chlorosulfonyl)benzoate against three other widely used sulfonylating agents: p-toluenesulfonyl chloride (tosyl chloride, TsCl), methanesulfonyl chloride (mesyl chloride, MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions in their synthetic endeavors.
The Sulfonylation Reaction: A Gateway to Diverse Functionality
The introduction of a sulfonyl group onto a nucleophile, such as an amine or an alcohol, is a fundamental transformation in organic chemistry. This reaction, known as sulfonylation, yields sulfonamides and sulfonate esters, respectively. The choice of sulfonylating agent significantly influences the reaction's efficiency, substrate scope, and the properties of the final product.
Caption: Mechanism of tosylation of an alcohol.
In contrast, the reaction of methanesulfonyl chloride, particularly in the presence of a strong, non-nucleophilic base like triethylamine, can proceed through a highly reactive "sulfene" intermediate. This pathway is not possible for arylsulfonyl chlorides like tosyl chloride and this compound as they lack the necessary α-protons.
Caption: Sulfene mechanism for mesylation.
Practical Considerations for the Synthetic Chemist
Beyond reactivity, several practical factors influence the choice of a sulfonylating agent.
Stability and Handling:
-
This compound: As a solid, it is generally easier and safer to handle than liquid reagents. It is sensitive to moisture and should be stored in a dry environment. [3]* Tosyl Chloride: A solid that is relatively stable but also moisture-sensitive. [4]* Mesyl Chloride: A corrosive and lachrymatory liquid that requires careful handling in a well-ventilated fume hood. [5]It is highly reactive towards water.
-
Dansyl Chloride: A solid that is sensitive to moisture and light. Solutions in DMSO are unstable. [6] Cost-Effectiveness:
A crucial factor, especially for large-scale synthesis and drug development, is the cost of the reagent. The following table provides an approximate cost comparison based on currently available data from suppliers. Prices can vary significantly based on purity, quantity, and supplier.
| Reagent | Approximate Cost per Mole (USD) |
| This compound | ~$700 - $1500 |
| p-Toluenesulfonyl Chloride | ~$100 - $200 |
| Methanesulfonyl Chloride | ~$350 - $500 |
| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | ~$2700 - $3000 |
(Note: These are estimates for research-grade quantities and are subject to change.)
From this preliminary analysis, tosyl chloride is the most cost-effective option for general applications. The higher cost of this compound may be justified by its enhanced reactivity or the utility of the ester functionality in subsequent synthetic steps. Dansyl chloride's high cost restricts its use primarily to analytical applications where its fluorescent properties are paramount.
Conclusion: Selecting the Right Tool for the Job
The choice of a sulfonylating agent is a strategic decision that can significantly impact the outcome of a synthetic sequence.
-
This compound emerges as a highly reactive and versatile reagent, particularly well-suited for the sulfonylation of less nucleophilic substrates or when a functional handle for further elaboration is desired. Its solid form offers handling advantages over liquid reagents.
-
p-Toluenesulfonyl chloride remains the economical and reliable choice for routine applications, providing stable sulfonamides and effective leaving groups.
-
Methanesulfonyl chloride offers high reactivity in a compact form, making it ideal for rapid and efficient sulfonylation, although its handling requires greater caution.
-
Dansyl chloride occupies a specialized niche, excelling in the fluorescent labeling of biomolecules for analytical purposes, but its cost and steric bulk make it less suitable for general synthetic applications.
Ultimately, the optimal sulfonylating agent will depend on the specific requirements of the target molecule, including the nucleophilicity of the substrate, the desired stability of the product, the need for subsequent transformations, and, not least, budgetary considerations. This guide provides the foundational knowledge and comparative data to empower researchers to make the most informed and effective choice for their synthetic challenges.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. This compound | 69812-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Methyl 4-(Chlorosulfonyl)benzoate Reactivity for the Synthesis of Novel Molecular Scaffolds
For researchers, scientists, and professionals in drug development, the strategic selection of a sulfonylating agent is a critical juncture in the synthesis of sulfonamides and sulfonate esters. These moieties are integral to a vast array of therapeutic agents, influencing their biological activity, pharmacokinetic properties, and overall efficacy. This guide provides an in-depth comparative analysis of Methyl 4-(Chlorosulfonyl)benzoate, contrasting its reactivity with other commonly employed sulfonylating agents. By elucidating the mechanistic principles that govern their reactivity and providing robust experimental protocols, this document serves as a practical resource for the rational design and efficient synthesis of novel molecular entities.
Introduction to this compound: A Versatile Building Block
This compound is a bifunctional reagent characterized by the presence of a highly reactive sulfonyl chloride group and a methyl ester functionality on a benzene ring. This unique combination makes it an invaluable tool in medicinal chemistry, offering a versatile platform for the introduction of a sulfamoyl group and subsequent derivatization. The electron-withdrawing nature of the para-substituted methyl ester group significantly influences the reactivity of the sulfonyl chloride, a key aspect that will be explored in this comparative analysis.
The Underlying Principles of Reactivity: An Electronic Perspective
The reactivity of aryl sulfonyl chlorides in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, modulated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the sulfur atom, rendering it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, leading to a slower reaction.
This relationship can be quantitatively described by the Hammett equation, which correlates the reaction rates of substituted benzene derivatives with the electronic properties of their substituents.[1][2] The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction with a substituted compound.
-
k₀ is the rate constant for the reaction with the unsubstituted compound.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of the nucleophilic attack on the sulfonyl chloride.
Comparative Reactivity Analysis
In this section, we will compare the reactivity of this compound with three other widely used sulfonylating agents: p-Toluenesulfonyl chloride (Tosyl chloride, TsCl), 2-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl), and 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride).
| Reagent | Structure | Key Substituent | Electronic Effect | Predicted Reactivity |
| This compound | O=S(Cl)c1ccc(C(=O)OC)cc1 | 4-Carbomethoxy | Electron-withdrawing (σ ≈ +0.45) | High |
| p-Toluenesulfonyl chloride (TsCl) | O=S(Cl)c1ccc(C)cc1 | 4-Methyl | Electron-donating (σ ≈ -0.17) | Moderate |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | O=S(Cl)c1ccccc1[O-] | 2-Nitro | Strongly electron-withdrawing (σ ≈ +0.78) | Very High |
| Dansyl chloride | O=S(Cl)c1cccc2c1ccc(N(C)C)c2 | 5-Dimethylamino | Electron-donating (σ ≈ -0.83) | Low |
Analysis:
-
This compound is anticipated to be significantly more reactive than Tosyl chloride . The carbomethoxy group at the para position is a moderately strong electron-withdrawing group, which increases the electrophilicity of the sulfonyl sulfur. In contrast, the methyl group of Tosyl chloride is electron-donating, thereby reducing its reactivity.
-
Nosyl chloride is expected to be the most reactive among the aryl sulfonyl chlorides compared here. The ortho-nitro group is a powerful electron-withdrawing group, making the sulfonyl sulfur highly electrophilic. This high reactivity allows for the sulfonylation of even weakly nucleophilic amines.[3][4]
-
Dansyl chloride , on the other hand, is predicted to be the least reactive. The dimethylamino group is a strong electron-donating group, which significantly reduces the electrophilicity of the sulfonyl sulfur. Its application is often favored for its fluorescent properties in labeling amines rather than for high-yield sulfonamide synthesis under mild conditions.[5][6][7][8]
This predicted order of reactivity (Nosyl chloride > this compound > Tosyl chloride > Dansyl chloride) is a direct consequence of the electronic effects of the substituents on the aromatic ring, a principle well-supported by studies on the kinetics of sulfonamide formation.[1][2]
Mechanistic Insights into Sulfonamide Formation
The reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide proceeds via a nucleophilic substitution at the sulfur atom. The generally accepted mechanism is a concerted SN2-like pathway, although an addition-elimination mechanism through a trigonal bipyramidal intermediate is also plausible depending on the specific reactants and conditions.
Diagram of the General Sulfonylation Mechanism
Caption: A simplified workflow of the SN2-like mechanism for sulfonamide formation.
Experimental Protocols: A Guide to Reproducible Synthesis
The following protocols are designed to be self-validating systems, with explanations for key experimental choices to ensure both success and a deeper understanding of the reaction.
Protocol 1: General Procedure for the Synthesis of Sulfonamides using this compound or Tosyl Chloride
This protocol is suitable for the reaction of primary and secondary amines with moderately reactive sulfonyl chlorides.
Materials:
-
This compound or p-Toluenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired sulfonamide.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath and slowly add the base (1.5 eq).
-
Causality: The base is necessary to neutralize the HCl generated during the reaction. The exothermicity of this neutralization is controlled by cooling the reaction mixture.
-
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Causality: Dropwise addition helps to control the reaction rate and prevent a rapid exotherm, which could lead to side reactions.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The reaction time will vary depending on the nucleophilicity of the amine and the reactivity of the sulfonyl chloride. Reactions with this compound are expected to be faster than those with Tosyl chloride.
-
-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The acidic wash removes excess amine and the basic wash removes any unreacted sulfonyl chloride (as the sulfonic acid) and the pyridinium/triethylammonium hydrochloride salt.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: Synthesis of Sulfonamides using the Highly Reactive Nosyl Chloride
This protocol is adapted for the more reactive Nosyl chloride and is suitable for less nucleophilic amines.
Materials:
-
2-Nitrobenzenesulfonyl chloride (1.05 eq)
-
Primary or secondary amine (1.0 eq)
-
Triethylamine or Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 eq) in DCM or THF in a round-bottom flask and add the base (1.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Nosyl Chloride Addition: Slowly add Nosyl chloride (1.05 eq) portion-wise to the stirred solution.
-
Causality: Due to its high reactivity, portion-wise addition is recommended to maintain control over the reaction.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC).
-
Quenching and Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-nosylated amine, which can be further purified if necessary.[3]
Diagram of the Experimental Workflow for Sulfonamide Synthesis
Caption: A generalized workflow for the synthesis and purification of sulfonamides.
Conclusion: Making an Informed Choice
The selection of a sulfonylating agent is a nuanced decision that depends on the specific synthetic challenge at hand.
-
This compound stands out as a versatile and reactive building block, offering a significant reactivity advantage over the more traditional Tosyl chloride. Its electron-withdrawing ester functionality not only enhances the rate of sulfonylation but also provides a convenient handle for further molecular elaboration.
-
For reactions involving less nucleophilic amines or when rapid reaction times are paramount, the highly reactive Nosyl chloride is an excellent choice.
-
Tosyl chloride remains a reliable and cost-effective option for the sulfonylation of standard primary and secondary amines.
-
The use of Dansyl chloride is primarily dictated by the need for a fluorescent tag, with its lower reactivity being a consideration in synthetic planning.
By understanding the interplay of electronic effects and leveraging the appropriate experimental protocols, researchers can harness the full potential of these sulfonylating agents to accelerate the discovery and development of next-generation therapeutics.
References
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Analytical techniques for quantifying "Methyl 4-(Chlorosulfonyl)benzoate"
A Comparative Guide to Analytical Techniques for Quantifying Methyl 4-(Chlorosulfonyl)benzoate
For professionals in pharmaceutical research, chemical synthesis, and quality control, the precise quantification of reactive intermediates like this compound is paramount. This molecule, with its dual functional groups—a methyl ester and a highly reactive sulfonyl chloride—serves as a critical building block in the synthesis of various pharmaceutical agents and specialty chemicals. The accuracy of its quantification directly impacts reaction stoichiometry, yield calculations, impurity profiling, and the ultimate safety and efficacy of the final product.
This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound. We will move beyond mere procedural descriptions to explore the underlying principles, the rationale for methodological choices, and the practical advantages and limitations of each approach. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.
Physicochemical Profile: The Key to Method Selection
Understanding the chemical nature of this compound (CAS: 69812-51-7) is the foundation for selecting an appropriate analytical technique.[1]
-
Structure: The molecule contains a benzene ring substituted with a methyl ester group and a chlorosulfonyl group.
-
Reactivity: The sulfonyl chloride moiety (-SO₂Cl) is highly susceptible to nucleophilic attack, particularly by water (hydrolysis), which converts it to the corresponding sulfonic acid. This reactivity is a critical consideration for sample preparation, handling, and the choice of analytical solvents and conditions.[4] The compound is corrosive and moisture-sensitive.[2]
Comparative Overview of Analytical Methods
The choice of method is a trade-off between specificity, sensitivity, speed, cost, and the nature of the sample matrix. While highly specific chromatographic methods are ideal for complex samples, classical techniques like titrimetry offer a simple and cost-effective solution for purity assessment of the raw material.[4][5]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry | UV-Vis Spectroscopy |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Separation of volatile compounds in the gas phase, followed by detection (e.g., FID, MS). | Reaction with a nucleophile and subsequent titration of a product or excess reagent.[4] | Measurement of light absorbance by the aromatic ring at a specific wavelength.[5] |
| Specificity | High (can separate from impurities and degradants) | High (when coupled with MS) | Low to Moderate (quantifies total sulfonyl chloride content)[4] | Low (subject to interference from other UV-absorbing species) |
| Sensitivity (LOQ) | High (~0.1 - 0.5 µg/mL) | Very High (~ng/mL or lower) | Low (~1-3 mg/mL)[5] | Moderate (~1-3 µg/mL)[5] |
| Accuracy (% Recovery) | Excellent (98.0 - 102.0%)[5] | Excellent (typically 95-105%) | Good (97.0 - 103.0%)[5] | Good (95.0 - 105.0%)[5] |
| Precision (% RSD) | Excellent (< 2.0%)[5] | Excellent (< 3.0%) | Good (< 3.0%)[5] | Moderate (< 5.0%)[5] |
| Primary Application | Purity testing, stability studies, quantification in complex matrices. | Residual solvent analysis, analysis of volatile impurities. | Assay of raw material purity. | Rapid, routine concentration checks. |
| Key Consideration | Must use aprotic solvents to prevent hydrolysis on-column. | Potential for thermal degradation in the injector port. | Hydrolysis of the analyte can interfere with results.[4] | Lack of specificity; requires a relatively pure sample. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for specificity, making it the method of choice for stability-indicating assays and for quantifying the analyte in the presence of impurities or degradation products.[6][7] The primary challenge is the analyte's reactivity with common reversed-phase mobile phase components like water and methanol.
Causality Behind Experimental Choices:
-
Column: A C18 column is a robust starting point, offering good retention for the moderately polar analyte.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and a non-aqueous acidic modifier (e.g., trifluoroacetic acid in ACN) is used. Acetonitrile is chosen as the primary solvent due to its aprotic nature, which prevents the hydrolysis of the sulfonyl chloride. The acid modifier helps to ensure sharp peak shapes.
-
Detector: UV detection is ideal, as the benzene ring provides strong chromophores. A detection wavelength around 240 nm is typically effective.[5][8]
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for the quantification of this compound using HPLC.
Detailed Protocol for HPLC Analysis:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: 100% Acetonitrile (HPLC Grade, anhydrous).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile to obtain a concentration of ~500 µg/mL. Prepare a working standard of ~50 µg/mL by further dilution.
-
Sample Preparation: Accurately weigh a sample containing an equivalent amount of the analyte and prepare similarly to the standard solution.
-
Procedure: Inject the standard solution to establish system suitability (e.g., tailing factor, theoretical plates). Then, inject the sample solution.
-
Calculation: Quantify the sample concentration by comparing its peak area to that of the reference standard.
Titrimetry
Titrimetry offers a rapid and cost-effective method for determining the total sulfonyl chloride content, making it suitable for assaying the purity of raw materials.[4] The method relies on the stoichiometric reaction of the sulfonyl chloride group. One common approach involves hydrolysis followed by titration of the generated acids.
Causality Behind Experimental Choices:
-
Reaction: The sulfonyl chloride readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid (HCl).
-
R-SO₂Cl + H₂O → R-SO₃H + HCl
-
-
Titration: The resulting solution contains two acidic species. A strong base, such as sodium hydroxide (NaOH), is used to titrate both acids. The endpoint can be detected potentiometrically or with a visual indicator.
Detailed Protocol for Titrimetric Analysis:
-
Reagents: 0.1 M Sodium Hydroxide (standardized), 95% Ethanol, Phenolphthalein indicator.
-
Procedure: a. Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL Erlenmeyer flask. b. Add 50 mL of 95% ethanol and swirl to dissolve. The ethanol acts as a solvent and provides the water for hydrolysis. c. Add 2-3 drops of phenolphthalein indicator. d. Titrate the solution with standardized 0.1 M NaOH until a stable pink endpoint is observed.[5] e. Perform a blank titration using 50 mL of 95% ethanol and subtract this volume from the sample titration volume.[5]
-
Calculation: The purity is calculated based on the reaction stoichiometry. One mole of this compound produces two moles of acid (one from the sulfonic acid formed and one HCl), which react with two moles of NaOH.
Gas Chromatography (GC)
GC is a powerful technique, especially when coupled with a mass spectrometer (GC-MS) for definitive identification.[2] However, its application to this compound requires careful consideration of the compound's thermal stability.
Causality Behind Experimental Choices:
-
Injector Temperature: A lower-than-usual injector temperature should be evaluated to minimize the risk of on-column degradation.
-
Column: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good selectivity for this type of aromatic compound.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) provides structural information for positive identification.[2]
Detailed Protocol for GC Analysis:
-
Instrumentation: Gas chromatograph with an FID or MS detector.
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Temperatures:
-
Inlet: 200°C (optimization may be required).
-
Detector (FID): 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 15°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at 1.0 mL/min.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a dry, non-reactive solvent such as Dichloromethane or Toluene.
-
Procedure: Inject 1 µL of the sample and standard solutions for analysis.
Method Selection Guide
Choosing the right technique is critical for obtaining reliable data. This decision tree outlines a logical approach to selecting the most suitable method based on the analytical requirements.
Decision Tree for Method Selection
Caption: A decision-making guide for selecting the appropriate analytical technique.
Conclusion
The quantification of this compound can be effectively achieved through several analytical techniques, each with its own strengths.
-
HPLC stands out as the most powerful and versatile method, offering high specificity and sensitivity, making it indispensable for regulatory filings and in-depth quality control where impurity profiling is required.
-
Titrimetry remains a highly valuable, practical, and economical tool for the straightforward purity assessment of bulk material where the identity of the substance is already confirmed.[4]
-
Gas Chromatography is a viable alternative, particularly with MS detection, provided that thermal degradation is carefully managed.
-
UV-Vis Spectroscopy serves as a quick check for concentration, best suited for process monitoring where the sample matrix is simple and well-defined.[5]
A multi-faceted approach, leveraging the strengths of each technique, will ultimately provide the most comprehensive characterization of this compound, ensuring product quality and consistency in research and development.[4]
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The Two Faces of a Scaffold: A Comparative Efficacy Guide to Sulfonamides and Sulfonylureas Derived from Methyl 4-(Chlorosulfonyl)benzoate
For the discerning researcher in drug discovery, the true elegance of a starting material lies in its versatility. Methyl 4-(chlorosulfonyl)benzoate, a seemingly simple aromatic compound, is a testament to this principle. Its reactive sulfonyl chloride group serves as a gateway to a vast chemical space, enabling the synthesis of diverse bioactive molecules. This guide delves into the comparative efficacy of two prominent classes of compounds derived from this scaffold: the multifaceted sulfonamides and the targeted sulfonylureas. We will explore their synthesis, mechanisms of action, and performance in various therapeutic areas, supported by experimental data and detailed protocols to empower your research endeavors.
From a Single Precursor, a Dichotomy of Action
The journey from this compound to a potential therapeutic agent is a tale of two distinct synthetic pathways, each leading to a class of compounds with a unique pharmacological profile. The primary branching point is the nucleophilic substitution reaction at the sulfonyl chloride moiety.
The Sulfonamide Gateway: A World of Therapeutic Possibilities
The reaction of this compound with a primary or secondary amine lays the foundation for the vast family of sulfonamides. This seemingly straightforward reaction has given rise to compounds with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2][3] The subsequent hydrolysis of the methyl ester to a carboxylic acid can further modulate the compound's properties.
The Sulfonylurea Path: A Focused Approach to Metabolic Disease
Alternatively, reaction with an appropriate amine followed by treatment with an isocyanate or a carbamate equivalent leads to the formation of sulfonylureas. This class of compounds has a more defined, yet profoundly impactful, therapeutic niche: the management of type 2 diabetes mellitus.[4][5]
Caption: Divergent synthetic pathways from this compound.
The Sulfonamide Armamentarium: A Comparative Efficacy Analysis
The broad therapeutic potential of sulfonamides stems from their ability to mimic endogenous molecules and interact with a variety of biological targets. Here, we compare their efficacy in three key areas.
Antibacterial Sulfonamides: Targeting Folate Synthesis
The archetypal action of sulfonamides is the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis.[6] This targeted disruption of a vital metabolic pathway provides a bacteriostatic effect. The efficacy of different sulfonamide derivatives can be compared by their Minimum Inhibitory Concentration (MIC) against various bacterial strains.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Sulfamethoxazole | 16-64 | 8-32 | [7] |
| Sulfadiazine | 8-32 | 4-16 | [8] |
| Novel Derivative 1A | >256 | 50 | [9] |
| Novel Derivative 5a | 128 | 7.81 | [2] |
| Novel Derivative 9a | 256 | 7.81 | [2] |
Note: Lower MIC values indicate greater potency.
Caption: Mechanism of action of antibacterial sulfonamides.
Anticancer Sulfonamides: A Multi-pronged Attack
The anticancer activity of sulfonamides is attributed to several mechanisms, including the inhibition of carbonic anhydrases (CAs), which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[10][11][12] The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | U-251 (Glioblastoma) IC50 (µM) | Reference |
| Acetazolamide (CAI) | >100 | >100 | >100 | [8] |
| SLC-0111 (CAIX/XII Inhibitor) | 80-100 | 80-100 | 80-100 | [8] |
| Benzenesulfonamide BS3 | 4.60 | 7.65 | 1.76 | [13] |
| Indole-based A6 | 18.2 | - | - | [14] |
| Indole-based A15 | 15.4 | - | - | [14] |
Note: Lower IC50 values indicate greater potency.
Carbonic Anhydrase Inhibitors: Beyond Cancer
The ability of sulfonamides to bind to the zinc ion in the active site of carbonic anhydrases makes them potent inhibitors of this enzyme family.[15] This has therapeutic applications beyond oncology, including the treatment of glaucoma and altitude sickness. The inhibitory potency is quantified by the inhibition constant (Ki).
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [8] |
| SLC-0111 | 10,000 | 6,500 | 45.1 | 4.5 | [16] |
| FC-531 | 9.7 | 1150 | 6.2 | 2.3 | [16] |
Note: Lower Ki values indicate stronger inhibition.
The Sulfonylurea Class: Precision in Diabetes Management
Second-generation sulfonylureas are a cornerstone in the management of type 2 diabetes. Their primary mechanism of action is the closure of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which leads to insulin secretion.[5]
Caption: Mechanism of action of sulfonylureas on pancreatic β-cells.
The clinical efficacy of sulfonylureas is primarily assessed by their ability to reduce glycated hemoglobin (HbA1c) levels. However, a critical consideration in their use is the risk of hypoglycemia.
| Drug | Typical HbA1c Reduction (%) | Relative Risk of Hypoglycemia (vs. other secretagogues) | Reference |
| Glyburide (Glibenclamide) | 1.0 - 1.5 | 1.52 (95% CI: 1.21-1.92) | [17] |
| Glipizide | 1.0 - 1.5 | Lower than Glyburide | [18][19] |
| Glimepiride | 1.0 - 1.5 | Lower than Glyburide | [19] |
| Gliclazide | 1.0 - 1.5 | Lower than Glyburide | [19] |
Note: A meta-analysis showed that sulfonylurea monotherapy lowered HbA1c by approximately 1.51% more than placebo.[2] The risk of hypoglycemia is a significant differentiating factor among sulfonylureas.[17][18][20][21][22][23]
Experimental Protocols: A Guide to In-House Evaluation
To facilitate the direct comparison of novel compounds, we provide condensed protocols for key assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing antibacterial efficacy.[11][12][24][25][26]
-
Preparation of Reagents: Prepare Mueller-Hinton Broth (MHB) and a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight and dilute to a concentration of approximately 1 x 10^6 CFU/mL in MHB.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide stock solution in MHB.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide that shows no visible bacterial growth.
Protocol 2: Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the esterase activity of carbonic anhydrase.[6][10][27][28]
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, a substrate solution (p-nitrophenyl acetate, p-NPA), and solutions of the test sulfonamide and a known inhibitor (e.g., acetazolamide).
-
Assay Setup: In a 96-well plate, add the assay buffer, the test sulfonamide (at various concentrations), and the CA enzyme solution. Include controls for maximum enzyme activity (no inhibitor) and blank (no enzyme).
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis: Calculate the reaction rate for each well. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 3: Synthesis of a Representative Sulfonamide (Sulfadiazine Analogue)
This protocol describes a general method for synthesizing a sulfonamide from this compound.[8]
-
Reaction Setup: Dissolve 2-aminopyrimidine (1 eq.) and pyridine (1.2 eq.) in a suitable solvent like dichloromethane (DCM) and cool to 0°C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1 eq.) in DCM to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the methyl ester of the sulfadiazine analogue.
-
Hydrolysis (Optional): To obtain the corresponding carboxylic acid, the methyl ester can be hydrolyzed using a base like sodium hydroxide, followed by acidification.
Caption: General workflow for the synthesis and purification of a sulfonamide.
Conclusion: A Scaffold of Opportunity
This compound is more than just a chemical intermediate; it is a launchpad for the discovery and development of a wide range of therapeutic agents. The sulfonamides derived from it offer a broad spectrum of activity against infectious diseases and cancer, with the structure-activity relationships providing a clear roadmap for optimization. In contrast, the sulfonylureas, born from the same precursor, demonstrate the power of targeted drug design in addressing metabolic disorders. By understanding the comparative efficacy and the underlying mechanisms of these two distinct classes of compounds, researchers can better navigate the vast chemical landscape accessible from this versatile scaffold and accelerate the development of next-generation therapeutics.
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A Comparative Guide: Methyl 4-(Chlorosulfonyl)benzoate as a Strategic Alternative to Benzenesulfonyl Chloride in Modern Synthesis
For researchers, medicinal chemists, and professionals in drug development, the choice of sulfonating agent is a critical decision that influences not only the success of a synthesis but also its downstream applicability. Benzenesulfonyl chloride has long been a workhorse in the synthesis of sulfonamides and sulfonate esters. However, its functional simplicity can be a limitation in complex, multi-step synthetic campaigns. This guide presents an in-depth technical comparison of Methyl 4-(Chlorosulfonyl)benzoate as a versatile and strategic alternative, offering functionalities beyond the scope of its unsubstituted counterpart.
Introduction: Beyond Simple Sulfonylation
Benzenesulfonyl chloride is a widely used reagent for introducing the benzenesulfonyl group, a common moiety in a variety of biologically active compounds, including antibacterial sulfa drugs.[1][2] Its reactivity is well-understood, readily forming sulfonamides with primary and secondary amines and sulfonate esters with alcohols.[3][4]
This compound enters the scene not merely as a substitute but as a bifunctional building block. It possesses the reactive sulfonyl chloride group for sulfonamide or sulfonate ester formation, and a methyl ester at the para-position. This ester group provides a versatile handle for further chemical modifications, such as hydrolysis to a carboxylic acid for amide coupling or other transformations, significantly expanding its utility in the construction of complex molecules.[5][6]
Physicochemical Properties: A Tale of Two Reagents
A direct comparison of the fundamental properties of these two reagents reveals key differences in their handling and storage requirements.
| Property | Benzenesulfonyl Chloride | This compound | Reference(s) |
| CAS Number | 98-09-9 | 69812-51-7 | [7],[8] |
| Molecular Formula | C₆H₅ClO₂S | C₈H₇ClO₄S | [4],[9] |
| Molecular Weight | 176.62 g/mol | 234.66 g/mol | [4],[9] |
| Physical State | Colorless to yellowish liquid or solid | White to light yellow crystalline solid | [7],[10] |
| Melting Point | 13-15 °C | 69-73 °C | [4],[10] |
| Boiling Point | ~251-252 °C (decomposes) | 126 °C at 0.05 mmHg | [7], |
| Solubility | Soluble in organic solvents; reacts with water | Soluble in organic solvents; moisture sensitive | [3],[10] |
The most notable difference is their physical state at room temperature. Benzenesulfonyl chloride's low melting point means it is often handled as a liquid, which can be advantageous for certain automated processes but also poses a greater risk of exposure to its pungent and corrosive vapors.[7][11] In contrast, this compound is a solid, which can simplify handling, weighing, and storage, and may reduce the risk of inhalation exposure.[10]
Reactivity and Mechanistic Considerations
The core chemical transformation for both reagents is the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride group.
Figure 1. General reaction for sulfonamide formation.
The key difference in reactivity stems from the electronic nature of the para-substituent on the benzene ring. In benzenesulfonyl chloride, the phenyl ring is electronically neutral. In this compound, the methyl ester group (-COOCH₃) is moderately electron-withdrawing.[11] This has two primary consequences:
-
Increased Electrophilicity: The electron-withdrawing nature of the methyl ester group pulls electron density away from the sulfonyl chloride moiety, making the sulfur atom more electron-deficient and, therefore, more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to benzenesulfonyl chloride under identical conditions.
-
Stability of the Leaving Group: The electronic effect on the stability of the resulting sulfonate anion (after reaction) is less pronounced but still a factor.
While direct kinetic comparison data in the literature is scarce, the principles of physical organic chemistry suggest that this compound would be the more reactive of the two towards nucleophiles.
Experimental Protocols: A Comparative Workflow
To illustrate the practical application of these reagents, we provide representative protocols for the synthesis of a model sulfonamide, N-benzyl-benzenesulfonamide and its para-substituted analog.
Protocol 1: Synthesis of N-benzyl-benzenesulfonamide using Benzenesulfonyl Chloride
Figure 2. Workflow for sulfonamide synthesis with benzenesulfonyl chloride.
Materials:
-
Benzylamine (1.0 eq)
-
Benzenesulfonyl chloride (1.05 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford the desired sulfonamide.
Protocol 2: Synthesis of Methyl 4-(N-benzylsulfamoyl)benzoate using this compound
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add this compound (1.05 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The increased reactivity may lead to shorter reaction times. Monitor progress by TLC.
-
Upon completion, follow the same workup and purification procedure as described in Protocol 1.
Comparative Performance and Strategic Advantages
| Feature | Benzenesulfonyl Chloride | This compound |
| Reactivity | Standard | Potentially higher due to electron-withdrawing ester |
| Handling | Liquid/low-melting solid, pungent, corrosive vapor | Crystalline solid, easier to handle |
| Synthetic Utility | Introduction of a simple benzenesulfonyl group | Bifunctional: introduces a sulfonamide with a modifiable ester handle |
| Downstream Chemistry | Limited to modifications of the sulfonamide N-substituent | Ester can be hydrolyzed, reduced, or converted to other functional groups |
| Cost | Generally lower | Higher due to additional functional group |
The primary advantage of this compound lies in its bifunctionality. The methyl ester provides a synthetic "foothold" for further elaboration of the molecule, a critical feature in library synthesis and the development of complex drug candidates.
Figure 3. Downstream modification possibilities for products derived from this compound.
Safety and Handling
Both benzenesulfonyl chloride and this compound are corrosive and moisture-sensitive compounds that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[10][12]
-
Benzenesulfonyl chloride: As a liquid, it poses a risk of splashes and inhalation of corrosive vapors. It reacts with water to produce hydrochloric acid and benzenesulfonic acid.[7][13]
-
This compound: As a solid, the risk of inhalation of dust should be minimized. It is also moisture-sensitive and will hydrolyze.[10]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][14][15]
Conclusion and Recommendations
The choice between benzenesulfonyl chloride and this compound is dictated by the specific goals of the synthetic project.
-
Benzenesulfonyl chloride remains the reagent of choice for the straightforward, cost-effective introduction of an unsubstituted benzenesulfonyl group.
-
This compound is the superior alternative when a project requires a bifunctional building block that allows for subsequent chemical modifications. Its solid form may offer handling advantages, and its potentially higher reactivity could lead to more efficient reactions. For drug discovery programs and the synthesis of complex molecular architectures, the strategic advantage of the methyl ester handle often outweighs the higher initial cost of the reagent.
By understanding the distinct properties and reactivity profiles of these two reagents, researchers can make a more informed and strategic choice, ultimately leading to more efficient and versatile synthetic outcomes.
References
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- Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. (2025). Benchchem.
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- This compound 69812-51-7. (n.d.). Tokyo Chemical Industry Co., Ltd..
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A Comparative Guide to Sulfonamide Synthesis: Benchmarking Methyl 4-(Chlorosulfonyl)benzoate Against Modern Methodologies
This guide provides an in-depth technical comparison of sulfonamide synthesis methodologies, centered on the versatile reagent, Methyl 4-(chlorosulfonyl)benzoate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices. We will benchmark the classical sulfonyl chloride approach against contemporary alternatives, offering a clear perspective on performance, safety, and scalability, supported by experimental data and detailed workflows.
Introduction: The Central Role of this compound
This compound is a bifunctional reagent of significant interest in organic and medicinal chemistry.[1][2] Its structure is characterized by a methyl ester and a highly reactive chlorosulfonyl group attached to a benzene ring.[3][4] This dual functionality makes it a valuable building block, but its primary utility lies in the high reactivity of the sulfonyl chloride moiety.
The electrophilic sulfur atom of the chlorosulfonyl group is highly susceptible to nucleophilic attack, most notably by primary and secondary amines. This reaction forms the basis of one of the most fundamental transformations in medicinal chemistry: the synthesis of sulfonamides.[5] The resulting sulfonamide group is a privileged scaffold found in a vast array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents.[6]
Physicochemical Properties of the Core Reagent:
| Property | Value | Reference |
| CAS Number | 69812-51-7 | [7][8][9] |
| Molecular Formula | C₈H₇ClO₄S | [3][7][8] |
| Molecular Weight | 234.66 g/mol | [1][4][7] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 69-73 °C | |
| Purity | Typically >98% | [9] |
Safety Considerations: this compound is a corrosive substance that causes severe skin burns and eye damage.[8] It reacts with water and must be handled with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, preferably within a chemical fume hood.[10][11][12]
The Classical Method: Sulfonamide Synthesis via Sulfonyl Chloride
The reaction of a sulfonyl chloride with an amine is the cornerstone and the most established method for sulfonamide synthesis.[5][13] The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of the amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Detailed Experimental Protocol: Synthesis of Methyl 4-(phenylsulfamoyl)benzoate
This protocol details the reaction between this compound and aniline, serving as our baseline "known method."
Materials:
-
This compound
-
Aniline
-
Pyridine or Triethylamine (Base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq.) and pyridine (1.2 eq.) in DCM.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To this stirring solution, add a solution of this compound (1.05 eq.) in DCM dropwise over 15-20 minutes. The controlled, slow addition is critical to manage the exothermic nature of the reaction and prevent side reactions.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure sulfonamide product.[6]
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.[6]
Workflow Visualization
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. This compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scbt.com [scbt.com]
- 8. Methyl 4-chlorosulfonylbenzoate | 69812-51-7 [sigmaaldrich.com]
- 9. 69812-51-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS for the Analysis of Methyl 4-(Chlorosulfonyl)benzoate
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl 4-(chlorosulfonyl)benzoate. As a critical intermediate in the synthesis of pharmaceuticals and other specialty chemicals, ensuring the purity and stability of this compound is paramount. The choice of analytical methodology directly impacts the accuracy and reliability of these measurements. This document will explore the theoretical and practical considerations for each technique, offering field-proven insights to guide researchers, scientists, and drug development professionals in making an informed decision.
Analyte at a Glance: this compound
This compound is a reactive organic compound characterized by two key functional groups: a methyl ester and a sulfonyl chloride. Its structure dictates its chemical behavior and, consequently, the strategy for its analysis.
-
Sulfonyl Chloride Group: This group is highly susceptible to hydrolysis in the presence of moisture and is prone to thermal degradation.[1][2][3] This reactivity is the central challenge in developing a robust analytical method.
-
Methyl Ester Group: While more stable than the sulfonyl chloride, the ester can also undergo hydrolysis under acidic or basic conditions.[4][5]
-
Aromatic Ring: The benzene ring acts as a strong chromophore, making the molecule readily detectable by UV-Vis spectroscopy.
These properties suggest that an ideal analytical method must be non-destructive and operate under conditions that preserve the molecule's integrity.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₄S | [6][7] |
| Molecular Weight | 234.66 g/mol | [6][7] |
| Physical State | White to light yellow solid | [3] |
| Melting Point | 69.0 to 73.0 °C | [3] |
| Key Reactivities | Moisture sensitive, thermally labile, corrosive | [1][2][3][8] |
High-Performance Liquid Chromatography (HPLC): The Non-Destructive Approach
HPLC is fundamentally suited for the analysis of polar and thermally sensitive compounds. The separation occurs in a liquid phase at or near ambient temperature, which circumvents the primary analytical challenge of this compound: thermal degradation.
Causality Behind the HPLC Method
The logical choice for this analyte is a Reverse-Phase HPLC (RP-HPLC) method. Here’s the rationale:
-
Stationary Phase: A non-polar stationary phase, such as C18 (octadecylsilane), is selected. This provides a hydrophobic surface for the analyte to interact with.
-
Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol, is used to elute the compound. The polarity of the mobile phase is fine-tuned to achieve optimal retention and separation from impurities.
-
Detection: The inherent UV absorbance of the benzene ring allows for highly sensitive and selective detection using a Diode Array Detector (DAD) or a standard UV-Vis detector.
This setup ensures that the analyte is analyzed in its intact form, providing a true and accurate representation of the sample's purity and concentration.
Experimental Protocol: RP-HPLC Method
A. Instrumentation and Consumables
-
HPLC System with a binary or quaternary pump, autosampler, column oven, and DAD/UV detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile and Water.
-
HPLC-grade Formic Acid (for mobile phase modification).
B. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any potential acidic impurities and improves peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 30% B (re-equilibration)
-
Rationale: A gradient is used to ensure elution of both the main analyte and any potential impurities with different polarities within a reasonable timeframe.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: A controlled, slightly elevated temperature ensures reproducible retention times without risking thermal degradation.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm. Rationale: This wavelength typically provides a strong absorbance signal for the benzoyl chromophore.
C. Sample and Standard Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in Acetonitrile.
-
From the stock solution, prepare working standards and sample solutions at a concentration of approximately 0.1 mg/mL by diluting with the mobile phase initial condition (70:30 Water:Acetonitrile). Rationale: Dissolving in a solvent compatible with the mobile phase prevents peak distortion.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Risk, High-Reward Technique
GC-MS is a powerhouse for separation and identification due to its high chromatographic efficiency and the structural information provided by mass spectrometry. However, its reliance on volatilizing the analyte in a heated inlet makes it inherently risky for thermally labile compounds like sulfonyl chlorides.
The Inherent Challenge: Thermal Degradation
Direct injection of this compound into a standard hot GC inlet is likely to cause decomposition, potentially leading to the formation of byproducts and a significant underestimation of the parent compound. The literature confirms that sulfonyl chlorides are prone to thermal degradation, making direct quantitative GC analysis unreliable.[1][2]
The Solution: Derivatization
To leverage the power of GC-MS, a chemical derivatization step is necessary. The goal is to convert the reactive sulfonyl chloride into a more stable and still volatile functional group, such as a sulfonamide.[1][2] This creates a thermally robust molecule that can withstand GC conditions.
Sources
- 1. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. This compound | 69812-51-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. quora.com [quora.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. This compound | C8H7ClO4S | CID 4738388 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. 69812-51-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to the Isomeric Purity Analysis of Methyl 4-(Chlorosulfonyl)benzoate
For researchers, scientists, and professionals in drug development, the isomeric purity of reagents is not a trivial detail; it is a cornerstone of synthesizing well-defined, safe, and effective pharmaceutical compounds. Methyl 4-(chlorosulfonyl)benzoate is a critical building block in the synthesis of numerous pharmaceuticals. The presence of its ortho (2-) and meta (3-) isomers can introduce unwanted side products, complicating reaction pathways, reducing yields, and potentially compromising the safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound, substantiated with experimental protocols and data to guide your methodological choices.
The Synthetic Challenge: The Inevitable Formation of Isomers
This compound is typically synthesized via the chlorosulfonation of methyl benzoate. This reaction is a classic example of electrophilic aromatic substitution. The methoxycarbonyl (-COOCH₃) group on the benzene ring is a deactivating, meta-directing group. Consequently, the direct chlorosulfonation of methyl benzoate with chlorosulfonic acid will predominantly yield the meta isomer (Methyl 3-(chlorosulfonyl)benzoate), with smaller amounts of the ortho and the desired para isomers.
The formation of a mixture of these isomers is a significant challenge. Their physical properties are often very similar, making their separation and quantification a non-trivial analytical task that demands robust and sensitive methods.
Caption: Synthesis pathway leading to a mixture of isomers.
Comparative Analysis of Analytical Methodologies
The three principal techniques for the isomeric purity analysis of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method presents a unique set of advantages and limitations regarding resolution, sensitivity, and the nature of the information it provides.[1][2]
Method Performance Comparison
| Technique | Primary Application | Resolution | Sensitivity | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC-UV | Quantification, Purity Assessment | Excellent | High | Excellent | Robust, reproducible, widely available. | Requires chromophores for UV detection, potential for co-elution. |
| GC-MS | Identification, Quantification | Excellent | Very High | Good | High sensitivity, provides structural information from mass spectra.[3] | Requires volatile and thermally stable analytes; sulfonyl chlorides can be reactive at high temperatures.[2] |
| NMR Spectroscopy | Structure Elucidation, Quantification (qNMR) | Good | Moderate | Excellent (qNMR) | Provides unambiguous structural information, non-destructive.[2][4][5] | Lower sensitivity compared to chromatographic methods, higher equipment cost. |
In-Depth Analysis I: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For isomeric purity, the slight differences in polarity between the ortho, meta, and para isomers are sufficient for separation on a reversed-phase column.
Expertise & Experience: Why HPLC is a Primary Choice
The choice of a C18 column is based on its versatility and effectiveness in separating aromatic compounds with varying substituent positions. The polarity difference between the isomers, although subtle, affects their interaction with the hydrophobic stationary phase, leading to distinct retention times. A gradient elution is employed to ensure adequate separation of all isomers while minimizing run time. UV detection is ideal as the aromatic ring and carbonyl group provide strong chromophores.
Caption: HPLC analytical workflow for isomer separation.
Trustworthiness: A Self-Validating Protocol for HPLC Analysis
This protocol is designed for robustness and reproducibility.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve reference standards of this compound and any available isomeric impurities in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample at a concentration of approximately 1.0 mg/mL in acetonitrile.
-
-
Data Analysis:
-
Identify the peaks corresponding to the para, meta, and ortho isomers based on the retention times of the reference standards.
-
Calculate the percentage of each isomer in the sample using the area percent method.
-
In-Depth Analysis II: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and provides structural confirmation through mass fragmentation patterns. While highly effective, sulfonyl chlorides can be thermally labile, requiring careful method development to avoid degradation in the hot injector or column.[2]
Expertise & Experience: Navigating the Challenges of GC Analysis
The primary challenge with sulfonyl chlorides is their reactivity. A split injection is used to minimize the amount of sample introduced and reduce the risk of column degradation. The temperature program is designed to be gentle, starting at a lower temperature and ramping up to elute the compounds without causing them to break down. Electron Ionization (EI) provides reproducible fragmentation patterns that can act as a fingerprint for each isomer, aiding in their identification, especially if chromatographic separation is incomplete.
Caption: GC-MS analytical workflow for isomer identification.
Trustworthiness: A Self-Validating Protocol for GC-MS Analysis
Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer with an EI source.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.[2]
-
-
Injection Volume: 1 µL.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Sample Preparation:
-
Prepare standards and samples at a concentration of approximately 0.5 mg/mL in a dry, aprotic solvent like dichloromethane.
-
-
Data Analysis:
-
Identify isomers based on retention times.
-
Confirm identity by comparing the acquired mass spectra with a reference library or the spectra of known standards. Common fragmentation pathways include the loss of Cl• (M-35) and SO₂ (M-64).[2]
-
Quantify using the relative peak areas in the Total Ion Chromatogram (TIC).
-
In-Depth Analysis III: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for unambiguous structure elucidation.[4] For isomeric purity, ¹H NMR is particularly powerful, as the substitution pattern on the aromatic ring creates unique chemical shifts and spin-spin coupling patterns for the aromatic protons.
Expertise & Experience: The Power of Spectral Interpretation
The key to using NMR for isomer analysis lies in understanding how the electronic environment of the aromatic protons changes with the position of the substituents.
-
Para-isomer: The molecule has a plane of symmetry. This results in two sets of chemically equivalent protons, leading to a characteristic pattern of two doublets in the aromatic region (typically 6.5-8.0 ppm).[6][7]
-
Meta-isomer: All four aromatic protons are chemically distinct, leading to a more complex multiplet pattern.
-
Ortho-isomer: Similar to the meta-isomer, this will also show a complex pattern with four distinct proton signals.
By integrating the unique signals for each isomer, one can determine their relative ratios with high accuracy (quantitative NMR or qNMR).[5]
Caption: NMR workflow for structural elucidation and quantification.
Trustworthiness: A Self-Validating Protocol for NMR Analysis
Experimental Protocol: ¹H NMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better resolution).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Acquisition Parameters (Typical for 400 MHz):
-
Experiment: ¹H pulse-acquire.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 5 seconds (for quantitative accuracy).
-
-
Data Analysis:
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Identify the characteristic signals for the aromatic protons of each isomer.
-
Carefully integrate the signals corresponding to each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.
-
Conclusion and Recommendations
The choice of analytical technique for the isomeric purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and quantitative purity assessment , HPLC-UV is the method of choice due to its robustness, high throughput, and excellent quantitative performance.
-
When unambiguous identification of trace-level impurities is required, or if orthogonal confirmation is needed, GC-MS provides invaluable structural information through its mass fragmentation patterns.
-
For primary characterization, structural elucidation, and as a primary quantitative method (qNMR) , NMR spectroscopy is the gold standard, offering definitive structural information that distinguishes isomers without the need for reference standards of the impurities.[4][5]
In a rigorous drug development environment, a multi-faceted approach is often the most prudent. HPLC may be used for routine release testing, while NMR and GC-MS are employed for initial characterization, method validation, and investigation of any out-of-specification results. This ensures a comprehensive understanding of the isomeric profile, safeguarding the quality and integrity of the final pharmaceutical product.
References
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR determination of enantiomeric purity. Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
Georganics. (n.d.). Methyl 4-[(chlorosulfonyl)methyl]benzoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2022, November 5). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Retrieved from [Link]
-
Semantic Scholar. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization. Retrieved from [Link]
-
ResearchGate. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2020, May 6). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Retrieved from [Link]
-
PubMed. (n.d.). Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2020, May 6). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Retrieved from [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Safety Operating Guide
Personal protective equipment for handling Methyl 4-(Chlorosulfonyl)benzoate
A Researcher's Guide to Safely Handling Methyl 4-(Chlorosulfonyl)benzoate
This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. However, its utility is matched by its significant hazardous properties. This guide provides essential, field-tested procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. The protocols outlined below are designed to be self-validating systems, emphasizing the scientific reasoning behind each safety measure.
Understanding the Inherent Risks
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed, inhaled, or absorbed through the skin.[1][2] A critical and potentially overlooked hazard is its violent reaction with water, which can liberate toxic gases.[4][5] This reactivity necessitates stringent control over the experimental environment to prevent accidental contact with moisture.
GHS Hazard Identification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate barriers is predicated on preventing all potential routes of exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | To prevent skin contact and subsequent burns or absorption. Gloves should be inspected for integrity before each use and removed using the proper technique to avoid contaminating your hands.[7] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A full-face shield is required when there is a risk of splashing.[6] | To protect against severe eye damage from splashes or dust. |
| Skin and Body Protection | A chemical-resistant lab coat or apron is essential. For larger quantities or when there's a risk of generating dust, disposable coveralls are recommended.[6] | To shield the skin from accidental contact and burns. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[4][7] If a fume hood is not available and there is a potential for dust or aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is required.[6] | To prevent inhalation of the harmful dust or vapors.[2] |
Operational Plans: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for maintaining a safe working environment.
Handling and Storage Protocol
Given its reactivity with moisture, all handling and storage procedures must prioritize a dry, inert environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items and have all necessary equipment and reagents within reach.
-
Inert Atmosphere: If the procedure is sensitive to moisture, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing: Weigh the solid in a closed container to the extent possible. If transferring, do so carefully to minimize dust generation.
-
Addition: When adding to a reaction, do so slowly and in a controlled manner.
-
Post-Handling: After use, ensure the container is tightly sealed.[8] Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after handling, even if gloves were worn.[8]
Storage Requirements:
-
Keep the container tightly closed and store under an inert gas.
-
Store locked up and away from incompatible materials, particularly water and moist air.[4][8]
Emergency Response: Spill and Exposure Management
Rapid and correct response to a spill or exposure is critical to mitigating harm.
Caption: Workflow for cleaning up a this compound spill.
In the event of a spill, do not use water for cleanup due to the violent reaction.[4][5] Absorb the spill with an inert, non-combustible material like sand or vermiculite and place it into a tightly sealed container for disposal.[7][9]
Caption: Immediate first-aid procedures for exposure to this compound.
For any exposure, immediate medical attention is required.[4][5] Show the Safety Data Sheet (SDS) to the attending medical personnel.[4]
Disposal Plan
All waste containing this compound is considered hazardous waste.[4]
Step-by-Step Disposal Procedure:
-
Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][7] Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these detailed protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet - Methyl 4-(chlorosulfonyl)-3-methylbenzoate.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.
- Chemsrc. (2025, August 29). This compound | CAS#:69812-51-7.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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- 3. 69812-51-7|Methyl 4-chlorosulfonylbenzoate|BLD Pharm [bldpharm.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. tcichemicals.com [tcichemicals.com]
- 9. jk-sci.com [jk-sci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
